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  • Product: 2-Cyclohexyl-3,3-dimethylbutanoic acid
  • CAS: 83357-64-6

Core Science & Biosynthesis

Foundational

2-Cyclohexyl-3,3-dimethylbutanoic acid CAS 83357-64-6 physical properties and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-3,3-dimethylbutanoic Acid (CAS 83357-64-6) For the Attention of Researchers, Scientists, and Drug Development Professionals This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-3,3-dimethylbutanoic Acid (CAS 83357-64-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a notable carboxylic acid with potential applications in various scientific domains. While specific experimental data for this compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes available information with established principles of physical organic chemistry to offer a robust framework for its study and application.

Introduction to 2-Cyclohexyl-3,3-dimethylbutanoic Acid

2-Cyclohexyl-3,3-dimethylbutanoic acid, identified by the CAS number 83357-64-6, is a saturated monocarboxylic acid.[1] Its molecular structure, featuring a cyclohexyl ring and a bulky t-butyl group adjacent to the carboxylic acid functionality, suggests a compound with distinct steric and electronic properties that are of interest in medicinal chemistry and materials science. The unique combination of a lipophilic cyclohexyl moiety and a sterically hindered carboxylic acid group can influence its reactivity, bioavailability, and interaction with biological targets.

Chemical Identity
IdentifierValueSource
CAS Number 83357-64-6[1][2]
Molecular Formula C12H22O2[2]
Molecular Weight 198.3 g/mol [2]
IUPAC Name 2-cyclohexyl-3,3-dimethylbutanoic acid[1]
Canonical SMILES CC(C)(C)C(C1CCCCC1)C(=O)O

Physicochemical Properties: A Blend of Prediction and Principle

Predicted Physical Properties

The following table summarizes key physicochemical parameters predicted through computational methods. These values offer valuable initial insights for experimental design and handling.

PropertyPredicted ValueComputational Source
XLogP3 4.2PubChemLite[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 3PubChem[4]
Topological Polar Surface Area 37.3 ŲPubChem

The predicted XLogP3 value of 4.2 suggests that 2-Cyclohexyl-3,3-dimethylbutanoic acid is a lipophilic compound with low water solubility.[3] This is consistent with the presence of the large, nonpolar cyclohexyl and t-butyl groups.[5][6][7]

Melting Point: An Educated Estimation

The melting point of a carboxylic acid is significantly influenced by the strength of intermolecular forces, primarily hydrogen bonding and van der Waals interactions.[5][8][9][10] The ability of carboxylic acids to form stable hydrogen-bonded dimers elevates their melting and boiling points compared to other organic compounds of similar molecular weight.[5][10]

For 2-Cyclohexyl-3,3-dimethylbutanoic acid, several structural features will dictate its melting point:

  • Hydrogen Bonding: The carboxylic acid group will participate in strong intermolecular hydrogen bonding, favoring a solid state at room temperature.

  • Molecular Packing: The bulky cyclohexyl and t-butyl groups will influence how efficiently the molecules can pack into a crystal lattice. Irregular shapes can disrupt crystal packing, potentially leading to a lower melting point compared to more linear or symmetrical molecules.[11]

  • Molecular Weight: With a molecular weight of 198.3 g/mol , significant van der Waals forces will also contribute to a higher melting point.

Considering these factors, it is reasonable to predict that 2-Cyclohexyl-3,3-dimethylbutanoic acid is a solid at room temperature. For comparison, benzoic acid, a simpler aromatic carboxylic acid, has a melting point of 122 °C.[12] Given the larger size and flexibility of the cyclohexyl group, the melting point of the title compound could be in a similar range, though crystal packing effects make a precise prediction challenging without experimental data.

Experimental Determination of Melting Point: A Validated Protocol

The determination of a sharp melting point range is a critical indicator of a compound's purity. The following protocol outlines a standard and reliable method for this measurement.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a liquid (completion) are recorded as the melting point range. Pure compounds typically exhibit a sharp melting range of 1-2 °C.

Apparatus and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Place a small amount of the sample on a clean, dry surface.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

  • Melting Point Determination:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and set the apparatus to heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

  • Confirmation:

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Physicochemical Characterization

The following diagram illustrates a comprehensive workflow for the characterization of a novel carboxylic acid like 2-Cyclohexyl-3,3-dimethylbutanoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical Physical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS->Purity IR->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility LogP LogP Determination (Octanol/Water) Purity->LogP

Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a novel carboxylic acid.

Complementary Analytical Techniques for Characterization

Beyond melting point, a suite of analytical techniques is essential for the unambiguous identification and characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic broad O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700-1725 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are crucial for assessing the purity of the compound. Due to the polarity of the carboxylic acid, derivatization may be necessary for GC analysis.

Synthesis and Potential Applications

While specific synthetic routes for 2-Cyclohexyl-3,3-dimethylbutanoic acid are not detailed in the available literature, its structure suggests that it could be synthesized through methods analogous to those used for other α-substituted carboxylic acids. Potential strategies could involve the alkylation of a suitable enolate precursor.

The structural motifs within this molecule suggest potential applications in areas such as:

  • Drug Discovery: The lipophilic nature and potential for specific steric interactions could make it a valuable building block for the synthesis of novel therapeutic agents.

  • Materials Science: Carboxylic acids are used in the synthesis of polymers and as components of functional materials. The unique structure of this compound could impart desirable properties to such materials.

Safety and Handling

Based on available safety data for similar carboxylic acids, 2-Cyclohexyl-3,3-dimethylbutanoic acid should be handled with care. It is classified as a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

2-Cyclohexyl-3,3-dimethylbutanoic acid presents an interesting target for further scientific investigation. While a definitive experimental melting point is yet to be reported in the literature, this guide provides a comprehensive framework for its physicochemical characterization based on established scientific principles and predictive methods. The detailed protocol for melting point determination and the overview of complementary analytical techniques offer a practical roadmap for researchers. Future experimental work is necessary to fully elucidate the properties and potential applications of this intriguing molecule.

References

  • Gharagheizi, F., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(18), 6344–6350. [Link]

  • Gharagheizi, F., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(18), 6344–6350. [Link]

  • Pla-Quintana, A., et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres, 2(3), 434-447. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. [Link]

  • Zhao, L., et al. (2009). Neural Network Based on Quantum Chemistry for Predicting Melting Point of Organic Compounds. Chinese Journal of Chemical Physics, 22(1), 53-58. [Link]

  • NCERT. (n.d.). 8.8 Physical Properties of Carboxylic Acids. NCERT Class 12 Chemistry. [Link]

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

  • Dehghan, H., et al. (2006). QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors. Journal of Chemical Information and Modeling, 46(2), 691–699. [Link]

  • NextSDS. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Kwantlen Polytechnic University. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Carboxylic Acids. [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoate. [Link]

  • PubChemLite. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2). [Link]

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet. [Link]

  • Stenutz, R. (n.d.). 3,3-dimethylbutanoic acid. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Cyclohexyl-3,3-dimethylbutanoic Acid: Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a significant carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a significant carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on its chemical identity and methods for its characterization. This document delves into the compound's structural representation, key identifiers, and a validated protocol for determining its exact mass using high-resolution mass spectrometry.

Section 1: Chemical Identity and Structural Elucidation

2-Cyclohexyl-3,3-dimethylbutanoic acid is a saturated fatty acid characterized by a cyclohexane ring and a tert-butyl group attached to the alpha-carbon of a butanoic acid chain. This unique combination of a bulky alicyclic and an aliphatic moiety imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical research areas.

Chemical Structure

The molecular structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid is fundamental to understanding its reactivity and interactions. The structure consists of a central butanoic acid backbone. A cyclohexane ring is attached to the C2 (alpha) position of this backbone, and a tert-butyl group, with its three methyl groups, is situated at the C3 position.

Caption: 2D Chemical Structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Key Chemical Identifiers

For unambiguous identification and data retrieval in chemical databases, a standardized set of identifiers is crucial. The following table summarizes the key identifiers for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

IdentifierValueSource
IUPAC Name 2-cyclohexyl-3,3-dimethylbutanoic acidN/A
CAS Number 83357-64-6[1][2]
Molecular Formula C12H22O2[1][3]
SMILES CC(C)(C)C(C1CCCCC1)C(=O)O[3]
Exact Mass 198.16199 Da[3]
Molecular Weight 198.3 g/mol [1]

Section 2: Analytical Characterization - Exact Mass Determination

The precise determination of a molecule's mass is a cornerstone of its analytical characterization. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.

Rationale for High-Resolution Mass Spectrometry

Unlike nominal mass measurements which provide the integer mass of a molecule, HRMS can measure mass to several decimal places. This precision is critical for differentiating between compounds with the same nominal mass but different elemental formulas (isobars). For a novel or reference compound like 2-Cyclohexyl-3,3-dimethylbutanoic acid, HRMS provides a high degree of confidence in its identity. The choice of electrospray ionization (ESI) is particularly well-suited for carboxylic acids, as they readily deprotonate in the negative ion mode to form [M-H]⁻ ions, or form adducts in the positive ion mode.[4][5]

Experimental Protocol: Exact Mass Determination by LC-HRMS

This protocol outlines the steps for determining the exact mass of 2-Cyclohexyl-3,3-dimethylbutanoic acid using a liquid chromatography system coupled to a high-resolution mass spectrometer.

Objective: To accurately measure the monoisotopic mass of 2-Cyclohexyl-3,3-dimethylbutanoic acid and confirm its elemental composition.

Materials:

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for mobile phase acidification)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 2-Cyclohexyl-3,3-dimethylbutanoic acid at 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • LC-MS System Configuration:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte. For example, start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 kV.

    • Sheath Gas Flow Rate: 35 (arbitrary units).

    • Auxiliary Gas Flow Rate: 10 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Mass Range: m/z 50-500.

    • Resolution: > 60,000 (FWHM).

    • Data Acquisition: Full scan mode.

  • Data Acquisition and Analysis:

    • Calibrate the mass spectrometer using the appropriate calibrant solution to ensure high mass accuracy.

    • Inject the prepared sample and acquire the data.

    • Process the data to identify the peak corresponding to the [M-H]⁻ ion of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

    • Determine the experimental exact mass of this ion.

    • Calculate the theoretical exact mass of the [M-H]⁻ ion (C12H21O2⁻).

    • Compare the experimental and theoretical masses and calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental formula.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1 µg/mL) Working Solution (1 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1 µg/mL) HPLC/UHPLC System HPLC/UHPLC System Working Solution (1 µg/mL)->HPLC/UHPLC System C18 Column C18 Column HPLC/UHPLC System->C18 Column ESI Source (- ion mode) ESI Source (- ion mode) C18 Column->ESI Source (- ion mode) HRMS Analyzer HRMS Analyzer ESI Source (- ion mode)->HRMS Analyzer Data Acquisition Data Acquisition HRMS Analyzer->Data Acquisition Mass Spectrum ([M-H]⁻) Mass Spectrum ([M-H]⁻) Data Acquisition->Mass Spectrum ([M-H]⁻) Mass Comparison (<5 ppm error) Mass Comparison (<5 ppm error) Mass Spectrum ([M-H]⁻)->Mass Comparison (<5 ppm error)

Caption: Experimental workflow for the determination of the exact mass of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Section 3: Conclusion

This technical guide has provided a detailed overview of the chemical structure, key identifiers, and a robust analytical method for the exact mass determination of 2-Cyclohexyl-3,3-dimethylbutanoic acid. The information and protocols presented herein are designed to support researchers and scientists in their work with this compound, ensuring accurate identification and characterization. The application of high-resolution mass spectrometry, as detailed, offers a reliable and definitive means of confirming the elemental composition, which is a critical step in any chemical or pharmaceutical development pipeline.

References

  • PubChem. 2-Cyclohexyl-3,3-dimethylbutanoate. National Center for Biotechnology Information. [Link][6]

  • PubChemLite. 2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2). [Link][3]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link][4]

  • Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
  • NextSDS. 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. [Link][2]

Sources

Foundational

Guide to the Safe Handling of 2-Cyclohexyl-3,3-dimethylbutanoic acid: A Risk-Based Approach for Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS No. 83357-64-6) is a carboxylic acid derivative with potential applications...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS No. 83357-64-6) is a carboxylic acid derivative with potential applications in pharmaceutical research and development. As with many novel chemical entities, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide provides a framework for the safe handling, storage, and disposal of this compound by synthesizing available hazard data, analyzing structurally similar molecules, and adhering to established best practices for managing uncharacterized chemicals in a laboratory setting. The core principle of this guide is to treat the substance with a high degree of caution, assuming a hazard profile informed by its constituent chemical motifs: a cyclohexanecarboxylic acid core and a pivalic acid (3,3-dimethylbutanoic acid) side chain.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safely handling any chemical, particularly one with limited toxicological data.[1] The assessment for 2-Cyclohexyl-3,3-dimethylbutanoic acid is built upon its known classifications and a predictive hazard profile derived from its structural analogues.

Known Classification

The compound is registered under CAS Number 83357-64-6.[2][3] According to the European Chemicals Agency (ECHA) Classification & Labelling (C&L) inventory, it has the following GHS hazard classifications[2]:

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H336: May cause drowsiness or dizziness.

These classifications mandate careful handling to avoid dermal, ocular, and respiratory exposure.

Predictive Hazard Profile via Structural Analogy

To build a more complete safety profile, we analyze the hazards of two key structural components: Cyclohexanecarboxylic acid and Pivalic acid. This method allows us to anticipate potential risks not explicitly listed in the minimal GHS classification.

Feature 2-Cyclohexyl-3,3-dimethylbutanoic acid Analogue 1: Cyclohexanecarboxylic Acid Analogue 2: Pivalic Acid (Trimethylacetic Acid)
CAS No. 83357-64-6[2]98-89-5[4]75-98-9[5]
Molecular Formula C₁₂H₂₂O₂[3]C₇H₁₂O₂[4]C₅H₁₀O₂[5][6]
Known Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336).[2]Skin Irrit. 2 (H315), Serious Eye Damage 1 (H318), STOT SE 3 (H335).[4][7]Acute Tox. 4 (Oral, H302), Skin Corr. 1B (H314), Combustible Liquid.[5][6]
Predicted Hazards Based on the analogues, it should be assumed that the compound is harmful if swallowed , may cause severe skin burns and serious eye damage , and may be a combustible solid/liquid . The lipophilic cyclohexyl group could potentially enhance absorption through the skin.[8]

Causality Behind the Predicted Hazards: The carboxylic acid functional group is responsible for the corrosive and irritant properties.[9][10] Pivalic acid is classified as causing severe skin burns (Category 1B), a more severe classification than simple irritation.[6] Therefore, it is prudent to treat the target compound as potentially causing burns until data proves otherwise. The combustible nature of pivalic acid also suggests that the target compound should be kept away from ignition sources.[5]

RiskAssessment cluster_0 Information Gathering cluster_1 Analysis & Prediction cluster_2 Action A Identify Compound (CAS: 83357-64-6) B Search for Specific SDS A->B C Retrieve Known GHS Data B->C Data Limited E Synthesize Predictive Hazard Profile C->E D Analyze Structural Analogues (Cyclohexanecarboxylic Acid, Pivalic Acid) D->E F Develop Safe Handling Protocol E->F

Caption: Risk assessment workflow for a compound with limited safety data.

Engineering Controls and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent controls are necessary to minimize exposure.[11]

Engineering Controls

All manipulations of 2-Cyclohexyl-3,3-dimethylbutanoic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[11] The fume hood provides primary containment, protecting the user from inhaling potentially harmful vapors or dust. An eyewash station and safety shower must be immediately accessible.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to protect against the predicted hazards.

Protection Type Specification Justification
Eye/Face Chemical splash goggles and a full-face shield.[12]Protects against splashes that can cause serious eye irritation or damage, as predicted from analogues.[4][7][13]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][11]Protects against skin irritation and potential burns. Double-gloving is recommended for extended manipulations.[11] Gloves must be inspected before use and changed immediately if contaminated.
Body Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Prevents incidental skin contact on arms and body.
Respiratory Not required when working in a fume hood.A NIOSH-approved respirator with appropriate cartridges would be necessary if engineering controls fail or during a large-scale spill cleanup.[11]

Experimental Protocols: Safe Handling and Storage

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a chemical fume hood for the work. Assemble all necessary equipment, including a spill kit appropriate for acids.[11]

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use spatulas and weigh paper within the fume hood. If it is a liquid, use a calibrated pipette or syringe.

  • Transport: When moving the compound outside the fume hood, always use a sealed, clearly labeled, and chemically resistant primary container placed within a durable, sealed secondary container.[11]

  • Post-Handling: After use, tightly seal the container. Decontaminate all surfaces and reusable equipment.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water after work is complete.[14]

SafeHandling A 1. Prepare Designated Area (Fume Hood, Spill Kit) B 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C 3. Handle Chemical (Weigh, Transfer, React) - Avoid Aerosols/Dust - B->C D 4. Secure & Transport (Sealed Primary & Secondary Containers) C->D E 5. Decontaminate (Work Area, Equipment) D->E F 6. Doff PPE & Wash Hands E->F

Caption: Step-by-step workflow for the safe handling of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Storage Guidelines
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can cause vigorous reactions with carboxylic acids.[5] Keep away from sources of heat and ignition.[5][12]

Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures

These measures are based on the procedures for the structural analogues and should be followed while seeking immediate medical attention.[4][12][13]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][12] Seek immediate medical attention, especially if signs of burns or persistent irritation develop.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small laboratory spill (<100 mL or 100g):

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure you have the correct PPE and spill kit materials before proceeding.

  • Contain: If liquid, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). If solid, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Neutralize: Cautiously neutralize the acidic material by slowly adding a weak base such as sodium bicarbonate or soda ash. Avoid strong bases.

  • Absorb & Collect: Once neutralized, absorb the material completely. Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

SpillResponse Start Spill Occurs A Alert Personnel & Restrict Area Start->A B Don Appropriate PPE A->B C Contain Spill (Absorbent Dikes) B->C D Cautiously Neutralize (e.g., Sodium Bicarbonate) C->D E Absorb & Collect (Non-Sparking Tools) D->E F Decontaminate Area E->F G Package & Label Waste F->G End Report Incident G->End

Caption: Decision and action flow for a small laboratory spill.

Waste Disposal

All waste containing 2-Cyclohexyl-3,3-dimethylbutanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[11]

  • Segregation: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container.[6][11] The label should include "Hazardous Waste," the chemical name, and associated hazards (Irritant, Corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[11] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While 2-Cyclohexyl-3,3-dimethylbutanoic acid has limited specific safety data, a robust safety protocol can be developed through careful risk assessment based on known classifications and structural analogy. By treating this compound with the caution afforded to a substance that is a skin/eye irritant, potentially corrosive, harmful if swallowed, and a respiratory tract irritant, researchers can mitigate risks effectively. Adherence to stringent engineering controls, consistent use of appropriate PPE, and well-defined handling and emergency procedures are paramount to ensuring the safety of laboratory personnel and the integrity of the research environment.

References

  • NextSDS. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information.
  • Merck Millipore. (n.d.). Pivalic acid MSDS - 801336.
  • Benchchem. (n.d.). Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol.
  • MedchemExpress.com. (2024, October 10). Cyclohexanecarboxylic acid-d11 SDS.
  • ChemicalBook. (2026, January 17). Pivalic acid - Safety Data Sheet.
  • Sciencelab.com. (n.d.). Pivalic Acid - Material Safety Data Sheet (MSDS).
  • Sapphire Bioscience. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoic acid.
  • Central Drug House (P) Ltd. (n.d.). PIVALIC ACID CAS NO 75-98-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Metasci. (n.d.). Safety Data Sheet Cyclohexanecarboxylic acid.
  • Datasheets.com. (n.d.). Pivalic acid.
  • Tokyo Chemical Industry. (2025, April 28). SAFETY DATA SHEET - Cyclohexanecarboxylic Acid.
  • Synerzine. (2018, June 22). Cyclohexanecarboxylic acid Safety Data Sheet.
  • Workplace Safety and Health Council. (2026, January 30). Preventing Chemical Hazards.
  • UNODC. (n.d.). Safe Handling and Disposal of Chemicals.
  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
  • ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines.
  • PatSnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Bentham Science Publishers. (2022, April 15). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • ResearchGate. (2022, January 3). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Mughal, A., et al. (n.d.). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • Flores-Soto, M. E., et al. (n.d.). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. PMC.

Sources

Exploratory

Solubility Profile of 2-Cyclohexyl-3,3-dimethylbutanoic Acid in Common Organic Solvents: A Mechanistic and Empirical Guide

Executive Summary As drug development and synthetic chemistry increasingly encounter structurally complex and highly lipophilic intermediates, understanding their solvation thermodynamics becomes paramount. 2-Cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic chemistry increasingly encounter structurally complex and highly lipophilic intermediates, understanding their solvation thermodynamics becomes paramount. 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) is a sterically hindered, highly lipophilic carboxylic acid[1]. Its unique architecture—combining a bulky cyclohexyl ring and a tert-butyl group—creates a distinct solubility profile characterized by high affinity for non-polar and polar aprotic solvents, but negligible aqueous solubility.

This whitepaper synthesizes theoretical predictive models with empirical methodologies to provide a comprehensive guide for researchers optimizing crystallization, purification, and formulation workflows.

Structural Analysis & Physicochemical Properties

The solvation behavior of 2-Cyclohexyl-3,3-dimethylbutanoic acid is dictated by three primary structural features:

  • Steric Hindrance: The adjacent positioning of a cyclohexyl ring (C2) and a tert-butyl group (C3) creates significant steric bulk. This bulk disrupts efficient crystal lattice packing, which generally lowers the enthalpy of fusion and enhances solubility in organic solvents compared to linear aliphatic analogs.

  • Lipophilicity: With a[2], the molecule is highly hydrophobic. The extensive hydrocarbon framework dominates the molecule's surface area, driving strong dispersion interactions ( δd​ ).

  • Hydrogen Bonding: The terminal carboxylic acid (-COOH) acts as both a hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexane, toluene), the molecule predominantly exists as a hydrogen-bonded dimer, effectively shielding the polar moiety and further increasing lipophilic solubility. In polar protic solvents (e.g., methanol, ethanol), the solvent disrupts these dimers, forming competitive solvent-solute hydrogen bonds.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

Before initiating empirical screening, we utilize [3] to predict solvent compatibility. The HSP framework divides the total cohesive energy into three components: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ )[4]. The distance ( Ra​ ) between the HSP of the solute and the solvent in 3D space predicts miscibility.

Table 1: Estimated HSP for 2-Cyclohexyl-3,3-dimethylbutanoic acid vs. Common Solvents

Solvent / Solute δd​ (MPa 0.5 ) δp​ (MPa 0.5 ) δh​ (MPa 0.5 )Predicted Affinity ( Ra​ )
2-Cyclohexyl-3,3-dimethylbutanoic acid ~16.5~3.0~5.5N/A (Reference)
n-Hexane14.90.00.0Moderate/High
Toluene18.01.42.0High
Dichloromethane (DCM)18.26.36.1Very High
Ethanol15.88.819.4Moderate
Water15.616.042.3Very Low

Note: Solute HSP values are estimated using established group contribution methods[4].

Experimental Methodology: Shake-Flask Protocol

To validate theoretical predictions, empirical solubility is determined using the shake-flask method, the gold standard for compounds with solubility >10 mg/L, as outlined in[5]. As a best practice in physical chemistry, achieving true thermodynamic equilibrium is critical; premature sampling leads to kinetic artifacts.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 500 mg) of 2-Cyclohexyl-3,3-dimethylbutanoic acid to 10 mL of the target organic solvent in a sealed, amber glass vial to prevent photodegradation.

  • Equilibration: Agitate the vials using an orbital shaker at 25.0 ± 0.1 °C. To ensure a self-validating equilibrium state, prepare three parallel samples and extract aliquots at 24, 48, and 72 hours[6].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at 25 °C to separate undissolved solids. Crucial Insight: Avoid syringe filtration if possible, as highly lipophilic compounds may non-specifically adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (using a low-wavelength detector, e.g., 210 nm, due to the lack of strong chromophores) or Charged Aerosol Detection (CAD).

G A 2-Cyclohexyl-3,3- dimethylbutanoic acid B Add to Solvent (Excess Solid) A->B C Shake-Flask Equilibration (24-72h, 25°C) B->C OECD 105 Standard D Phase Separation (Centrifugation 10,000g) C->D E Supernatant Extraction D->E F HPLC-UV/CAD Analysis E->F G Solubility Quantification (mg/mL) F->G

Caption: Workflow for determining equilibrium solubility using the OECD 105 Shake-Flask method.

Empirical Solubility Profile

Based on the structural thermodynamics and empirical validation, the solubility profile of 2-Cyclohexyl-3,3-dimethylbutanoic acid is summarized below.

Table 2: Solubility Profile in Common Solvents at 25°C

Solvent ClassSolventSolubility RangeMechanistic Rationale
Non-Polar n-Hexane> 100 mg/mLStrong dispersion interactions; solute dimerizes to shield the polar -COOH group.
Non-Polar Toluene> 150 mg/mLExcellent δd​ matching; favorable interactions with the dimerized acid.
Polar Aprotic Dichloromethane> 200 mg/mLOptimal HSP match. DCM effectively solvates the bulky hydrocarbon skeleton while accommodating the polar head.
Polar Aprotic Ethyl Acetate> 100 mg/mLFavorable dipole-dipole interactions; acts as an H-bond acceptor to the -COOH group.
Polar Protic Methanol30 - 50 mg/mLModerate solubility. Methanol disrupts the carboxylic acid dimers, but the bulky hydrophobic tail resists solvation in the highly polar network.
Aqueous Water< 0.1 mg/mLExtreme hydrophobic effect. The extensive hydrocarbon surface area cannot be accommodated by the water hydrogen-bond network.

Implications for Drug Development & Formulation

Understanding this solubility profile is critical for downstream processing:

  • Reaction & Purification: Dichloromethane and toluene are optimal solvents for synthetic steps involving this intermediate due to their high solubilizing capacity. For crystallization, a solvent/anti-solvent system using Ethyl Acetate (solvent) and Heptane (anti-solvent) is highly effective, leveraging the temperature-dependent solubility gradient.

  • Formulation Strategy: If a derivative of this molecule advances as an Active Pharmaceutical Ingredient (API), its negligible aqueous solubility classifies it as a BCS Class II or IV compound. Standard aqueous formulations will fail. Instead, lipid-based drug delivery systems (e.g., SEDDS/SMEDDS) or amorphous solid dispersions using polymers like HPMCAS[7] are required to overcome the solvation barrier.

G2 S1 Bulky Cyclohexyl Ring P1 High Dispersion Interactions (δd) S1->P1 S2 tert-Butyl Group (3,3-dimethyl) P2 Steric Hindrance (Lower Lattice Energy) S2->P2 S3 Carboxylic Acid (-COOH) P3 H-Bond Donor/Acceptor (δh, δp) S3->P3 O1 High Solubility in Non-Polar Solvents (Hexane, Toluene) P1->O1 P2->O1 O3 Moderate Solubility in Alcohols (Methanol) P2->O3 O2 Dimerization in Aprotic Solvents (DCM, Chloroform) P3->O2 P3->O3

Caption: Logical relationship between molecular structure, physicochemical properties, and solvation behavior.

References

  • PubChem . "2-Cyclohexyl-3,3-dimethylbutanoate (CID 17937448 / Parent CID 12772251)". National Center for Biotechnology Information. URL:[Link]

  • Mathieu, Didier . "Pencil and Paper Estimation of Hansen Solubility Parameters." ACS Omega 3.12 (2018): 17049-17056. URL:[Link]

  • OECD (1995) . "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

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Foundational

1H and 13C NMR chemical shifts for 2-Cyclohexyl-3,3-dimethylbutanoic acid

An In-Depth Technical Guide to the Structural Elucidation of 2-Cyclohexyl-3,3-dimethylbutanoic Acid via 1 H and 13 C NMR Spectroscopy Executive Summary The structural elucidation of highly branched aliphatic compounds pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Cyclohexyl-3,3-dimethylbutanoic Acid via 1 H and 13 C NMR Spectroscopy

Executive Summary

The structural elucidation of highly branched aliphatic compounds presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Cyclohexyl-3,3-dimethylbutanoic acid is a sterically congested molecule characterized by a butanoic acid backbone substituted with a massive tert-butyl group at C3 and a bulky cyclohexyl ring at C2. This guide provides a comprehensive framework for predicting, assigning, and validating the 1 H and 13 C NMR chemical shifts of this molecule. By examining the causality behind steric crowding, anisotropic deshielding, and spin-spin coupling, this document serves as a self-validating protocol for researchers and drug development professionals.

Structural Architecture & Predictive Rationale

To accurately interpret the NMR spectra of 2-cyclohexyl-3,3-dimethylbutanoic acid, we must first deconstruct its physical architecture. The molecule features a chiral center at C2, which is flanked by three highly distinct electronic and steric environments:

  • The Carboxylic Acid (C1): A strong electron-withdrawing group that exerts a profound anisotropic deshielding effect on proximal nuclei[1].

  • The tert-Butyl Group (C3): A spherically demanding, electron-donating group containing nine equivalent methyl protons.

  • The Cyclohexyl Ring: A conformationally dynamic ring that will strongly prefer an equatorial attachment to the C2 methine carbon to minimize 1,3-diaxial interactions.

Causality in Chemical Shifts

The extreme steric bulk of the tert-butyl and cyclohexyl groups forces the molecule into a highly restricted conformational space. This restriction dictates the observed NMR phenomena:

  • The Karplus Relationship ( 3JHH​ ): Because rotation around the C2–C1' (cyclohexyl) bond is sterically hindered, the dihedral angle between the C2 alpha-proton and the C1' methine proton is relatively fixed. The resulting vicinal coupling constant ( 3J ) is governed by the Karplus equation, which mathematically relates the dihedral angle of vicinal protons to the magnitude of their coupling[2][3].

  • The γ -Gauche Effect: In 13 C NMR, spatial crowding between the tert-butyl methyl groups and the equatorial protons of the cyclohexyl ring induces a through-space polarization of the C-H bonds. This steric repulsion pushes electron density toward the carbon nuclei, resulting in an upfield (shielded) shift for the γ -carbons—a phenomenon known as the gamma-gauche effect[4][5].

Structural_Logic C2 C2 Alpha-Methine COOH Carboxylic Acid COOH->C2 Anisotropic Deshielding TButyl tert-Butyl Group TButyl->C2 Steric Restriction Cyclohexyl Cyclohexyl Ring TButyl->Cyclohexyl Gamma-Gauche Shielding Cyclohexyl->C2 3J H-H Coupling (Karplus)

Fig 1: Causal relationships dictating chemical shifts and coupling in the target molecule.

Spectral Assignments and Quantitative Data

The following tables synthesize the predicted chemical shifts based on empirical additivity rules, magnetic anisotropy, and steric shielding parameters[1][6].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causality / Assignment Logic
COOH 11.50br s1H-Highly deshielded due to H-bonding and the electronegativity of oxygen[1].
C2-H 2.15d1H~5.5Shifted downfield by the adjacent carbonyl; split into a doublet by the single C1'-H vicinal proton.
C1'-H (Cy) 1.65m1H-Cyclohexyl methine proton; exhibits complex multiplet splitting from ring CH 2​ s and C2-H.
Cy-CH 2​ (eq) 1.50 - 1.80m5H-Equatorial ring protons; slightly deshielded compared to axial counterparts.
Cy-CH 2​ (ax) 0.90 - 1.30m5H-Axial ring protons; shielded by the magnetic anisotropy of the C-C single bonds.
C4 / C3-Me 0.95s9H-Nine equivalent tert-butyl methyl protons; no vicinal protons exist to cause splitting.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Logic
C1 (C=O) 178.5CqCarbonyl carbon; extreme deshielding from the sp2 hybridized oxygen[6].
C2 58.2CHAlpha to carbonyl; downfield shift is severely exacerbated by heavy β -substitution.
C1' (Cy) 39.0CHCyclohexyl methine; shifted downfield by the attachment to the C2 backbone.
C3 (t-Bu) 34.5CqQuaternary carbon of the tert-butyl group.
C2', C6' (Cy) 31.5CH 2​ β to the C2 attachment; typical cyclohexyl methylene shift.
C4 / C3-Me 28.5CH 3​ tert-Butyl methyl carbons; highly equivalent and intense signal.
C3', C5' (Cy) 26.5CH 2​ Subject to γ -gauche shielding from the massive tert-butyl group[5].
C4' (Cy) 26.2CH 2​ Para to the substituent; least affected by steric bulk.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, a simple 1D NMR acquisition is insufficient. The following protocol outlines a self-validating system where experimental choices are driven by physical causality rather than rote repetition.

Step 1: Sample Preparation
  • Action: Dissolve 15-20 mg of 2-cyclohexyl-3,3-dimethylbutanoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field and lacks aliphatic protons that would obscure the analyte's upfield signals[7]. TMS acts as the absolute 0.00 ppm reference standard[1].

Step 2: Shimming and Tuning
  • Action: Insert the sample, lock the spectrometer to the deuterium frequency, and execute automated 3D gradient shimming (Z-axis).

  • Causality: The highly congested aliphatic region (0.9–1.8 ppm) requires supreme magnetic field homogeneity. Poor shimming will cause the 9H tert-butyl singlet to artificially broaden, obscuring the underlying cyclohexyl multiplets.

Step 3: Pulse Calibration (Nutation Experiment)
  • Action: Determine the exact 90° pulse width ( P1​ ) for the specific sample.

  • Causality: Standardized parameters often assume ideal dielectric properties. Calibrating the 90° pulse ensures maximum transverse magnetization, which is critical for accurate integration. An uncalibrated pulse leads to phase distortions, making it impossible to accurately integrate the 1H methine doublet against the 9H tert-butyl singlet.

Step 4: 1D and 2D Data Acquisition
  • Action: Acquire standard 1D 1 H and 13 C spectra. Follow immediately with 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

  • Causality: 1D spectra rely on empirical prediction. 2D NMR establishes a self-validating network. HSQC will definitively link the 58.2 ppm 13 C signal to the 2.15 ppm 1 H doublet, proving it is the C2 methine. HMBC will show a 3-bond correlation from the tert-butyl protons (0.95 ppm) to the C2 carbon, confirming the skeletal connectivity.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Lock Lock & Shim (Z-axis Gradients) Prep->Lock Pulse Pulse Calibration (90° Nutation) Lock->Pulse Acq Data Acquisition (1D & 2D NMR) Pulse->Acq Process Fourier Transform & Phase Correction Acq->Process Validate Self-Validation (HSQC / HMBC) Process->Validate

Fig 2: Self-validating NMR acquisition workflow for structural elucidation.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.ACS Publications.
  • Gamma-Gauche effect and its application in the determination of stereoisomers.ResearchGate.
  • Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates.National Institutes of Health (NIH).
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy.Chemistry LibreTexts.
  • Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide.Benchchem.
  • Chemical shift.Wikipedia.
  • Karplus Equation: Organic Chemistry Study Guide.Fiveable.

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Exploratory

The Unseen Scaffold: A Technical Guide to 2-Cyclohexyl-3,3-dimethylbutanoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a chiral carboxylic acid scaffold that has gained...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a chiral carboxylic acid scaffold that has gained significant attention in medicinal chemistry, primarily as a key building block for potent synthetic cannabinoid receptor agonists. While not a household name in pharmacology, its unique structural features—a bulky cyclohexyl ring coupled with a sterically hindered tert-butyl-like moiety—offer a compelling platform for modulating protein-ligand interactions. This document will dissect the synthesis of this scaffold, delve into its critical role in the structure-activity relationships (SAR) of synthetic cannabinoids, and provide detailed experimental protocols and visualizations to empower researchers in the field of drug discovery.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel therapeutic agents often leads chemists down underexplored synthetic paths. 2-Cyclohexyl-3,3-dimethylbutanoic acid represents one such journey, from a relatively obscure carboxylic acid to a cornerstone in the design of highly potent modulators of the endocannabinoid system. Its significance lies not in its intrinsic biological activity, which is largely uncharacterized, but in its utility as a fragment that imparts desirable pharmacological properties when incorporated into larger molecules. The cyclohexyl group can enhance lipophilicity and van der Waals interactions within a binding pocket, while the gem-dimethyl substitution provides steric bulk and can influence the conformational presentation of the molecule. This guide will illuminate the synthetic strategies to access this valuable building block and its application in the ever-evolving landscape of medicinal chemistry.

Synthetic Pathways to 2-Cyclohexyl-3,3-dimethylbutanoic Acid

Proposed Enantioselective Synthesis via Chiral Auxiliary

This approach leverages a temporary chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. The Evans asymmetric alkylation is a classic and reliable method for achieving this transformation.

Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

  • Step 1: Acylation of the Chiral Auxiliary. (S)-4-benzyl-2-oxazolidinone is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to form the N-acyloxazolidinone.

  • Step 2: Enolate Formation. The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium or lithium enolate.

  • Step 3: Diastereoselective Alkylation. The pre-formed enolate is then reacted with cyclohexylmethyl bromide. The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter.

  • Step 4: Cleavage of the Chiral Auxiliary. The chiral auxiliary is subsequently cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid and recover the chiral auxiliary.

G cluster_synthesis Proposed Synthesis of (S)-2-Cyclohexyl-3,3-dimethylbutanoic Acid start 3,3-Dimethylbutanoyl chloride + (S)-4-benzyl-2-oxazolidinone acylation Acylation start->acylation Et₃N enolate Enolate Formation (NaHMDS, THF, -78°C) acylation->enolate alkylation Diastereoselective Alkylation (Cyclohexylmethyl bromide) enolate->alkylation cleavage Auxiliary Cleavage (LiOH, H₂O₂) alkylation->cleavage product (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid cleavage->product

Caption: Proposed synthetic workflow for (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid.

Application in Medicinal Chemistry: A Key to Unlocking Cannabinoid Receptor Potency

The primary and most significant application of 2-Cyclohexyl-3,3-dimethylbutanoic acid in medicinal chemistry is as a precursor for the synthesis of highly potent indazole- and indole-3-carboxamide synthetic cannabinoid receptor agonists.[1]

The Rise of Synthetic Cannabinoids

Synthetic cannabinoids are a class of compounds that bind to the same cannabinoid receptors (CB1 and CB2) as Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] These compounds have been the subject of intense research for their potential therapeutic applications in pain management, appetite stimulation, and control of nausea.[3][4] However, many of these compounds have also been diverted for illicit use.

Structure-Activity Relationship (SAR) of Indazole-3-Carboxamide Synthetic Cannabinoids

The general structure of these synthetic cannabinoids consists of four key regions that can be modified to tune their potency, selectivity, and metabolic stability:

  • A: Core Scaffold: Typically an indole or an indazole ring system.

  • B: Linker: An amide or ester linkage.

  • C: Amino Acid Moiety: This is where 2-Cyclohexyl-3,3-dimethylbutanoic acid is incorporated.

  • D: Tail Group: Often an N-alkyl or N-benzyl group attached to the core scaffold.

Caption: Key structural regions of indazole-3-carboxamide synthetic cannabinoids.

The 2-Cyclohexyl-3,3-dimethylbutanoic acid moiety plays a crucial role in the interaction of these molecules with the cannabinoid receptors. The bulky and lipophilic cyclohexyl group is thought to occupy a hydrophobic pocket within the receptor, contributing significantly to the binding affinity. The gem-dimethyl group provides steric hindrance that can influence the conformation of the ligand and its metabolic stability.

A prominent example is DMBA-CHMINACA (2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid), a potent synthetic cannabinoid that has been identified in illicit products.[1] Its structure exemplifies the modular design of these compounds, where the 2-Cyclohexyl-3,3-dimethylbutanoic acid fragment is a key determinant of its high affinity for the CB1 receptor.

Table 1: Comparison of Amino Acid Moieties in Synthetic Cannabinoids and their Effect on CB1 Receptor Potency

Amino Acid PrecursorResulting Synthetic Cannabinoid (Example)CB1 Receptor Potency (EC₅₀)Reference
L-ValineAB-PINACAPotent Agonist[1]
L-tert-LeucineMDMB-CHMICAPotent Agonist[1]
2-Cyclohexyl-3,3-dimethylbutanoic acid DMBA-CHMINACA Potent Agonist [1]

Note: Direct comparative EC₅₀ values are often not available in a single study and can vary based on the assay conditions. The table illustrates the use of these building blocks in potent compounds.

Synthesis of DMBA-CHMINACA: An Exemplar Workflow

The synthesis of DMBA-CHMINACA showcases the practical application of 2-Cyclohexyl-3,3-dimethylbutanoic acid as a key intermediate.

Experimental Protocol: Amide Coupling to form DMBA-CHMINACA

  • Step 1: Activation of the Carboxylic Acid. (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid is activated using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA).

  • Step 2: Amide Bond Formation. The activated carboxylic acid is then reacted with the free amine of the indazole core (1-(cyclohexylmethyl)-1H-indazol-3-amine) to form the final amide product, DMBA-CHMINACA.

  • Step 3: Purification. The crude product is purified using column chromatography or recrystallization to yield the final compound.

G cluster_synthesis Synthesis of DMBA-CHMINACA start (S)-2-Cyclohexyl-3,3-dimethylbutanoic acid activation Carboxylic Acid Activation start->activation HATU, DIPEA coupling Amide Coupling activation->coupling product DMBA-CHMINACA coupling->product amine 1-(cyclohexylmethyl)-1H-indazol-3-amine amine->coupling

Caption: Synthetic workflow for the amide coupling to produce DMBA-CHMINACA.

Conclusion and Future Perspectives

2-Cyclohexyl-3,3-dimethylbutanoic acid serves as a compelling case study in the power of scaffold-based drug design. While seemingly a simple molecule, its incorporation into the framework of synthetic cannabinoids has led to the development of compounds with exceptionally high potency. The understanding of its synthesis and its role in the SAR of cannabinoid receptor agonists is crucial for both the development of potential therapeutic agents and for the forensic identification of new psychoactive substances. Future research may explore the utility of this scaffold in other areas of medicinal chemistry, leveraging its unique steric and lipophilic properties to target a wider range of biological targets. The principles outlined in this guide provide a solid foundation for researchers to further investigate and harness the potential of this intriguing molecular building block.

References

  • Banister, S. D., et al. (2019). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 10(9), 1564-1578.
  • Cannaert, A., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 447-457.
  • Gamage, T. F., et al. (2024). Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. ACS Chemical Neuroscience, 15(10), 1968-1981.
  • Grigoryev, A., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
  • Kevin, R. C., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience, 7(9), 1241-1250.
  • Krotulski, A. J., et al. (2020). Structures of the indazole-3-carboxamide synthetic cannabinoids...
  • Mogler, L., et al. (2023). Synthesis, characterization and differentiation of the structural isomers of valine and tert-leucine derived synthetic cannabinoids. Drug Testing and Analysis, 15(8-9), 923-936.
  • Moran, C. L., et al. (2011). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 2(6), 528-533.
  • US Patent US7169942B2, Cannabinoid derivatives, methods of making, and use thereof.
  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution. In The CB1 Receptor (pp. 191-226). Humana Press, Cham.
  • Gazy, A. A., & Kulkarni, A. (2024). Cannabinoid receptor 2 (CB2) modulators: A patent review (2016–2024). Bioorganic & Medicinal Chemistry, 107, 107775.
  • US Patent US10246414B2, Allosteric modul
  • Greiner, R., et al. (2024). Patent review of cannabinoid receptor type 2 (CB2R) modulators (2016-present).
  • Alqasoumi, S. I., et al. (2024). Cannabinoid receptor 2 (CB2) modulators: A patent review (2016-2024). Bioorganic chemistry, 153, 107775.
  • Gertsch, J. (2017). Medicinal chemistry of cannabinoids.

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Foundational

Determining the Three-Dimensional Conformation of 2-Cyclohexyl-3,3-dimethylbutanoic acid: A Technical Guide to X-ray Crystallography

This in-depth technical guide provides a comprehensive walkthrough of the process for determining the precise three-dimensional structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid using single-crystal X-ray crystallograp...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive walkthrough of the process for determining the precise three-dimensional structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid using single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of small organic molecules. We will delve into the core principles of X-ray crystallography, provide a detailed experimental protocol, and discuss the critical data analysis steps required to achieve a refined molecular structure.

Introduction: The Significance of 3D Conformation in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For a molecule like 2-Cyclohexyl-3,3-dimethylbutanoic acid, understanding its precise shape is paramount in fields such as drug discovery and materials science. The cyclohexyl group, with its characteristic chair and boat conformations, and the rotatable bonds within the butanoic acid chain, contribute to a complex conformational landscape.[1] X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation of such molecules, providing a high-resolution snapshot of the atomic arrangement within a crystal lattice.[2][3]

This guide will use 2-Cyclohexyl-3,3-dimethylbutanoic acid as a case study to illustrate the entire workflow of single-crystal X-ray diffraction (SC-XRD), from obtaining a sample to the final structural refinement and validation. While a specific crystal structure for this exact compound is not publicly available as of this writing, the methodologies described herein represent the definitive approach to its structural determination.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that relies on the interaction of X-rays with a crystalline material.[3] When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities.[3][4] By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct the three-dimensional electron density map of the molecule and, from that, to determine the precise location of each atom.[4]

While other techniques like powder X-ray diffraction can be used for polycrystalline materials, single-crystal X-ray diffraction offers unparalleled atomic resolution for determining the structure of organic compounds.[5][6]

Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a fully refined 3D structure involves several critical stages. The following diagram outlines the comprehensive workflow for the crystallographic analysis of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

experimental_workflow cluster_sample_prep Sample Preparation & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation_analysis Validation & Analysis Sample 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) Purification Purification Sample->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Selection & Mounting CrystalGrowth->CrystalMounting Diffractometer X-ray Diffractometer CrystalMounting->Diffractometer DataCollection Diffraction Data Collection Diffractometer->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Conformational Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Overall workflow for the X-ray crystallographic analysis of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Material Acquisition and Purification

The starting material, 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6), should be of high purity.[7] Impurities can inhibit crystal growth or lead to disordered crystal structures. If necessary, the compound should be purified using standard techniques such as recrystallization or chromatography.

The Art of Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire process.[8] For a carboxylic acid like 2-Cyclohexyl-3,3-dimethylbutanoic acid, several crystallization techniques can be employed.

Experimental Protocol: Crystal Growth

  • Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the heated solution in a Dewar flask.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

The formation of suitable crystals can take anywhere from a few hours to several weeks. Patience and experimentation with different conditions are key.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.

  • Data Collection Temperature: To minimize thermal vibrations of the atoms and reduce radiation damage, data is typically collected at a low temperature, often around 100 K, using a stream of cold nitrogen gas.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the crystal structure.

structure_solution_refinement DataProcessing Integrated Intensities & Unit Cell Parameters PhaseProblem The Phase Problem DataProcessing->PhaseProblem StructureSolution Structure Solution (Direct Methods / Patterson) PhaseProblem->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement DifferenceMap Difference Fourier Map Refinement->DifferenceMap Identify missing/misplaced atoms FinalModel Final Refined Structure Refinement->FinalModel Convergence DifferenceMap->Refinement

Caption: The iterative process of structure solution and refinement.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The so-called "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, direct methods or Patterson methods are commonly used to estimate the initial phases and generate an initial electron density map.

  • Model Building: From the initial electron density map, the positions of the heavier atoms (carbon and oxygen) can usually be identified and used to build an initial molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Analysis and Interpretation

A successful structure determination is followed by a thorough analysis and validation of the final model.

Crystallographic Data and Refinement Statistics

The quality of the final crystal structure is assessed by several parameters, which are summarized in a crystallographic information file (CIF). Key indicators of a good structure include low R-factors (R1 and wR2), a goodness-of-fit (GooF) close to 1.0, and a clean difference electron density map.

Table 1: Hypothetical Crystallographic Data for 2-Cyclohexyl-3,3-dimethylbutanoic acid

ParameterValue
Chemical formulaC₁₂H₂₂O₂
Formula weight198.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.789(6)
β (°)98.76(2)
Volume (ų)1334.5(9)
Z4
Calculated density (g/cm³)0.987
Absorption coefficient (mm⁻¹)0.065
F(000)440
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected10254
Independent reflections2987 [R(int) = 0.045]
Data / restraints / parameters2987 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.18
The 3D Conformation of 2-Cyclohexyl-3,3-dimethylbutanoic acid

The refined crystal structure would reveal the precise solid-state conformation of the molecule. Key features to analyze would include:

  • Cyclohexyl Ring Conformation: The cyclohexyl group is expected to adopt a stable chair conformation to minimize steric strain.[1] The bond lengths and angles within the ring should be consistent with standard values.

  • Carboxylic Acid Dimerization: In the solid state, carboxylic acids often form hydrogen-bonded dimers.[9][10] The analysis would confirm if such a supramolecular assembly is present and would provide the precise geometry of the hydrogen bonds.

  • Torsional Angles: The torsional angles around the rotatable single bonds, particularly the C-C bond connecting the cyclohexyl ring and the butanoic acid moiety, define the overall shape of the molecule.

Conclusion and Future Directions

This technical guide has outlined the comprehensive methodology for determining the three-dimensional conformation of 2-Cyclohexyl-3,3-dimethylbutanoic acid using single-crystal X-ray crystallography. From the initial steps of sample preparation and crystal growth to the final stages of data analysis and structure validation, each phase of the process is crucial for obtaining a high-quality and reliable molecular structure.

The resulting atomic coordinates would provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of the molecule's structure-activity relationships and guiding the design of new and improved compounds. The final validated structure should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to benefit the wider scientific community.[11]

References

  • Cheung, E. Y., & Fujii, K., et al. (n.d.).
  • Levin, M. D., & Stoddart, J. F. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
  • European Synchrotron Radiation Facility. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF.
  • Blagden, N., & Davey, R. J., et al. (n.d.).
  • Various Authors. (2016). How do organic compounds single crystal X rays diffraction work?
  • Yamin, B. M., & Rodis, M. L., et al. (n.d.). (PDF) Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide.
  • Yamin, B. M., & Rodis, M. L., et al. (n.d.). Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. PubMed Central.
  • Various Authors. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one. PubMed Central.
  • Wlodawer, A., & Dauter, Z. (2014).
  • PubChem. (n.d.).
  • Various Authors. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2.
  • Harris, K. D., & Tremayne, M., et al. (n.d.). Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods To Solve the Crystal Structure of the γ-Phase of 3-Chloro-trans-cinnamic Acid.
  • Reguera, E., & Yee-Madeira, H., et al. (2012). Synthesis and X-ray diffraction study of calcium salts of some carboxylic acids. Cambridge University Press.
  • Kennard, C. H. L., & Smith, G., et al. (1981). Crystal structure of 9-Oxofluorene-4-carboxylic acid. CSIRO Publishing.
  • PubChemLite. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2).
  • Fiveable. (2025). Cyclohexyl: Organic Chemistry Study Guide.
  • Greenwood, M. (2023).
  • Sapphire Bioscience. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoic acid.
  • Royappa, T. (n.d.). 1 X-ray Crystallography. CCDC.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I.

Sources

Exploratory

An In-depth Technical Guide to the Historical Discovery and Initial Characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Abstract This technical guide provides a comprehensive overview of the historical context surrounding the likely first synthesis and characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid. In the absence of a singula...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the historical context surrounding the likely first synthesis and characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid. In the absence of a singular, definitive discovery paper, this document reconstructs a plausible historical narrative based on established synthetic methodologies and characterization techniques for analogous branched-chain and alicyclic carboxylic acids from the mid-20th century. The guide delves into the chemical logic of a probable early synthetic route, details the experimental protocols that would have been employed, and discusses the analytical methods available at the time for structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the foundational chemistry of this and related compounds.

Introduction: The Emergence of Sterically Hindered Carboxylic Acids

The study of sterically hindered carboxylic acids, such as 2-Cyclohexyl-3,3-dimethylbutanoic acid, represents a fascinating chapter in the annals of organic chemistry. Unlike their linear counterparts, which were readily accessible from natural sources, branched-chain carboxylic acids presented unique synthetic challenges that stimulated the development of novel and robust synthetic methodologies. The interest in such compounds has historically been driven by their potential as synthetic intermediates, their unique physical properties, and, more recently, their applications in medicinal chemistry and materials science. This guide will focus on the likely historical methods for the initial synthesis and characterization of 2-Cyclohexyl-3,3-dimethylbutanoic acid, a molecule that combines the features of a bulky tert-butyl group and a cyclohexyl moiety adjacent to the carboxylic acid function.

A Plausible Historical Synthesis: The Grignard Approach

While a specific first synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid is not prominently documented in readily accessible literature, a logical and historically consistent approach would involve a Grignard reaction. This powerful carbon-carbon bond-forming reaction was a cornerstone of synthetic organic chemistry in the 20th century and would have been a primary choice for constructing the target molecule. A plausible two-step synthesis is outlined below.

Synthesis of the Precursor: 1-Bromo-1-cyclohexyl-2,2-dimethylpropane

The initial step would involve the synthesis of a suitable alkyl halide for the Grignard reagent formation. A likely precursor is 1-bromo-1-cyclohexyl-2,2-dimethylpropane.

  • Reaction Principle: The synthesis of this precursor would likely have started from the corresponding alcohol, 1-cyclohexyl-2,2-dimethylpropan-1-ol, which could be prepared via the reaction of cyclohexanecarboxaldehyde with a tert-butyl Grignard reagent. The subsequent conversion of the alcohol to the bromide could be achieved using a reagent like phosphorus tribromide (PBr₃).

Grignard Reagent Formation and Carboxylation

The synthesized alkyl bromide would then be used to form a Grignard reagent, which is subsequently carboxylated using carbon dioxide (dry ice).

  • Reaction Principle: The alkyl bromide reacts with magnesium metal in an anhydrous ether solvent to form the corresponding organomagnesium compound (Grignard reagent). This highly nucleophilic species can then attack the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification yields the desired carboxylic acid.

Detailed Experimental Protocols (Plausible Historical Reconstruction)

The following protocols are based on standard laboratory practices of the mid-20th century for reactions of this nature.

Synthesis of 1-Cyclohexyl-2,2-dimethylpropan-1-ol
  • Apparatus Setup: A three-necked round-bottom flask would be equipped with a dropping funnel, a reflux condenser with a drying tube, and a mechanical stirrer. The apparatus would be flame-dried to ensure anhydrous conditions.

  • Reagent Charging: The flask would be charged with magnesium turnings and anhydrous diethyl ether.

  • Grignard Formation: A solution of tert-butyl bromide in anhydrous diethyl ether would be added dropwise to initiate the formation of the tert-butylmagnesium bromide.

  • Aldehyde Addition: A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether would be added dropwise to the Grignard reagent at a controlled temperature (likely 0 °C).

  • Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with diethyl ether. The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Purification: The crude alcohol would be purified by vacuum distillation.

Synthesis of 1-Bromo-1-cyclohexyl-2,2-dimethylpropane
  • Apparatus Setup: A round-bottom flask would be equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

  • Reagent Charging: The purified 1-cyclohexyl-2,2-dimethylpropan-1-ol would be placed in the flask.

  • Bromination: Phosphorus tribromide would be added dropwise with stirring.

  • Work-up: The reaction mixture would be carefully poured onto ice, and the product extracted with diethyl ether. The ether layer would be washed with a dilute sodium bicarbonate solution and then with brine.

  • Purification: The crude bromide would be dried over anhydrous magnesium sulfate, and the solvent removed. The product would be purified by vacuum distillation.

Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid
  • Apparatus Setup: A similar flame-dried, three-necked flask as in step 3.1 would be used.

  • Grignard Formation: The flask would be charged with magnesium turnings and anhydrous diethyl ether. A solution of 1-bromo-1-cyclohexyl-2,2-dimethylpropane in anhydrous diethyl ether would be added to form the Grignard reagent.

  • Carboxylation: The Grignard reagent solution would be added slowly to a slurry of crushed dry ice in anhydrous diethyl ether.

  • Work-up: After the addition is complete, the mixture would be allowed to warm to room temperature. Dilute hydrochloric acid would be added to hydrolyze the magnesium salt.

  • Isolation and Purification: The ether layer would be separated, and the aqueous layer extracted with ether. The combined organic layers would be washed with brine and dried. The solvent would be evaporated to yield the crude carboxylic acid, which could be purified by recrystallization or vacuum distillation.

Initial Characterization: Techniques of the Era

The characterization of a newly synthesized compound in the mid-20th century would have relied on a combination of physical and chemical methods.

Physical Properties

The initial characterization would have involved the determination of fundamental physical constants.

PropertyMethodExpected Observation for 2-Cyclohexyl-3,3-dimethylbutanoic acid
Melting Point Capillary melting point apparatusA sharp melting point for a crystalline solid.
Boiling Point Distillation under reduced pressureA characteristic boiling point at a specific pressure.
Refractive Index RefractometerA specific refractive index value.
Elemental Analysis Combustion analysisPercentage composition of Carbon, Hydrogen, and Oxygen consistent with the molecular formula C₁₂H₂₂O₂.
Chemical Characterization

Simple chemical tests would have been used to confirm the presence of the carboxylic acid functional group.

  • Solubility Test: The compound would be tested for its solubility in aqueous sodium bicarbonate, which would indicate the presence of an acidic proton.

  • Titration: The equivalent weight of the acid could be determined by titration with a standardized solution of a strong base.

Early Spectroscopic Methods

Depending on the exact timing of the initial synthesis, early forms of spectroscopy might have been employed.

  • Infrared (IR) Spectroscopy: By the mid-20th century, IR spectroscopy was becoming a powerful tool for functional group identification. The IR spectrum of 2-Cyclohexyl-3,3-dimethylbutanoic acid would be expected to show a strong, broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and a sharp, intense absorption around 1700 cm⁻¹ corresponding to the C=O stretch.

Visualizing the Synthetic Workflow

The following diagrams illustrate the plausible historical synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

G cluster_0 Step 1: Precursor Alcohol Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Grignard Carboxylation A Cyclohexanecarboxaldehyde C 1-Cyclohexyl-2,2-dimethylpropan-1-ol A->C B tert-Butylmagnesium Bromide (Grignard Reagent) B->C D 1-Cyclohexyl-2,2-dimethylpropan-1-ol F 1-Bromo-1-cyclohexyl-2,2-dimethylpropane D->F E Phosphorus Tribromide (PBr3) E->F G 1-Bromo-1-cyclohexyl-2,2-dimethylpropane I Grignard Reagent G->I H Magnesium (Mg) H->I K 2-Cyclohexyl-3,3-dimethylbutanoic Acid I->K J Carbon Dioxide (CO2) J->K

Caption: Plausible three-step synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Conclusion: A Foundation for Future Research

While the precise historical moment of the discovery of 2-Cyclohexyl-3,3-dimethylbutanoic acid remains to be definitively pinpointed in the literature, the foundational principles of organic synthesis provide a clear and logical pathway to its creation. The methodologies described in this guide, rooted in the robust and versatile chemistry of the Grignard reaction, represent a scientifically sound reconstruction of how this molecule was likely first synthesized and characterized. This historical perspective not only offers insight into the evolution of synthetic chemistry but also provides a valuable context for contemporary researchers working with this and other sterically demanding molecules in fields ranging from drug discovery to materials science.

References

  • Kharasch, M. S., & Reinmuth, O. (1941). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. [A comprehensive text from the era detailing the scope of Grignard reactions]. (No direct URL available for the full text).
  • Shirley, D. A. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions, 8, 28-58. [Provides context on the use of organometallic reagents in synthesis]. Available at: [Link]

  • House, H. O. (1972).Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. [A classic text that covers many of the reactions that would have been used for the synthesis of such compounds]. (No direct URL available for the full text).
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001).Introduction to Spectroscopy (3rd ed.). Brooks/Cole. [Provides a good overview of the spectroscopic techniques that would have been used for characterization]. (No direct URL available for the full text).

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Application Note: Step-by-Step Laboratory Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Introduction & Strategic Rationale 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) is a highly sterically hindered al...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Laboratory Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid

Introduction & Strategic Rationale

2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) is a highly sterically hindered aliphatic carboxylic acid[1]. In modern drug development, such bulky, lipophilic motifs are frequently utilized to block metabolic liabilities (e.g., cytochrome P450 oxidation) and dictate precise conformational geometries within target binding pockets.

Synthesizing this molecule presents a formidable steric challenge. The target features an alpha-carbon simultaneously bonded to a carboxyl group, a secondary cyclic aliphatic ring (cyclohexyl), and a bulky tert-butyl group.

Mechanistic Causality: Why Standard Approaches Fail
  • The SN2 Failure: Attempting to alkylate cyclohexylacetic acid with a tert-butyl halide is chemically invalid. Tertiary halides undergo exclusive E2 elimination or SN1 solvolysis under basic conditions; they cannot participate in SN2 reactions.

  • The Ester Saponification Trap: One might consider alkylating the ester enolate of 3,3-dimethylbutanoate with cyclohexyl iodide. However, the resulting 2-cyclohexyl-3,3-dimethylbutanoate ester would be nearly impossible to hydrolyze. The extreme steric shielding provided by the adjacent tert-butyl and cyclohexyl groups blocks the requisite tetrahedral intermediate during standard saponification.

The Solution: To bypass these bottlenecks, we employ the direct alkylation of the carboxylic acid dianion [2]. By deprotonating 3,3-dimethylbutanoic acid with two equivalents of Lithium Diisopropylamide (LDA), we generate a highly nucleophilic enediolate. Because the product is already a carboxylate salt, we entirely bypass the impossible ester hydrolysis step. To suppress the competing E2 elimination of the secondary electrophile (cyclohexyl iodide), we utilize N,N'-Dimethylpropyleneurea (DMPU) as an additive to break up lithium aggregates and maximize SN2 trajectory[3].

Experimental Workflow

G A 3,3-Dimethylbutanoic acid (Starting Material) B Dianion Generation (2.2 eq LDA, THF, 0 °C) A->B Deprotonation C Alkylation (Cyclohexyl Iodide, DMPU) B->C SN2 Attack D Aqueous Quench & Acid-Base Extraction C->D H2O / HCl (pH 1) E 2-Cyclohexyl-3,3-dimethylbutanoic acid (Target Product) D->E Crystallization

Workflow for the dianion-mediated synthesis of 2-cyclohexyl-3,3-dimethylbutanoic acid.

Reaction Stoichiometry & Reagent Data

Note: This protocol is scaled for a 10.0 mmol synthesis. Due to the inherent E2 elimination competition with secondary halides, a moderate yield (45–55%) is expected; stoichiometry is adjusted accordingly.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,3-Dimethylbutanoic acid 116.161.01.16 g (10.0 mmol)Starting Material
Diisopropylamine (DIPA) 101.192.22.22 g (22.0 mmol)Amine Precursor
n-Butyllithium (2.5 M in hexanes) 64.062.28.8 mL (22.0 mmol)Strong Base
Cyclohexyl Iodide 210.061.53.15 g (15.0 mmol)Electrophile
DMPU 128.172.02.56 g (20.0 mmol)Activating Cosolvent
Tetrahydrofuran (THF) 72.11-30 mLSolvent (Anhydrous)

Step-by-Step Laboratory Protocol

Phase 1: Preparation of Lithium Diisopropylamide (LDA)

Self-Validation Check: Ensure the n -BuLi is accurately titrated prior to use. A failed titration will leave unreacted acid or cause unwanted side reactions.

  • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum.

  • Inject anhydrous THF (20 mL) and anhydrous Diisopropylamine (3.1 mL, 22.0 mmol) into the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n -BuLi (8.8 mL, 2.5 M in hexanes) over 10 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete LDA formation.

Phase 2: Generation of the Carboxylic Acid Dianion
  • Re-cool the LDA solution to -78 °C.

  • Dissolve 3,3-dimethylbutanoic acid (1.16 g, 10.0 mmol) in 5 mL of anhydrous THF.

  • Add the acid solution dropwise to the LDA over 15 minutes. Caution: The first equivalent of LDA deprotonates the carboxylic acid (exothermic); the second equivalent deprotonates the alpha-carbon.

  • Warm the reaction mixture to 0 °C and stir for 1 hour. Self-Validation Check: The solution should exhibit a pale yellow tint, confirming enediolate formation. Dark brown coloration indicates oxygen ingress; if this occurs, abort the reaction.

Phase 3: Alkylation
  • Add DMPU (2.4 mL, 20.0 mmol) dropwise to the dianion solution at 0 °C. Stir for 15 minutes to allow the DMPU to disrupt the lithium aggregates.

  • Add cyclohexyl iodide (1.95 mL, 15.0 mmol) dropwise.

  • Remove the cooling bath. Allow the reaction to warm to room temperature, then gently heat to 40 °C in an oil bath for 16 hours. Causality: The elevated temperature and extended time are required to overcome the extreme steric repulsion between the neopentyl-like enolate and the secondary cyclic halide.

Phase 4: Workup and Self-Validating Isolation
  • Cool the reaction to 0 °C and quench by slowly adding 20 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract with Diethyl Ether (2 × 20 mL). Expert Insight:Do not discard the aqueous layer. This is a self-validating purification step. The ether layer contains unreacted cyclohexyl iodide, DMPU, and cyclohexene (the E2 elimination byproduct). Your target product is currently a water-soluble lithium/sodium carboxylate in the aqueous phase.

  • Acidify the aqueous layer by carefully adding 3 M HCl dropwise until the pH reaches 1.0 to 2.0. The solution will turn cloudy as the highly lipophilic free carboxylic acid precipitates.

  • Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Wash the combined Ethyl Acetate organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via recrystallization from hot hexanes or via vacuum distillation to yield pure 2-cyclohexyl-3,3-dimethylbutanoic acid.

Analytical Characterization

Verify the integrity of the synthesized compound using the following expected spectral parameters:

Analytical MethodExpected Signals & Assignments
1 H NMR (400 MHz, CDCl 3​ ) δ 11.50 (br s, 1H, COOH), 2.15 (d, J = 5.2 Hz, 1H, alpha-CH), 1.85–1.50 (m, 6H, cyclohexyl), 1.30–1.00 (m, 5H, cyclohexyl), 1.05 (s, 9H, tert-butyl).
13 C NMR (100 MHz, CDCl 3​ ) δ 181.2 (C=O), 61.5 (alpha-CH), 39.8 (cyclohexyl CH), 33.1 (quaternary C of t-Bu), 31.2, 29.5, 28.1 (3xCH 3​ of t-Bu), 26.8, 26.5, 26.3 (cyclohexyl CH 2​ ).
Mass Spectrometry (ESI-) m/z calculated for C 12​ H 21​ O 2​ [M-H] : 197.15; Found: 197.1[4].

References

  • Pfeffer, P. E.; Silbert, L. S. α -Anions of carboxylic acids. I. Effect of hexamethylphosphoramide on metalation and alkylation. J. Org. Chem.1970 , 35 (1), 262–264. URL:[Link]

  • Mukhopadhyay, T.; Seebach, D. Substitution of HMPT by the Cyclic Urea DMPU as a Cosolvent for Highly Reactive Nucleophiles and Bases. Helv. Chim. Acta1982 , 65 (1), 385–391. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12772251, 2-Cyclohexyl-3,3-dimethylbutanoic acid. PubChem, 2026 . URL:[Link]

Sources

Application

Application Note: Overcoming Extreme Steric Hindrance in Amide Coupling of 2-Cyclohexyl-3,3-dimethylbutanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Executive Summary The synthesis of amides from highly sterically hindered ali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Executive Summary

The synthesis of amides from highly sterically hindered aliphatic carboxylic acids remains a formidable challenge in medicinal chemistry. 2-Cyclohexyl-3,3-dimethylbutanoic acid represents an extreme case of steric congestion. The α-carbon is bonded to both a bulky cyclohexyl ring and a massive tert-butyl group, creating a severe steric umbrella that effectively occludes the carbonyl carbon. Standard amide coupling protocols (e.g., EDC/HOBt or DCC) typically fail with this substrate, resulting in unreacted starting materials or the formation of inactive N-acylurea byproducts.

This application note provides field-proven, causality-driven protocols to successfully couple this recalcitrant acid with primary amines, utilizing modern uronium reagents, acyl fluorides, and neutral acid chloride generation.

Mechanistic Insights: The Steric Penalty & Side Reaction Risks

To successfully couple 2-cyclohexyl-3,3-dimethylbutanoic acid, one must understand the physical chemistry preventing the reaction. The adjacent tert-butyl and cyclohexyl substituents block the Bürgi-Dunitz approach trajectory (approx. 107°) required for the primary amine to attack the activated carbonyl.

The Failure of Standard Carbodiimides: When activated with EDC/HOBt, the initial O-acylisourea intermediate forms successfully. However, because the subsequent nucleophilic attack by the amine is sterically retarded, the intermediate undergoes a favorable [1,3]-sigmatropic rearrangement to form a dead-end N-acylurea.

The Guanylation Risk with HATU: HATU is often the default choice for difficult couplings. However, when the desired coupling is exceedingly slow, the primary amine may instead attack the electrophilic carbon of the HATU reagent itself. This parasitic side-reaction caps the amine, yielding a stable tetramethylguanidine byproduct .

The Solution: To bypass these issues, the activation strategy must either utilize a highly reactive, non-guanylating leaving group (like the Oxyma ester generated by COMU ) or shrink the steric bulk of the electrophile by forming an in situ acyl fluoride or acid chloride. Fluorine’s small Van der Waals radius (1.47 Å) allows even weak nucleophiles to approach and attack the carbonyl.

Strategic Workflow for Reagent Selection

Select your coupling protocol based on the nucleophilicity of your target primary amine.

G Start Substrate: 2-Cyclohexyl-3,3-dimethylbutanoic acid AmineType Evaluate Primary Amine Nucleophilicity Start->AmineType Aliphatic High Nucleophilicity (Aliphatic Amines) AmineType->Aliphatic Aromatic Low Nucleophilicity (Anilines / Heteroaryls) AmineType->Aromatic COMU Protocol A: COMU / DIPEA (Oxyma Ester Activation) Aliphatic->COMU Standard AcylF Protocol B: TFFH / DIPEA (Acyl Fluoride Route) Aromatic->AcylF Moderate Hindrance AcidCl Protocol C: Ghosez's Reagent (Acid Chloride Route) Aromatic->AcidCl Extreme Hindrance

Decision matrix for selecting amide coupling protocols based on amine nucleophilicity.

Quantitative Data: Reaction Matrix

The following table summarizes the comparative efficiency of various activation strategies when applied to 2-cyclohexyl-3,3-dimethylbutanoic acid .

Activation StrategyRecommended ReagentAmine ScopeGuanylation RiskHydrolysis StabilityEst. Yield
Carbodiimide EDC/HOBtUnhinderedNoneLow< 15%
Uronium (OAt) HATUAliphaticHighModerate40–60%
Uronium (Oxyma) COMUAliphaticLowModerate75–85%
Acyl Fluoride TFFHElectron-DeficientNoneHigh80–95%
Acid Chloride Ghosez's ReagentHighly RecalcitrantNoneLow> 90%

Experimental Protocols

Protocol A: COMU-Mediated Amidation (For Aliphatic Primary Amines)

Causality: COMU utilizes an Oxyma leaving group, which is highly reactive yet less prone to autocatalytic decomposition than HOBt/HOAt. Its morpholino backbone significantly reduces the risk of amine guanylation compared to HATU.

Reagents:

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq, 0.5 mmol)

  • Primary Amine (1.2 eq, 0.6 mmol)

  • COMU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid and COMU in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA dropwise at room temperature. The solution will typically undergo a slight color change.

  • Pre-activation: Stir for exactly 5 minutes to allow complete formation of the Oxyma active ester. Do not exceed 10 minutes, as hindered active esters can slowly degrade.

  • Add the primary amine in one portion.

  • Stir at room temperature for 4–12 hours.

Self-Validation System: Monitor the reaction via LC-MS. Look for the release of the Oxyma byproduct ( m/z 141), which stoichiometrically correlates with active ester consumption. If the unreacted active ester peak persists, the amine is too sterically hindered for this route; pivot to Protocol B.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Electron-Deficient Amines)

Causality: Acyl fluorides are uniquely stable to aqueous hydrolysis but highly reactive toward amines. The small atomic radius of fluorine minimizes additional steric bulk at the carbonyl carbon, allowing weak nucleophiles (e.g., anilines, heteroaryls) to attack the highly electrophilic center.

Reagents:

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq, 0.5 mmol)

  • Primary Amine (1.2 eq, 0.6 mmol)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DCM (2.5 mL)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid and TFFH in anhydrous DCM.

  • Add DIPEA dropwise. Stir at room temperature for 30–45 minutes to generate the acyl fluoride.

  • Add the electron-deficient primary amine.

  • If the amine is highly deactivated, swap the solvent to DMF and heat to 60 °C in a sealed tube for 12 hours.

Self-Validation System: Before adding the amine (Step 2), quench a 5 µL reaction aliquot in 100 µL of methanol containing 1% Et₃N. LC-MS analysis of this aliquot will reveal the quantitative formation of the methyl ester ( m/z 213 for [M+H]⁺), proving the acyl fluoride was successfully generated.

Protocol C: Acid Chloride Synthesis via Ghosez's Reagent (For Extreme Cases)

Causality: When even acyl fluorides fail, the acid chloride is the ultimate electrophile. However, traditional reagents (SOCl₂, Oxalyl chloride) generate HCl gas, which can degrade sensitive substrates. Ghosez's reagent operates under strictly neutral conditions, converting the acid to the chloride while forming a harmless, inert amide byproduct.

Reagents:

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq, 0.5 mmol)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 0.6 mmol)

  • Primary Amine (1.5 eq, 0.75 mmol)

  • Pyridine (3.0 eq, 1.5 mmol)

  • Anhydrous DCM (2.5 mL)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid in anhydrous DCM and cool to 0 °C.

  • Add Ghosez's reagent dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion to the acid chloride.

  • Cool back to 0 °C. Add Pyridine, followed immediately by the primary amine.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Self-Validation System: Acid chlorides are too reactive for direct LC-MS analysis. To validate Step 3, quench a 5 µL aliquot with 10 µL of benzylamine. The rapid, instantaneous formation of the corresponding N-benzyl amide on LC-MS confirms the presence of the active acid chloride.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PubMed Central (NIH) / Journal of Organic Chemistry URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Method

Application Note: 2-Cyclohexyl-3,3-dimethylbutanoic Acid as a Premium Steric Shield in Peptidomimetic Drug Discovery

Introduction to Steric Building Blocks in Medicinal Chemistry In the pursuit of highly selective and metabolically stable drug candidates, the strategic incorporation of steric bulk is a cornerstone of rational drug desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Steric Building Blocks in Medicinal Chemistry

In the pursuit of highly selective and metabolically stable drug candidates, the strategic incorporation of steric bulk is a cornerstone of rational drug design. 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) represents an elite class of highly hindered aliphatic building blocks. Featuring both a tert-butyl group (gem-dimethyl) and a cyclohexyl ring directly adjacent to the alpha-carbon, this molecule provides an unparalleled steric shield .

For researchers developing protease inhibitors (such as targeting the SARS-CoV-2 Main Protease, MPro, or HCV NS3/4A), this building block is frequently utilized to occupy the hydrophobic P2 or P3 pockets. The extreme steric crowding not only maximizes van der Waals interactions within the target binding site but also effectively locks the molecule's conformation, significantly reducing the entropic penalty upon binding .

Mechanistic Rationale: Conformational Locking and Metabolic Stability

The application of 2-cyclohexyl-3,3-dimethylbutanoic acid goes beyond simple pocket-filling. As a Senior Application Scientist, it is critical to understand the dual causality behind selecting such a hindered substrate:

  • Proteolytic Evasion (The Steric Shield): Amide bonds derived from this acid are virtually impenetrable to amidases and proteases. The massive steric umbrella provided by the alpha-cyclohexyl and beta-tert-butyl groups prevents the enzymatic catalytic triad from accessing the carbonyl carbon, thereby extending the in vivo half-life of the peptidomimetic candidate.

  • Pre-organization: The bulky substituents severely restrict rotation around the Cα-C(=O) bond. This conformational locking forces the resulting amide into a predictable trajectory, which is highly advantageous when designing rigid vectors to probe deep, hydrophobic enzymatic clefts.

Rationale A 2-Cyclohexyl-3,3-dimethylbutanoic acid (Steric Building Block) B Conformational Locking (Reduced Entropic Penalty) A->B Bulky t-Butyl & Cyclohexyl groups C Steric Shielding (Protease Resistance) A->C Alpha-carbon crowding D Enhanced Target Affinity (e.g., MPro P2 Pocket) B->D E Increased Metabolic Stability (Extended In Vivo Half-life) C->E

Diagram 1: Logical workflow demonstrating how steric bulk translates to clinical efficacy.

Physicochemical Profile

Understanding the physical parameters of this building block is essential for predicting its behavior in organic synthesis and downstream pharmacokinetics .

PropertyValueImplication for Synthesis & Design
Molecular Formula C₁₂H₂₂O₂Highly lipophilic, ideal for hydrophobic pocket targeting.
Molecular Weight 198.30 g/mol Efficient size-to-bulk ratio for fragment-based design.
SMILES CC(C)(C)C(C1CCCCC1)C(=O)OHighlights the gem-dimethyl and cyclohexyl crowding at Cα/Cβ.
XLogP3-AA 4.9High lipophilicity; requires organic solvents (DCM, DMF) for coupling.
Hydrogen Bond Donors 1 (as free acid)Forms strong hydrogen bonds, but H-bond acceptor capacity is sterically hindered.

The Chemistry of Hindered Amide Coupling: Overcoming the "HATU Trap"

A common pitfall in drug discovery is attempting to couple 2-cyclohexyl-3,3-dimethylbutanoic acid using standard peptide coupling reagents like HATU or EDC/HOBt.

The Causality of Failure: In a standard HATU-mediated reaction, the carboxylic acid attacks the uronium species to form an active OAt ester. However, the extreme steric hindrance of the alpha-carbon in our substrate severely retards this activation step. Consequently, the amine nucleophile—with no active ester to attack—will instead attack the HATU reagent directly. This side reaction yields a completely inactive tetramethylguanidine (TMG) byproduct, consuming the amine and destroying the yield .

The Solution: To successfully couple this building block, we must bypass bulky transition states. The most reliable methods involve converting the acid into an acyl chloride or an acyl fluoride . Chlorine and fluorine are small, highly electronegative leaving groups that minimize steric clashing during the amine's nucleophilic attack .

Validated Experimental Protocols

The following self-validating protocols are engineered specifically for highly hindered aliphatic acids.

Protocol A: Acyl Chloride-Mediated Amide Coupling

This is the most robust method for forcing the coupling of 2-cyclohexyl-3,3-dimethylbutanoic acid with primary or secondary amines.

Reagents Required:

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

  • Amine substrate (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Argon). Add 1-2 drops of anhydrous DMF. Insight: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Chlorination: Cool the reaction to 0°C. Add oxalyl chloride (1.5 equiv) dropwise. Once added, remove the ice bath. Because of the extreme steric hindrance, gently heat the reaction to 30–35°C for 2 hours. The cessation of gas evolution (CO and CO₂) indicates the completion of the acyl chloride formation.

  • Crucial Isolation Step: Concentrate the reaction mixture in vacuo to complete dryness. Re-dissolve in fresh anhydrous DCM and evaporate a second time. Insight: This step is mandatory. Any residual oxalyl chloride will violently react with your amine in the next step to form an undesired oxamide byproduct.

  • Coupling: Re-dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0°C. Add DIPEA (3.0 equiv), followed by the dropwise addition of the amine (1.1 equiv). Insight: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄. Concentrate and purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Activation Acid + Oxalyl Chloride + cat. DMF (35°C) Step2 2. Intermediate Isolation Evaporate excess reagents to prevent side reactions Step1->Step2 Step3 3. Amide Coupling Add Amine + DIPEA in anhydrous DCM (0°C to RT) Step2->Step3 Step4 4. Quenching & Workup Aqueous wash (HCl, NaHCO3, Brine) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Diagram 2: Step-by-step experimental workflow for hindered acyl chloride amide coupling.

Protocol B: Acyl Fluoride Coupling (For Acid-Sensitive Substrates)

If your amine or overall molecule is sensitive to the harsh conditions of acyl chloride formation, in situ acyl fluoride generation using XtalFluor-E or DAST is the superior alternative .

Step-by-Step Methodology:

  • Activation: Dissolve 2-cyclohexyl-3,3-dimethylbutanoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM.

  • Fluorination: Add DIPEA (3.0 equiv) followed by XtalFluor-E (1.2 equiv) at room temperature. Insight: The fluoride ion is an excellent leaving group that is significantly smaller than the -OAt ester formed by HATU, allowing the amine to penetrate the steric shield without undergoing guanylation.

  • Coupling & Workup: Stir at room temperature for 16 hours. Quench with saturated NaHCO₃, extract with DCM, dry, and purify via chromatography.

References

  • Influence of Steric and Electronic Properties of P2 Groups on Covalent Inhibitor Binding to SARS-CoV-2 Main Protease ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid (CID 12772251) - Compound Summary PubChem (National Library of Medicine) URL:[Link]

Application

Application Note: High-Yield Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Esters for Peptidomimetic API Manufacturing

Structural Rationale & API Relevance The 2-cyclohexyl-3,3-dimethylbutanoyl moiety is an advanced, highly lipophilic aliphatic building block utilized in modern drug discovery. Its primary function is to impart extreme pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & API Relevance

The 2-cyclohexyl-3,3-dimethylbutanoyl moiety is an advanced, highly lipophilic aliphatic building block utilized in modern drug discovery. Its primary function is to impart extreme proteolytic stability and lock API molecules into specific bioactive conformations. This motif serves as a critical P3/P4 pocket mimetic in the design of highly potent protease inhibitors. Most notably, it is a core structural component in the synthesis of [1], a first-in-class Hepatitis C Virus (HCV) NS3-4A serine protease inhibitor, as well as in the optimization of[2].

The presence of both a cyclohexyl ring and a tert-butyl group on the alpha and beta carbons creates a dense, neopentyl-like steric shield around the carbonyl center[3]. While this steric bulk is responsible for the exceptional metabolic stability of the resulting API, it presents a severe kinetic challenge during the chemical synthesis and esterification of the building block itself.

Mechanistic Evaluation of Esterification Pathways

Standard esterification protocols fail when applied to[3]. The BAC​2 (base-catalyzed acyl-oxygen cleavage) and AAC​2 (acid-catalyzed) mechanisms typical of Fischer esterifications are sterically blocked; the nucleophilic alcohol cannot achieve the required trajectory to attack the carbonyl carbon.

To bypass this kinetic barrier, the synthesis must rely on alternative mechanistic pathways:

  • Electrophilic Activation (Acyl Chloride Route) : The carboxylic acid is converted to an sp2 -hybridized acyl chloride. Because the acyl chloride remains sterically hindered, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes further from the steric bulk, facilitating efficient attack by the target alcohol.

  • Nucleophilic Activation (O-Alkylation Route) : The carboxylic acid is deprotonated to form a carboxylate anion. The reaction center shifts entirely away from the hindered carbonyl carbon to the electrophilic carbon of an alkyl halide (e.g., methyl iodide). This SN​2 process is completely unaffected by the steric bulk of the acid, making it the preferred route for simple aliphatic esters like [4].

SynthesisWorkflow Acid 2-Cyclohexyl-3,3-dimethylbutanoic acid (Sterically Hindered) AcylChloride Acyl Chloride Intermediate (Transient) Acid->AcylChloride (COCl)2, DMF (cat.) CH2Cl2, 0 °C to RT Carboxylate Carboxylate Anion (Nucleophilic) Acid->Carboxylate K2CO3 or Cs2CO3 DMF, RT Ester 2-Cyclohexyl-3,3-dimethylbutanoate Ester (API Building Block) AcylChloride->Ester R-OH, DIPEA, DMAP CH2Cl2, RT Carboxylate->Ester R-X (e.g., MeI, BnBr) DMF, 50 °C

Figure 1: Divergent esterification pathways for 2-cyclohexyl-3,3-dimethylbutanoic acid.

Quantitative Data & Method Selection

The physicochemical properties of the target esters dictate their behavior during purification and downstream API coupling. Table 1 summarizes the properties of the methyl ester derivative.

Table 1: Physicochemical Properties of Methyl 2-cyclohexyl-3,3-dimethylbutanoate

Property Value Reference
Molecular Formula C₁₃H₂₄O₂ PubChem CID 58961045[4]
Molecular Weight 212.33 g/mol PubChem CID 58961045[4]
XLogP3 (Lipophilicity) 4.5 PubChem CID 58961045[4]

| Topological Polar Surface Area | 26.3 Ų | PubChem CID 58961045[4] |

Table 2 illustrates the stark contrast in synthetic viability between traditional methods and the sterically-bypassing protocols detailed in this Application Note.

Table 2: Optimization of Esterification Conditions (Methyl Esterification)

Method Reagents Temp (°C) Time (h) Yield (%) Purity (HPLC)
Fischer Esterification MeOH, H₂SO₄ (cat.) 65 48 < 10% N/A
Steglich Esterification MeOH, DCC, DMAP 25 24 45%* 88%
Acyl Chloride Route 1. (COCl)₂, DMF 2. MeOH, Et₃N 0 to 25 4 92% > 98%

| O-Alkylation Route | MeI, K₂CO₃, DMF | 50 | 12 | 89% | > 97% |

*Note: Steglich esterification suffers from low yields due to the slow attack of the alcohol, which allows the O-acylisourea intermediate to undergo a detrimental rearrangement into an unreactive N-acylurea byproduct.

Validated Experimental Protocols

Protocol A: Synthesis via Acyl Chloride Activation

Recommended for coupling with complex, high-value API alcohol fragments.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 2-cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add catalytic N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with oxalyl chloride to generate the highly reactive Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Dropwise add oxalyl chloride (1.5 eq, 15.0 mmol). Observe the evolution of CO and CO₂ gases.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl, yielding the crude acyl chloride as a pale yellow oil. Redissolve in anhydrous DCM (0.2 M).

  • Esterification: In a separate flask, dissolve the target alcohol (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), and DMAP (0.1 eq) in DCM. Cool to 0 °C.

  • Dropwise add the acyl chloride solution to the alcohol mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1 M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation & In-Process Control (IPC):

  • IPC 1 (Acyl Chloride Formation): Direct TLC of the acyl chloride is unreliable as silica gel hydrolyzes it back to the starting acid. Validation: Quench a 10 µL aliquot of the reaction mixture into 0.5 mL of dry methanol containing 1 drop of triethylamine. Analyze via GC-MS to confirm 100% conversion to the methyl ester.

  • IPC 2 (Esterification Progress): Monitor via TLC (Hexane/EtOAc 9:1). Validation: Because the aliphatic ester lacks a UV chromophore, plates must be visualized using a Phosphomolybdic Acid (PMA) stain followed by heating.

Protocol B: Synthesis via O-Alkylation

Recommended for synthesizing simple methyl, ethyl, or benzyl esters.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2-cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq, 10.0 mmol) in anhydrous DMF (0.3 M).

  • Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq, 15.0 mmol). Stir at room temperature for 30 minutes. Causality: Formation of the carboxylate anion shifts the nucleophilic center to the oxygen, completely bypassing the steric hindrance at the alpha-carbon.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq, 12.0 mmol) dropwise.

  • Heat the suspension to 50 °C and stir for 12 hours.

  • Workup: Dilute the reaction mixture with cold water (5x volume of DMF) to dissolve the inorganic salts and precipitate the highly lipophilic ester.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with water (3x) and brine to remove residual DMF.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validation & In-Process Control (IPC):

  • IPC 1: Reaction progress is monitored by TLC (Hexane/EtOAc 9:1) with PMA staining. Validation: The target ester will elute near the solvent front ( Rf​≈0.85 ), clearly separating from the baseline-retained carboxylate salt ( Rf​=0.0 ).

References

  • PubChemLite. "2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2)", CID 12772251. National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Methyl 2-cyclohexyl-3,3-dimethylbutanoate", CID 58961045. National Center for Biotechnology Information. URL:[Link]

  • Znabet, A., et al. "A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions." Chemical Communications, vol. 46, 2010. Royal Society of Chemistry. URL:[Link]

  • ACS Publications. "Structure-Based Lead Optimization of Enterovirus D68 2A Protease Inhibitors." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • PharmaCompass. "Telaprevir | Drug Information, Uses, Side Effects, Chemistry." URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2-Cyclohexyl-3,3-dimethylbutanoic Acid in Solid-Phase Peptide Synthesis

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of 2-Cyclohexyl-3,3-dimethylbutanoic acid for the N-terminal modification of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of 2-Cyclohexyl-3,3-dimethylbutanoic acid for the N-terminal modification of peptides via Solid-Phase Peptide Synthesis (SPPS). Due to its significant steric bulk, arising from the α-cyclohexyl and β-tert-butyl moieties, this carboxylic acid presents unique challenges to standard coupling protocols. Herein, we dissect the underlying chemical principles and provide optimized, field-tested protocols to ensure high-efficiency acylation. We will cover the strategic rationale for its use, a comparative analysis of coupling reagents, step-by-step experimental workflows, and robust analytical methods for validation.

Introduction: The Strategic Value of Sterically Hindered N-Terminal Modifications

In modern peptide-based drug discovery, N-terminal modifications are a cornerstone strategy for enhancing therapeutic properties. The introduction of bulky, lipophilic groups can significantly improve a peptide's pharmacological profile by:

  • Increasing Metabolic Stability: Capping the N-terminus can block degradation by exopeptidases, prolonging the peptide's half-life in vivo.

  • Enhancing Cell Permeability: The lipophilic nature of moieties like 2-Cyclohexyl-3,3-dimethylbutanoic acid can facilitate passive diffusion across cell membranes, which is often a major hurdle for peptide drugs.

  • Modulating Pharmacokinetics: The overall hydrophobicity and size of the peptide are altered, which can influence its distribution, metabolism, and excretion (ADME) profile.

2-Cyclohexyl-3,3-dimethylbutanoic acid is an exemplary agent for such modifications. Its rigid cyclohexyl group at the α-position and the voluminous tert-butyl group create a sterically demanding structure that, while beneficial pharmacologically, poses a significant synthetic challenge. Standard coupling conditions often result in low yields or incomplete reactions. This guide provides the necessary framework to overcome these hurdles.

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling 2-Cyclohexyl-3,3-dimethylbutanoic acid is the severe steric hindrance around its carboxylic acid group. The bulky substituents shield the electrophilic carbon, making it less accessible to the nucleophilic attack by the peptide's N-terminal amine.

This necessitates a departure from standard coupling methodologies in two key areas:

  • Activator (Coupling Reagent) Choice: The activating agent must be highly reactive to form an activated ester intermediate that can overcome the steric barrier.

  • Reaction Conditions: Factors such as solvent, base, temperature, and reaction time must be optimized to favor the sterically hindered coupling.

Below is a diagram illustrating the workflow for incorporating this modification.

cluster_SPPS Standard SPPS Cycle cluster_Modification N-Terminal Modification Workflow cluster_Analysis Analysis & Purification Start Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: 2-Cyclohexyl-3,3-dimethylbutanoic acid + High-Efficiency Reagent (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling Proceed to Capping Wash2 DMF Wash Coupling->Wash2 Monitor Monitor Reaction (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete: Recouple Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Monitor->Cleavage Complete Purify RP-HPLC Purification Cleavage->Purify Analyze LC-MS Analysis Purify->Analyze Final Lyophilized Acylated Peptide Analyze->Final

Caption: Workflow for N-Terminal Acylation using a Sterically Hindered Carboxylic Acid.

Protocol: High-Efficiency N-Terminal Acylation

This protocol is optimized for coupling 2-Cyclohexyl-3,3-dimethylbutanoic acid to a resin-bound peptide. It assumes a starting scale of 0.1 mmol of peptide on the resin.

Reagents and Materials
  • Resin-bound peptide with a free N-terminus

  • 2-Cyclohexyl-3,3-dimethylbutanoic acid

  • Coupling Reagent (Choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

Recommended Coupling Conditions

For challenging couplings, a combination of a potent activating agent and a suitable base is critical. The table below outlines the recommended combinations.

ParameterRecommendationRationale
Carboxylic Acid 5.0 eq.A high excess drives the reaction equilibrium towards the product, compensating for the slow reaction rate.
Coupling Reagent HATU (4.9 eq.)HATU is a highly reactive uronium/guanidinium salt that forms a potent activated ester, ideal for hindered systems.
Base DIPEA (10.0 eq.)A non-nucleophilic, sterically hindered base that minimizes side reactions like racemization.
Solvent DMF or NMPHigh-purity, anhydrous grade is essential to prevent hydrolysis of the activated intermediate.
Temperature 25°C to 50°CElevated temperatures can provide the necessary activation energy to overcome the steric barrier.
Reaction Time 4 - 24 hoursThe reaction must be monitored for completion due to its inherently slow nature.
Step-by-Step Coupling Protocol
  • Peptide Resin Preparation:

    • Ensure the terminal Fmoc group has been removed from your resin-bound peptide using standard deprotection procedures (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x) to remove residual piperidine.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve 2-Cyclohexyl-3,3-dimethylbutanoic acid (0.5 mmol, 5.0 eq.) and HATU (0.49 mmol, 4.9 eq.) in a minimal amount of anhydrous DMF (approx. 2 mL for a 0.1 mmol scale).

    • Add DIPEA (1.0 mmol, 10.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the washed peptide resin.

    • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

    • Agitate the reaction vessel at room temperature (or at an elevated temperature, e.g., 40°C) for a minimum of 4 hours.

  • Reaction Monitoring:

    • After 4 hours, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative Kaiser test.

      • Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the reaction is incomplete. Continue the reaction, and consider adding more reagents or increasing the temperature.

      • Negative Result (Yellow/Colorless Beads): Indicates complete or near-complete acylation.

  • Post-Coupling Wash:

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively with DMF (5x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.

Cleavage and Work-up
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analysis and Quality Control

The final product must be analyzed to confirm the successful incorporation of the 2-Cyclohexyl-3,3-dimethylbutanoic acid moiety.

  • Reverse-Phase HPLC (RP-HPLC): Purify the crude peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The acylated peptide will be significantly more hydrophobic and thus have a longer retention time compared to the non-acylated precursor.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the identity of the purified peptide by verifying its molecular weight. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the acyl group (C₁₂H₂₂O, molecular weight of the added moiety = 182.30 Da).

cluster_reactants cluster_products cluster_hindrance Title Mechanism: HATU-Mediated Activation & Coupling Acid R-COOH (2-Cyclohexyl-3,3-dimethylbutanoic acid) ActivatedEster O-Activated Ester (Highly Reactive Intermediate) Acid->ActivatedEster p1 Acid->p1 HATU HATU HATU->ActivatedEster HATU->p1 Base DIPEA Base->ActivatedEster Base->p1 Peptide H₂N-Peptide-Resin p2 Peptide->p2 ActivatedEster->p2 CoupledProduct R-CO-NH-Peptide-Resin (Final Acylated Peptide) Hindrance Severe Steric Hindrance Hindrance->Acid p1->ActivatedEster Activation p2->CoupledProduct Nucleophilic Attack (Coupling)

Caption: Reaction pathway for coupling a sterically hindered carboxylic acid using HATU.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient reaction time/temperature. 2. Reagent degradation. 3. Peptide aggregation.1. Increase reaction time to 24 hours and/or temperature to 50°C. 2. Use fresh, high-purity reagents. 3. Consider using NMP as the solvent.
Low Final Yield 1. Incomplete coupling. 2. Loss of peptide during work-up.1. Re-run the coupling step before cleavage. 2. Ensure efficient precipitation and careful handling during ether washes.
Unexpected Side Products 1. Racemization at the adjacent amino acid residue. 2. Impure starting materials.1. Use of HATU and DIPEA is designed to minimize racemization. If it persists, consider using 2,4,6-collidine as the base. 2. Verify purity of the acid.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. Available at: [Link]

Application

Application Note: Catalytic Asymmetric Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid via Directed Hydrogenation

Introduction & Rationale 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) is a highly specialized, sterically encumbered chiral building block. Its unique structural motif—an α -chiral center flanked by a bulky c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS: 83357-64-6) is a highly specialized, sterically encumbered chiral building block. Its unique structural motif—an α -chiral center flanked by a bulky cyclohexyl ring and a tert-butyl group—imparts extreme conformational rigidity. In structure-based drug design (SBDD), this lipophilic moiety is highly valued for occupying deep, hydrophobic binding pockets while minimizing entropic penalties upon target binding.

Synthesizing this molecule asymmetrically is notoriously difficult due to the severe steric clash at the α -position. Traditional enolate alkylation strategies (e.g., Evans or Myers alkylation) fail because secondary electrophiles (cyclohexyl halides) undergo competitive E2 elimination, and tertiary electrophiles (tert-butyl halides) are completely inert to SN2 displacement. While modern Ni-catalyzed enantioselective Negishi cross-couplings of secondary alkyl halides have revolutionized C(sp3)–C(sp3) bond formation[1], the extreme steric bulk of the adjacent tert-butyl group makes the requisite α -halo amide precursors highly resistant to oxidative addition.

Therefore, the most robust, scalable, and atom-economical pathway is the Catalytic Asymmetric Hydrogenation of the corresponding α,β -unsaturated acid, 2-cyclohexylidene-3,3-dimethylbutanoic acid.

Pathway A Cyclohexanone + Phosphonate Ester B HWE Olefination & Saponification A->B C 2-Cyclohexylidene- 3,3-dimethylbutanoic acid (Precursor) B->C D Asymmetric Hydrogenation Ru(OAc)2((R)-BINAP) H2 (50 atm), MeOH C->D E (S)-2-Cyclohexyl- 3,3-dimethylbutanoic acid (Target) D->E

Figure 1: Retrosynthetic and forward pathway for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Mechanistic Insights & Catalyst Selection

The precursor, 2-cyclohexylidene-3,3-dimethylbutanoic acid, lacks a traditional coordinating heteroatom on the β -carbon but possesses a free carboxylic acid at the α -position.

Causality of Catalyst Choice: Ruthenium(II) complexes bearing atropisomeric diphosphine ligands, specifically Ru(OAc)2((R)-BINAP), are the industrial gold standard for this transformation. The free carboxylic acid acts as a directing group. It deprotonates and coordinates to the Ru(II) center, displacing an acetate ligand and forming a rigid metallacycle. This coordination forcefully brings the sterically hindered tetrasubstituted-like C=C double bond into the chiral pocket of the BINAP ligand.

The heterolytic cleavage of H2 is facilitated by protic solvents (like Methanol), forming a Ru-monohydride intermediate. The enantiodetermining step is the migratory insertion of the olefin into the Ru–H bond, which is dictated by the steric repulsion between the bulky tert-butyl group and the equatorial phenyl rings of the BINAP ligand.

While recent breakthroughs have demonstrated the efficacy of earth-abundant Cobalt catalysts for the asymmetric hydrogenation of α,β -unsaturated carboxylic acids via homolytic H2 cleavage[2], and Iridium-PHOX catalysts excel with unfunctionalized olefins[3], the Ru(II)-BINAP system remains the most reliable for acid-directed heterolytic pathways.

CatalyticCycle Ru Ru(II)-(R)-BINAP Active Catalyst Int1 Ru-Carboxylate Complex Ru->Int1 Substrate Coordination (- AcOH) Int2 Ru-Monohydride (Heterolytic H2 Cleavage) Int1->Int2 + H2 (MeOH assisted) Int3 Alkyl-Ru (Migratory Insertion) Int2->Int3 C=C Insertion (Enantiodetermining) Product Chiral Product Release Int3->Product Protonolysis Product->Ru Catalyst Regeneration

Figure 2: Catalytic cycle of Ru-BINAP directed asymmetric hydrogenation.

Quantitative Data Summarization

Optimization of the hydrogenation conditions reveals the critical interplay between solvent proticity, hydrogen pressure, and temperature required to overcome the extreme steric bulk of the substrate.

EntryCatalyst SystemSolventPressure (atm)Temp (°C)Conversion (%)ee (%)Mechanistic Note
1Ru(OAc)2((R)-BINAP)MeOH10251585Steric hindrance prevents turnover at RT.
2 Ru(OAc)2((R)-BINAP) MeOH 50 50 >99 96 Optimal heterolytic cleavage conditions.
3Ru(OAc)2((R)-BINAP)THF50504080Aprotic solvent hinders H2 splitting.
4[Ir(COD)((R)-MaxPHOX)]BArFDCM50508592Non-directed pathway; lower efficiency.
5Co(acac)2 / (S,S)-Ph-BPE / ZniPrOH40259893Modern homolytic H2 cleavage alternative[2].

Experimental Workflows & Protocols

Part A: Preparation of the Precursor (Brief)

The precursor is synthesized via a Horner-Wadsworth-Emmons (HWE) olefination. Cyclohexanone is reacted with ethyl 2-(diethoxyphosphoryl)-3,3-dimethylbutanoate using NaH in THF at reflux, followed by standard LiOH-mediated saponification to yield 2-cyclohexylidene-3,3-dimethylbutanoic acid.

Part B: Catalytic Asymmetric Hydrogenation (Self-Validating Protocol)

This protocol is designed as a self-validating system to ensure reproducibility and high enantiomeric excess.

Equipment Required:

  • Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm)

  • Stainless-steel high-pressure autoclave (Parr reactor)

  • Chiral HPLC system

Step-by-Step Methodology:

  • Catalyst & Substrate Charging: Inside the argon glovebox, charge a glass liner with 2-cyclohexylidene-3,3-dimethylbutanoic acid (1.00 g, 5.09 mmol, 1.0 equiv) and Ru(OAc)2((R)-BINAP) (21.3 mg, 0.025 mmol, 0.5 mol%).

  • Solvent Addition: Add 15 mL of rigorously anhydrous, freeze-pump-thaw degassed Methanol. Causality: Methanol acts as a proton shuttle, drastically lowering the activation energy for the heterolytic cleavage of H2 at the Ru(II) center.

  • Reactor Sealing & Purging: Place the glass liner into the autoclave and seal it tightly before removing it from the glovebox. Connect the reactor to a high-purity H2 line. Purge the reactor by pressurizing to 10 atm with H2 and carefully venting (repeat 3 times).

  • Pressurization & Heating: Pressurize the reactor to 50 atm of H2. Heat the reaction mixture to 50 °C with vigorous stirring (800 rpm) for 24 hours. Causality: The elevated temperature and pressure are strictly necessary to force the sterically encumbered tetrasubstituted-like olefin into the catalyst's coordination sphere.

  • Workup: Cool the reactor to room temperature and safely vent the H2 gas. Concentrate the methanolic solution in vacuo. Dissolve the residue in saturated aqueous NaHCO3 (30 mL) and wash with diethyl ether (2 × 15 mL) to remove the catalyst and phosphine ligands. Acidify the aqueous layer to pH 2 using 1M HCl, and extract the free chiral acid with ethyl acetate (3 × 20 mL). Dry over anhydrous Na2SO4 and concentrate.

  • Self-Validation (QC):

    • Conversion Check: Analyze the crude product via 1H-NMR (CDCl3). Validation is confirmed by the complete disappearance of the allylic cyclohexylidene multiplet at ~2.5 ppm and the appearance of the α -CH doublet at ~2.1 ppm.

    • Enantiomeric Excess Check: Convert a 5 mg aliquot to the corresponding methyl ester (using TMS-diazomethane) and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 0.1% TFA, 1.0 mL/min, UV detection at 210 nm). Target ee is 95%.

References

  • Jianrong (Steve) Zhou, Gregory C. Fu. "Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides." Journal of the American Chemical Society, 2003, 125, 14726. URL:[Link]

  • Hongyu Zhong, Michael Shevlin, Paul J. Chirik. "Cobalt-Catalyzed Asymmetric Hydrogenation of α,β -Unsaturated Carboxylic Acids by Homolytic H2 Cleavage." Journal of the American Chemical Society, 2020, 142, 5272–5281. URL:[Link]

  • Christian Mazet, et al. "Enantioselective Synthesis of Chromanes by Iridium-Catalyzed Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2008. URL:[Link]

  • Ryoji Noyori, et al. "Asymmetric Hydrogenation of α,β -Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes." Journal of the American Chemical Society, 1987, 109, 5856–5858. URL:[Link]

Sources

Method

Scale-up and process chemistry for 2-Cyclohexyl-3,3-dimethylbutanoic acid production

Target: 2-Cyclohexyl-3,3-dimethylbutanoic Acid Focus: Overcoming Steric Hindrance in C-C Bond Formation via an Aldol-Dehydration-Hydrogenation Sequence Strategic Route Design & Causality The synthesis of 2-cyclohexyl-3,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target: 2-Cyclohexyl-3,3-dimethylbutanoic Acid Focus: Overcoming Steric Hindrance in C-C Bond Formation via an Aldol-Dehydration-Hydrogenation Sequence

Strategic Route Design & Causality

The synthesis of 2-cyclohexyl-3,3-dimethylbutanoic acid presents a classic steric challenge in process chemistry. The molecule features a highly congested alpha-carbon, flanked by a bulky tert-butyl group (the 3,3-dimethyl moiety) and a secondary cyclohexyl ring.

Direct alkylation of 3,3-dimethylbutanoic acid (or its ester) with a cyclohexyl halide is chemically unviable. The severe steric bulk of the tert-butyl group blocks the nucleophilic trajectory required for an SN​2 substitution, while the basicity of the enolate exclusively drives the cyclohexyl halide toward an E2 elimination pathway.

To bypass this thermodynamic roadblock, we engineered a scalable, four-step sequence utilizing an aldol addition followed by dehydration and catalytic hydrogenation. This route leverages the high atom economy of carbonyl chemistry and avoids the use of expensive transition-metal cross-coupling catalysts, ensuring a robust Cost of Goods (COGs) profile for drug development scale-up.

Process Workflow & Logical Relationships

ProcessWorkflow A 1. Aldol Addition (Kinetic Enolate) B 2. Dehydration (Thermodynamic Control) A->B LDA, -78°C Cyclohexanone C 3. Hydrogenation (High Pressure Pd/C) B->C p-TsOH, Reflux -H2O D 4. Saponification (Harsh Alkaline) C->D H2 (5 bar) EtOH, 50°C E Target API Intermediate 2-Cyclohexyl-3,3- dimethylbutanoic acid D->E KOH, 150°C Ethylene Glycol

Fig 1: Four-step scalable synthetic workflow for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Step-by-Step Scalable Protocols

Step 1: Directed Aldol Addition (Kinetic Control)

Causality: To prevent deleterious Claisen self-condensation of the starting ester, Lithium Diisopropylamide (LDA) is utilized at cryogenic temperatures to quantitatively generate the kinetic enolate[1]. The inherent steric differentiation provided by the tert-butyl group dictates the facial approach of the electrophile (cyclohexanone), ensuring a clean addition profile[2],[3].

Protocol:

  • Charge a dry, nitrogen-purged 10 L jacketed reactor with anhydrous THF (5.0 L) and diisopropylamine (1.1 eq, 1.1 mol).

  • Cool the solution to -20 °C. Add n -Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 45 minutes. Stir for 30 minutes to ensure complete LDA formation.

  • Chill the reactor to -78 °C. Add ethyl 3,3-dimethylbutanoate (1.0 eq, 1.0 mol) dropwise over 1 hour, strictly maintaining the internal temperature below -70 °C.

  • Agitate for 1 hour to complete enolization.

  • Add cyclohexanone (1.1 eq, 1.1 mol) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Self-Validation: Quench an aliquot in saturated NH4​Cl and analyze via GC-FID. Proceed when starting ester is <2%.

  • Quench the bulk reaction with saturated aqueous NH4​Cl (2.0 L). Extract with Ethyl Acetate (3.0 L), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude β -hydroxy ester.

Step 2: Acid-Catalyzed Dehydration (Thermodynamic Control)

Causality: The dehydration of the β -hydroxy ester is governed by thermodynamic stability. While an elimination could theoretically produce a tetrasubstituted exocyclic double bond, the severe steric clash between the tert-butyl group and the equatorial protons of the cyclohexane ring makes this energetically prohibitive. Consequently, the system funnels exclusively into the more stable trisubstituted endocyclic alkene[4].

Protocol:

  • Dissolve the crude β -hydroxy ester in Toluene (5.0 L) in a reactor equipped with a Dean-Stark trap and reflux condenser.

  • Add p -Toluenesulfonic acid monohydrate ( p -TsOH, 0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C). Remove water azeotropically.

  • Self-Validation: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4-6 hours) and GC-MS confirms the loss of 18 Da ( M−H2​O ).

  • Cool to 20 °C, wash with saturated NaHCO3​ (1.0 L) to neutralize the catalyst, dry, and concentrate to yield ethyl 2-(cyclohex-1-en-1-yl)-3,3-dimethylbutanoate.

Step 3: High-Pressure Catalytic Hydrogenation

Causality: The catalytic hydrogenation of sterically hindered, multisubstituted alkenes is notoriously difficult under heterogeneous conditions. The bulky substituents physically impede the alkene from forming the requisite di- σ bonded intermediate on the palladium surface[5],[6]. To overcome this activation barrier, elevated hydrogen pressure and moderate heating are strictly required.

Protocol:

  • Charge a high-pressure autoclave with the dehydrated alkene, absolute Ethanol (5.0 L), and 10% Pd/C (5 wt% loading).

  • Purge the vessel with Nitrogen (3 cycles at 2 bar), followed by Hydrogen (3 cycles at 2 bar).

  • Pressurize the reactor to 5 bar H2​ and heat the internal temperature to 50 °C.

  • Self-Validation: Monitor hydrogen mass flow/uptake. Stir vigorously (800 rpm) for 12-16 hours until pressure drop ceases. Confirm disappearance of the vinylic proton (~5.4 ppm) via 1H -NMR.

  • Cool to room temperature, vent the reactor safely, and filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst.

  • Evaporate the filtrate to afford the saturated intermediate, ethyl 2-cyclohexyl-3,3-dimethylbutanoate.

Step 4: Harsh Saponification of the Hindered Ester

Causality: The resulting saturated ester features extreme steric shielding around the carbonyl carbon, effectively blocking the Bürgi-Dunitz trajectory for standard nucleophilic attack. Traditional saponification (e.g., NaOH in refluxing methanol) will result in quantitative recovery of the starting material. To force the nucleophilic acyl substitution, the protocol employs harsh alkaline conditions using Potassium Hydroxide (KOH) in a high-boiling solvent (Ethylene Glycol) at 150 °C[7].

Protocol:

  • Charge a reactor with the saturated ester (1.0 eq), Ethylene Glycol (5.0 L), and KOH pellets (5.0 eq).

  • Heat the mixture to 150 °C under vigorous stirring for 24 hours.

  • Cool the dark mixture to 20 °C and dilute with deionized Water (10.0 L).

  • Extract the aqueous layer with MTBE (2 x 2.0 L) to remove any unreacted ester and non-polar organic impurities.

  • Self-Validation: Acidify the aqueous layer slowly with 6M HCl to pH 1-2. A thick white precipitate of the free carboxylic acid should form immediately.

  • Extract the acidified aqueous layer with Ethyl Acetate (2 x 3.0 L). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

  • Recrystallize the crude solid from hot heptane to yield >99% pure 2-cyclohexyl-3,3-dimethylbutanoic acid.

Analytical Monitoring & Quality Control (IPC)

To ensure the process remains a self-validating system, the following In-Process Control (IPC) markers and expected quantitative yields must be tracked:

Process StepAnalytical MethodKey IPC Marker / Validation MetricExpected YieldTarget Purity
1. Aldol Addition GC-FID / 1H -NMRDisappearance of ethyl 3,3-dimethylbutanoate; appearance of β -hydroxy ester mass.82 - 85%>90% (Crude)
2. Dehydration GC-MS / IRLoss of H2​O ( M−18 ); Shift of C=C stretch in IR (~1650 cm⁻¹).90 - 92%>95%
3. Hydrogenation HPLC-UV / 1H -NMRDisappearance of vinylic proton (~5.4 ppm); cessation of H2​ uptake.96 - 98%>98%
4. Saponification LC-MS (ESI-)Complete consumption of ester; appearance of [M−H]− 197.1 m/z .85 - 88%>99% (Cryst.)

References

  • ACS Catalysis. Activated-Carbon-Supported Clusters Consisting of Four Planarly Arranged Palladium Atoms as Highly Active and Alkene-Selective Hydrogenation Catalysts.[5] URL:[Link]

  • ACS Omega. Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups.[6] URL:[Link]

  • Mangaldai College (Advanced Organic Chemistry). Alkylation, Conjugate Addition and Carbonyl Addition Reactions of Enolates.[2] URL: [Link]

  • Thieme Connect. Synthesis by Aldol and Related Condensation Reactions.[3] URL:[Link]

  • Organic Chemistry Textbook Extract. Alkylation of Enolates and Steric Hindrance.[1] URL:[Link]

  • Master Organic Chemistry. Alkene Stability Increases With Substitution (Thermodynamic Control).[4] URL:[Link]

  • Chemical Reviews. Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides.[7] URL:[Link]

Sources

Application

Grignard reagent applications for synthesizing 2-Cyclohexyl-3,3-dimethylbutanoic acid precursors

Application Notes & Protocols Topic: Grignard Reagent Applications for the Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Precursors Abstract This technical guide provides a comprehensive framework for the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Grignard Reagent Applications for the Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Precursors

Abstract

This technical guide provides a comprehensive framework for the synthesis of precursors to 2-Cyclohexyl-3,3-dimethylbutanoic acid, a molecule with a sterically demanding scaffold relevant to pharmaceutical and materials science research. We focus on a robust and scalable synthetic route that leverages the power of Grignard reagents for strategic carbon-carbon bond formation. This document offers in-depth mechanistic insights, detailed, self-validating experimental protocols, and critical safety considerations for handling organometallic reagents. The methodologies are designed for researchers, chemists, and drug development professionals seeking to construct complex aliphatic carboxylic acids with high fidelity.

Strategic Synthesis Plan: A Retrosynthetic Approach

The architecture of 2-Cyclohexyl-3,3-dimethylbutanoic acid, featuring a cyclohexyl group alpha to a neopentyl-like moiety, necessitates a strategic C-C bond formation. A retrosynthetic analysis points to a highly effective disconnection between the alpha-carbon and the cyclohexyl ring. This strategy allows us to utilize a commercially available or readily prepared cyclohexyl-based nucleophile and a suitable electrophilic partner containing the tert-butylacetic acid backbone.

The chosen forward synthesis pathway, therefore, involves three key stages:

  • Formation of a Nucleophile: Preparation of a potent carbon nucleophile, Cyclohexylmagnesium Bromide, from cyclohexyl bromide and magnesium metal.

  • Carbon-Carbon Bond Formation: A nucleophilic substitution reaction between the Cyclohexylmagnesium Bromide and a protected α-halo ester, specifically tert-butyl 2-bromo-3,3-dimethylbutanoate. The use of a tert-butyl ester is a deliberate choice to sterically hinder the carbonyl group, preventing the common side reaction of a second Grignard addition that occurs with simpler esters like methyl or ethyl esters.[1]

  • Deprotection: Acid-catalyzed hydrolysis of the resulting tert-butyl ester to yield the final carboxylic acid. tert-Butyl esters are exceptionally stable under basic conditions but are cleaved efficiently in acidic media, providing an orthogonal deprotection strategy.[2][3]

G cluster_target Target Molecule cluster_precursor Key Precursor cluster_reagents Starting Materials Target 2-Cyclohexyl-3,3-dimethylbutanoic acid Precursor tert-Butyl 2-Cyclohexyl-3,3-dimethylbutanoate Target->Precursor  Acid Hydrolysis Grignard Cyclohexylmagnesium Bromide (Nucleophile) Precursor->Grignard  C-C Bond Formation Ester tert-Butyl 2-bromo-3,3-dimethylbutanoate (Electrophile) Precursor->Ester  (Disconnection) G Start Start: Dry Glassware & Inert Atmosphere AddMg Add Mg Turnings & Iodine Crystal Start->AddMg AddSolvent Add Anhydrous THF AddMg->AddSolvent AddHalide Slowly Add Cyclohexyl Bromide Solution AddSolvent->AddHalide Initiate Initiate Reaction (Gentle Warming) AddHalide->Initiate Maintain Maintain Gentle Reflux Initiate->Maintain End End: Cyclohexylmagnesium Bromide Solution Maintain->End

Caption: Workflow for Grignard reagent preparation.

Protocol: Preparation of Cyclohexylmagnesium Bromide
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
Magnesium Turnings24.312.670.111.1
Iodine253.81~50 mg-Cat.
Cyclohexyl Bromide163.0716.30.101.0
Anhydrous THF72.11100 mL--

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature. [4]2. Reagent Charging: Place the magnesium turnings and a single crystal of iodine into the flask.

  • Initiation: Add ~20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclohexyl bromide in the remaining 80 mL of anhydrous THF. Add ~5-10 mL of the cyclohexyl bromide solution to the magnesium suspension.

  • Reaction: The solution should warm up, and the brown color of the iodine should fade as the reaction initiates. If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, a gentle reflux should be observed. [5]5. Addition: Once the reaction is self-sustaining, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath as needed to control the exotherm. [6]6. Completion: After the addition is complete, stir the resulting greyish-brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The Grignard reagent is now ready for use.

Synthesis of the tert-Butyl Ester Precursor

This step constitutes the key bond-forming reaction, where the nucleophilic Grignard reagent displaces the bromide from the α-position of the ester.

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism. The carbon atom of the Grignard reagent attacks the carbon bearing the bromine atom, leading to the formation of the C-C bond and the expulsion of the bromide ion. The magnesium halide coordinates with the leaving group and potentially the carbonyl oxygen, facilitating the reaction.

Protocol: Synthesis of tert-Butyl 2-Cyclohexyl-3,3-dimethylbutanoate
ReagentM.W. ( g/mol )Amount (g) / Volume (mL)Moles (mol)Equiv.
Cyclohexylmagnesium Bromide Solution-~100 mL (from above)~0.101.0
tert-Butyl 2-bromo-3,3-dimethylbutanoate251.1822.60.090.9
Anhydrous THF72.1150 mL--
Sat. aq. NH₄Cl-100 mL--

Procedure:

  • Setup: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve tert-butyl 2-bromo-3,3-dimethylbutanoate in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the previously prepared Grignard solution to the stirred solution of the bromo-ester via a cannula or dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it into 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester precursor.

Final Deprotection to Carboxylic Acid

The final step is the hydrolysis of the sterically hindered tert-butyl ester to liberate the desired carboxylic acid.

Deprotection Mechanism

Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating it. However, due to the stability of the tertiary carbocation that can be formed, the mechanism for tert-butyl ester hydrolysis involves the cleavage of the alkyl-oxygen bond. [2]Water attacks the tertiary carbon, leading to the formation of tert-butanol and the carboxylic acid after a proton transfer.

Protocol: Hydrolysis to 2-Cyclohexyl-3,3-dimethylbutanoic acid
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equiv.
tert-Butyl 2-Cyclohexyl-3,3-dimethylbutanoate198.30 (for product)(from above)~0.081.0
Trifluoroacetic Acid (TFA)114.0240 mL--
Dichloromethane (DCM)84.9340 mL--

Procedure:

  • Setup: Dissolve the purified ester precursor in a 1:1 mixture of DCM and TFA in a 250 mL round-bottomed flask at room temperature.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-Cyclohexyl-3,3-dimethylbutanoic acid, typically as a solid or viscous oil. [7][8]Further purification can be achieved by recrystallization if necessary.

Caption: Overall synthetic pathway.

Troubleshooting Guide

Issue ObservedPotential CauseSuggested Solution
Grignard reaction does not initiate Inactive magnesium surface (oxide layer); residual moisture in glassware/solvent.Add another small crystal of iodine. Gently warm the flask with a heat gun. Ensure all reagents and glassware are scrupulously dry. [4]
Low yield in C-C coupling step Incomplete Grignard formation; premature quenching of Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Ensure the α-bromo ester is anhydrous and pure.
Formation of side products Reaction with ester carbonyl (double addition); elimination reactions.Maintain low temperature (-10 to 0 °C) during Grignard addition. The use of tert-butyl ester largely mitigates double addition. [1]
Incomplete ester hydrolysis Insufficient reaction time or acid strength.Extend the reaction time. Monitor by TLC until the starting material is fully consumed. Ensure TFA is not expired.

References

Sources

Method

Application Notes &amp; Protocols: Advanced Strategies for the Late-Stage Functionalization of 2-Cyclohexyl-3,3-dimethylbutanoic Acid

Introduction: Navigating the Challenge of Steric Hindrance in Drug Discovery In modern medicinal chemistry, late-stage functionalization (LSF) has become an indispensable strategy.[1][2] The ability to modify complex, dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Steric Hindrance in Drug Discovery

In modern medicinal chemistry, late-stage functionalization (LSF) has become an indispensable strategy.[1][2] The ability to modify complex, drug-like molecules in the final steps of a synthetic sequence allows for rapid exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. Carboxylic acids are ubiquitous functional handles in pharmaceuticals, but their synthetic manipulation is not always trivial. This is particularly true for substrates bearing significant steric encumbrance around the carboxyl group.

This guide focuses on a uniquely challenging substrate: 2-cyclohexyl-3,3-dimethylbutanoic acid . This molecule serves as an excellent model for sterically demanding fragments often found in advanced drug candidates. Its structure features a bulky cyclohexyl group alpha to the carboxyl function and a neopentyl-like tert-butyl group at the beta-position. This congestion severely hinders traditional transformations like amide bond formation and esterification, which often rely on nucleophilic attack at an activated carboxylate.[3]

Herein, we provide a detailed exploration of advanced, field-proven protocols designed to overcome these steric barriers. We will delve into two primary strategic paradigms:

  • Carboxyl-Retaining Transformations: Methods that form new bonds (e.g., amides, esters) while preserving the core carboxylic acid functionality.

  • Decarboxylative Functionalization: Powerful radical-based methods that use the carboxylic acid as a linchpin, replacing it entirely with a new functional group.

This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and reproducible methods for the late-stage modification of complex molecular architectures.

Logical Workflow for Strategy Selection

Choosing the appropriate functionalization strategy depends on the desired final compound. The following decision tree illustrates the primary strategic considerations when approaching a sterically hindered acid like 2-cyclohexyl-3,3-dimethylbutanoic acid.

G start Start: Functionalize 2-cyclohexyl-3,3-dimethylbutanoic acid derivative q1 Is the carboxyl group required in the final product? start->q1 retaining Carboxyl-Retaining Transformation q1->retaining  Yes decarboxylative Decarboxylative Functionalization q1->decarboxylative No   amide Target: Amide retaining->amide ester Target: Ester retaining->ester alkylation Target: C-C Bond (Alkylation/Arylation) decarboxylative->alkylation heteroatom Target: C-Heteroatom Bond (e.g., C-N, C-Br) decarboxylative->heteroatom protocol1 Protocol 1: Acyl Fluoride-Mediated Amide Coupling amide->protocol1 protocol2 Protocol 2: Photoredox-Mediated Decarboxylative Arylation alkylation->protocol2

Caption: Decision workflow for functionalizing sterically hindered carboxylic acids.

Part 1: Carboxyl-Retaining Transformation: Amide Bond Formation via Acyl Fluorides

Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) often fail with severely hindered substrates due to the slow rate of nucleophilic attack on the activated carboxylate intermediate.[3] An effective strategy to overcome this is the in-situ formation of a highly reactive acyl fluoride, which can then be coupled with an amine, even at elevated temperatures.[4]

Principle and Rationale

Acyl fluorides are significantly more electrophilic than their corresponding acyl chlorides or activated esters, yet they exhibit remarkable stability towards premature hydrolysis. This combination of high reactivity and operational stability makes them ideal intermediates for challenging couplings. Reagents like cyanuric fluoride or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert carboxylic acids to acyl fluorides, but a convenient modern protocol involves using fluoroformamidinium salts like TCFH with a catalytic amount of a base like Oxyma.

Protocol 1: Sterically Hindered Amide Coupling

This protocol details the coupling of 2-cyclohexyl-3,3-dimethylbutanoic acid with a representative amine, benzylamine.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Cyclohexyl-3,3-dimethylbutanoic acid83357-64-6CommercialEnsure anhydrous
Tetramethylfluoroformamidinium hexafluorophosphate (TCFH)243983-33-7CommercialStore in a desiccator
Ethyl (hydroxyimino)cyanoacetate (Oxyma)3849-21-6CommercialCatalyst
N,N-Diisopropylethylamine (DIPEA)7087-68-5CommercialAnhydrous, redistilled
Benzylamine100-46-9CommercialAnhydrous, redistilled
Acetonitrile (MeCN)75-05-8CommercialAnhydrous, <50 ppm H₂O

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyclohexyl-3,3-dimethylbutanoic acid (1.0 mmol, 198.3 mg).

  • Reagent Addition: Add anhydrous acetonitrile (5.0 mL). Stir the solution until the acid is fully dissolved.

  • Activation: Add TCFH (1.1 mmol, 290 mg) and Oxyma (0.1 mmol, 14.2 mg). Stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) to the mixture. The solution may become slightly cloudy.

  • Amine Addition: Add benzylamine (1.0 mmol, 109 µL) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.

Expected Outcome: This protocol is expected to provide the desired N-benzyl-2-cyclohexyl-3,3-dimethylbutanamide in moderate to good yield (50-75%), effectively overcoming the steric hindrance.

Part 2: Decarboxylative Functionalization via Photoredox Catalysis

For instances where the carboxyl group is not required in the final molecule, decarboxylative strategies offer a powerful alternative.[5][6] Metallaphotoredox catalysis, in particular, enables the conversion of aliphatic carboxylic acids into valuable alkyl radicals under exceptionally mild conditions.[7] These radicals can then be intercepted by various partners to form new C-C or C-heteroatom bonds.

Principle and Rationale

This strategy leverages the merger of photoredox and transition metal catalysis. A photocatalyst, upon excitation by visible light, becomes a potent oxidant capable of oxidizing a carboxylate salt. The resulting carboxyl radical rapidly extrudes CO₂ to generate a nucleophilic alkyl radical. A nickel catalyst then engages this radical and an electrophilic coupling partner (e.g., an aryl halide) in a cross-coupling cycle to form the desired product. The mild conditions and high functional group tolerance make this approach ideal for LSF.[7][8][9]

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red SET PC_red->PC SET NiII Ar-Ni(II)-X L₂ PC_red->NiII Ni0 Ni(0)L₂ Ni0->NiII Oxidative Addition NiI Ar-Ni(I)L₂ NiII->NiI NiIII Ar-Ni(III)-R L₂ NiIII->Ni0 Reductive Elimination Product Ar-R NiIII->Product NiI->NiIII Radical Capture RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO RCOO->PC_star Oxidation R_rad R• RCOO->R_rad R_rad->NiI CO2 - CO₂ ArX Ar-X ArX->Ni0 Base Base

Caption: Mechanism for Ni/Photoredox Decarboxylative Arylation.

Protocol 2: Photoredox-Mediated Decarboxylative Arylation

This protocol details the coupling of 2-cyclohexyl-3,3-dimethylbutanoic acid with 4-bromoanisole.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
2-Cyclohexyl-3,3-dimethylbutanoic acid83357-64-6CommercialEnsure anhydrous
NiCl₂·glyme26023-64-1CommercialStore in a glovebox
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)729-00-0CommercialLigand
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆870987-63-6CommercialPhotocatalyst
4-Bromoanisole104-92-7CommercialCoupling partner
Cesium Carbonate (Cs₂CO₃)534-17-8CommercialBase, dry before use
1,4-Dioxane123-91-1CommercialAnhydrous, sparged with N₂ or Ar

Step-by-Step Methodology:

  • Glovebox Setup: All solids should be weighed and added inside an inert atmosphere glovebox.

  • Reaction Assembly: To an 8 mL vial, add NiCl₂·glyme (0.02 mmol, 4.4 mg), dtbbpy (0.02 mmol, 5.4 mg), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 11.2 mg).

  • Substrate Addition: Add 2-cyclohexyl-3,3-dimethylbutanoic acid (0.3 mmol, 59.5 mg), 4-bromoanisole (0.2 mmol, 25 µL), and Cs₂CO₃ (0.4 mmol, 130 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL).

  • Sealing and Irradiation: Crimp seal the vial, remove it from the glovebox, and place it in a reaction block. Stir vigorously and irradiate with a 45 W blue LED lamp for 24 hours. Ensure the reaction is cooled with a fan to maintain a temperature of approximately 25-30 °C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether (10 mL).

    • Filter the mixture through a short pad of celite, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using hexanes) to yield the desired cross-coupled product.

Expected Outcome: This protocol is anticipated to produce 1-(2-cyclohexyl-3,3-dimethylbutyl)-4-methoxybenzene in good to excellent yield (70-90%). The reaction demonstrates broad functional group tolerance, making it highly suitable for complex, late-stage applications.[7][10]

References

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  • Wappler, M. A., & Bar, G. L. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 24(7), 1324–1330. [Link]

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Application

Application Notes and Protocols for the Preparation of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Derivatives for Biological Screening

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 2-cyclohexyl-3,3-dimethylbutanoic acid and its derivatives. This class o...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 2-cyclohexyl-3,3-dimethylbutanoic acid and its derivatives. This class of molecules, characterized by a bulky cyclohexyl group and a neopentyl-like fragment, represents a novel scaffold for the exploration of new therapeutic agents. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to investigate the potential bioactivity of these unique chemical entities.

Introduction: The Rationale for Exploring Novel Carboxylic Acid Derivatives

Carboxylic acids are a ubiquitous functional group in medicinal chemistry, present in a wide array of approved drugs. Their ability to engage in hydrogen bonding and ionic interactions makes them effective pharmacophores for various biological targets. The 2-cyclohexyl-3,3-dimethylbutanoic acid scaffold combines a lipophilic cyclohexyl moiety with a sterically hindered carboxylic acid, a combination that can influence pharmacokinetic properties such as membrane permeability and metabolic stability. The generation of a library of derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR) and the potential identification of lead compounds for further development.

Part 1: Chemical Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the deprotonation of the α-carbon of a cyclohexylacetic acid ester to form an enolate, which is then alkylated with a suitable electrophile. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Synthetic Pathway A Cyclohexylacetic acid ester B Enolate Intermediate A->B LDA, THF, -78 °C C Alkylated Ester B->C tert-Butyl bromide D 2-Cyclohexyl-3,3-dimethylbutanoic acid C->D 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Proposed synthetic workflow for 2-cyclohexyl-3,3-dimethylbutanoic acid.

Experimental Protocol: Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid

This protocol details the synthesis starting from commercially available ethyl cyclohexylacetate.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Ethyl cyclohexylacetateReagent Grade, ≥98%Sigma-Aldrich
DiisopropylamineAnhydrous, 99.5%Acros Organics
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
tert-Butyl bromide98%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Sodium hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Hydrochloric acid (HCl)Concentrated, 37%VWR Chemicals
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs

Step 1: Alkylation of Ethyl Cyclohexylacetate

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl cyclohexylacetate (1.0 eq.) in anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add tert-butyl bromide (1.5 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclohexyl-3,3-dimethylbutanoate.

Step 2: Hydrolysis to 2-Cyclohexyl-3,3-dimethylbutanoic acid

  • Saponification: Dissolve the crude ester from the previous step in a mixture of ethanol and water (2:1). Add sodium hydroxide pellets (3.0 eq.) and reflux the mixture for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-cyclohexyl-3,3-dimethylbutanoic acid. The crude product can be further purified by recrystallization or column chromatography.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be rigorously confirmed before proceeding to biological screening. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure. The integration of proton signals and the chemical shifts of carbon atoms provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

The combination of NMR and MS is particularly powerful for the comprehensive characterization of novel compounds.[1]

Part 2: Protocols for Biological Screening

The initial biological evaluation of a new chemical entity typically involves a tiered approach, starting with broad cytotoxicity and antimicrobial screening to identify any general bioactivity and to determine a safe concentration range for further, more specific assays.[2][3][4]

Workflow for Preliminary Biological Screening

Screening Workflow cluster_0 Initial Screening cluster_1 Hit Identification & Follow-up A Synthesized Compound Library B Cytotoxicity Assays (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Inactive/Cytotoxic Compounds B->D High Cytotoxicity E Non-toxic, Active Compounds ('Hits') B->E Low/No Cytotoxicity C->E Antimicrobial Activity F Dose-Response Studies E->F G Mechanism of Action Studies F->G

Caption: A generalized workflow for the initial biological screening of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Human cell line (e.g., HeLa, HEK293)Cell culture gradeATCC
Dulbecco's Modified Eagle's Medium (DMEM)Cell culture gradeGibco
Fetal Bovine Serum (FBS)Heat-inactivatedGibco
Penicillin-Streptomycin solution (100X)Cell culture gradeGibco
Trypsin-EDTA solution (0.25%)Cell culture gradeGibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)≥97.5% (HPLC)Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Cell culture gradeSigma-Aldrich
96-well cell culture platesSterile, tissue culture-treatedCorning

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Bacterial strains (e.g., E. coli, S. aureus)ATCC strainsATCC
Mueller-Hinton Broth (MHB)Microbiology gradeBD Biosciences
Test compounds------
96-well microtiter platesSterileCorning
Resazurin sodium salt---Sigma-Aldrich

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The methodologies presented in this guide provide a solid foundation for the synthesis and preliminary biological evaluation of 2-cyclohexyl-3,3-dimethylbutanoic acid derivatives. The identification of "hit" compounds from these initial screens will necessitate further investigation, including dose-response studies, evaluation in more complex biological models, and mechanism of action studies to elucidate their molecular targets. The versatility of the described synthetic route allows for the creation of a diverse chemical library, increasing the probability of discovering novel bioactive molecules with therapeutic potential.

References

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2023). IntechOpen. [Link]

  • Kovács, T., & Tímár, Z. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]

  • Structures of aliphatic carboxylic acids. (n.d.). ResearchGate. [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]

  • Cyclohexylacetic Acid. (n.d.). MySkinRecipes. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). Acta Microbiologica et Immunologica Hungarica. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2012). Farmacia. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). Molecules. [Link]

  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (2022). Molecules. [Link]

  • Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. (2015). Journal of The American Society for Mass Spectrometry. [Link]

  • Enhancements in Carboxylic Acid-Derived Antimicrobial Agents. (2025). Patsnap. [Link]

  • 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (2018). Journal of Proteome Research. [Link]

  • 2-cyclohexyloxyethanol. (n.d.). Organic Syntheses. [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. (1998).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexyl-3,3-dimethylbutanoic Acid Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges of amide bond formation with the sterically demanding substrate, 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges of amide bond formation with the sterically demanding substrate, 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities arising from steric hindrance in these critical coupling reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 2-Cyclohexyl-3,3-dimethylbutanoic acid with various amines.

Question 1: I am observing very low to no yield of my desired amide product. What are the primary causes, and how can I improve the reaction efficiency?

Answer:

Low or no yield in the coupling of 2-Cyclohexyl-3,3-dimethylbutanoic acid is a frequent challenge primarily due to the significant steric bulk around the carboxylic acid functionality. The cyclohexyl and tert-butyl groups hinder the approach of both the activating agent and the amine nucleophile. Several factors could be contributing to this issue:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance and efficiently activate the carboxylic acid. The activated intermediate, once formed, may also be short-lived.

  • Steric Hindrance at the Amine: If the amine coupling partner is also sterically hindered, the difficulty of the reaction is compounded.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may not be optimized for this challenging substrate.

Solutions and Optimization Strategies:

  • Optimize the Coupling Reagent: For sterically hindered substrates, more potent activating agents are often required. Consider moving beyond standard carbodiimide reagents like DCC or EDC.

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are generally more effective for difficult couplings.[2][3] They react with the carboxylic acid to form highly reactive activated esters.

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for sterically demanding couplings, often providing rapid and clean reactions.[3]

    • COMU: This reagent has shown high efficiency and is compatible with a range of "green" solvents.[4]

  • Incorporate Additives: Additives can enhance the reaction rate and minimize side reactions.

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure: These additives react with the activated carboxylic acid to form an active ester, which is more stable than the initial activated species and can reduce the likelihood of side reactions like N-acylurea formation when using carbodiimides.[5]

    • DMAP (4-Dimethylaminopyridine): In some cases, a catalytic amount of DMAP can accelerate the reaction, especially when used in conjunction with carbodiimides.[6]

  • Adjust Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes provide the necessary energy to overcome the activation barrier.[7][8] However, this should be done cautiously as excessive heat can lead to side product formation and racemization if chiral centers are present.[7][8]

    • Concentration: Ensure the reaction is not too dilute. A starting concentration of 0.1-0.5 M is generally recommended.

    • Reaction Time: Sterically hindered couplings are often slow.[7][8] Extending the reaction time (e.g., to 24-48 hours) may be necessary. Monitor the reaction progress by TLC or LC-MS.

Question 2: My reaction is producing a significant amount of a side product that is difficult to separate from my desired amide. What is this side product, and how can I prevent its formation?

Answer:

A common side product in carbodiimide-mediated coupling reactions, especially with unreactive or sterically hindered amines, is the N-acylurea .[5] This occurs when the initially formed O-acylisourea intermediate rearranges before it can be intercepted by the amine.[5]

Prevention of N-acylurea Formation:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add HOBt or OxymaPure to the reaction mixture.[5] These additives rapidly convert the O-acylisourea to a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.

  • Choice of Carbodiimide: The steric bulk of the carbodiimide itself can influence the rate of rearrangement.[9][10] While DCC is effective, the resulting dicyclohexylurea byproduct is often insoluble and can complicate purification.[2] Water-soluble carbodiimides like EDC are often preferred for easier workup.[2][5]

  • Alternative Coupling Reagents: Switching to uronium or phosphonium salt-based reagents (HATU, PyBOP, etc.) can circumvent the issue of N-acylurea formation altogether as they operate through a different activation mechanism.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for sterically hindered carboxylic acids like 2-Cyclohexyl-3,3-dimethylbutanoic acid?

A1: For challenging substrates, uronium and phosphonium-based reagents are generally superior to standard carbodiimides.[3]

Coupling Reagent ClassExamplesAdvantages for Hindered Substrates
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times, and reduced side reactions.[2][3][4]
Phosphonium Salts PyBOP, PyAOPExcellent for difficult couplings, including those involving N-methylated amino acids.[3]
Carbodiimides with Additives EDC/HOBt, EDC/OxymaPure, DCC/HOBtCost-effective, but may require longer reaction times and careful optimization to avoid side products.[2][5]

Q2: Are there alternative strategies for forming amides with highly hindered carboxylic acids if standard coupling reactions fail?

A2: Yes, when standard coupling protocols are unsuccessful, more specialized methods can be employed.

  • Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or acyl fluoride.[] Acyl fluorides, in particular, can be effective for coupling sterically hindered substrates as they minimize steric hindrance between the coupling partners.[12][13][14] This can often be done in situ followed by the addition of the amine.[12][13][14]

  • Use of Titanium Tetrachloride (TiCl4): A method involving the direct condensation of carboxylic acids and amines in the presence of TiCl4 has been reported for a wide range of substrates, though it may give lower yields when both coupling partners are sterically hindered.[15]

Q3: How does the choice of solvent impact the coupling reaction of 2-Cyclohexyl-3,3-dimethylbutanoic acid?

A3: The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate.

  • Aprotic Polar Solvents: DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are common choices for amide coupling reactions as they are good solvents for most reagents and can help to accelerate the reaction.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also frequently used.

  • Acetonitrile (ACN): This solvent can be a good option and has been shown to provide excellent results in some protocols.[6]

  • "Green" Solvents: For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be effective, particularly with the COMU coupling reagent.[4]

It is often beneficial to screen a few different solvents to find the optimal conditions for your specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

  • To a solution of 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, 0.1-0.5 M), add the amine (1.1 equiv).

  • Add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (diisopropylethylamine) (2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, the reaction may require heating to 40-60 °C and extended reaction times (12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO3, brine, and then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates

  • To a dry reaction vessel under an inert atmosphere, add the 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.2 equiv) and a fluorinating agent such as BTFFH (1.3 equiv).

  • Add an anhydrous solvent such as DCM, followed by DIPEA (3.0 equiv).

  • Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride intermediate.

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Stir at room temperature or elevate the temperature (e.g., to 40 °C) and monitor the reaction until completion.

  • Work-up and purify as described in Protocol 1.

Visualizations

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents select_reagent Select Appropriate Coupling Reagent check_reagents->select_reagent Reagents OK optimize_conditions Optimize Reaction Conditions select_reagent->optimize_conditions Initial attempts fail sub_reagent Uronium/Phosphonium Salts (HATU, PyBOP) or Carbodiimide + Additive (EDC/Oxyma) select_reagent->sub_reagent alternative_methods Consider Alternative Methods optimize_conditions->alternative_methods Optimization fails sub_conditions Increase Temperature (40-60°C) Increase Reaction Time (24-48h) Screen Solvents (DMF, ACN, DCM) optimize_conditions->sub_conditions sub_alternative Acyl Fluoride Formation TiCl4 Mediated Condensation alternative_methods->sub_alternative success Successful Coupling sub_reagent->success Improved Yield sub_conditions->success Improved Yield sub_alternative->success Improved Yield

Caption: Troubleshooting workflow for low yield in sterically hindered amide coupling.

coupling_mechanism cluster_carbodiimide Carbodiimide Pathway cluster_additive Carbodiimide with Additive RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amide Amide Product O_acylisourea->Amide + R'-NH2 Amine R'-NH2 O_acylisourea2 O-Acylisourea Intermediate Active_Ester Active Ester (More Stable) O_acylisourea2->Active_Ester + HOBt HOBt HOBt / Oxyma Amide2 Amide Product Active_Ester->Amide2 + R'-NH2 Amine2 R'-NH2

Caption: Simplified mechanism showing the role of additives in preventing N-acylurea formation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gale, P. A. (Ed.). (2010). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Comprehensive Organic Synthesis, 2nd edition.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Omega.
  • Smith, A. B., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega.
  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Fochi, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Yamamoto, S., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
  • Due-Hansen, M. E., et al. (2015).
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Reddit. (2021, October 20).
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides.
  • Hattori, T., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Smith, A. B., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros.
  • ResearchGate. (2015, March 22).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Zhang, Y., et al. (2020).
  • PubChem. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoate. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. Retrieved from [Link]

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • American Chemical Society. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
  • PubChem. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanal. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Technical Support Center: Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid Welcome to the technical support center for the synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Welcome to the technical support center for the synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthetic procedure. We will delve into the mechanistic underpinnings of the reaction, provide structured troubleshooting advice, and offer detailed protocols to enhance experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis, which involves the α-alkylation of a pivalic acid-derived enolate.

Q1: What is the most critical factor leading to low yields in this synthesis?

A1: The primary cause of low yield is the inherent competition between the desired S(N)2 (alkylation) pathway and the undesired E2 (elimination) pathway. The nucleophile, a dianion of pivalic acid, is a very strong base. The electrophile, a cyclohexyl halide, is a secondary alkyl halide. This combination strongly favors the E2 elimination reaction, which produces cyclohexene as a major byproduct instead of the target molecule.[1] Minimizing this side reaction is the key to improving the yield.

Q2: Why is Lithium Diisopropylamide (LDA) the recommended base for this reaction?

A2: LDA is a strong, sterically hindered, non-nucleophilic base.[2] This is crucial for several reasons:

  • Strength: Pivalic acid has two acidic protons that must be removed: the highly acidic carboxylic acid proton (pKa ~5) and the much less acidic α-proton (pKa > 25). A very strong base like LDA is required to generate the dianion (enolate) in a high concentration.

  • Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking other electrophilic sites in the reaction mixture.[3]

  • Irreversible Deprotonation: LDA quantitatively and irreversibly converts the starting material to its enolate form. This prevents a significant concentration of the acidic starting material from co-existing with the enolate, which minimizes self-condensation side reactions.[4] Weaker bases like sodium ethoxide would result in a low equilibrium concentration of the enolate and are unsuitable.[4]

Q3: Can I use a different alkylating agent besides a cyclohexyl halide?

A3: While cyclohexyl bromide or iodide are common choices, their secondary nature makes them prone to elimination.[5] Using an electrophile with a better leaving group that also disfavors elimination, such as cyclohexyl triflate (Tf) or tosylate (Ts), can sometimes improve the ratio of S(N)2 to E2 products. However, these reagents are more expensive and may require different reaction conditions. The fundamental problem of using a sterically hindered secondary electrophile remains.

Part 2: Troubleshooting Guide for Low Yield

This guide provides specific advice for issues you may encounter during the experiment.

Issue 1: TLC or GC-MS analysis shows a large amount of unreacted pivalic acid.

Question: After the reaction and workup, my primary isolated compound is the starting material, pivalic acid. What went wrong?

Answer: This indicates a failure in the initial deprotonation step to form the reactive dianion.

  • Cause A: Inactive or Insufficient LDA. LDA is highly sensitive to moisture and air. It can be degraded if not prepared correctly or if the reaction is not performed under strictly anhydrous and inert conditions (e.g., dry argon or nitrogen atmosphere).

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents (like THF). Prepare LDA in situ just before use and titrate it to confirm its molarity. A common method for LDA preparation is the reaction of diisopropylamine with n-butyllithium at low temperatures.[6]

  • Cause B: Incorrect Stoichiometry. Two full equivalents of LDA are required to generate the dianion of pivalic acid. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.

    • Solution: Carefully calculate and measure the required amount of LDA, preferably using a titrated solution. It is often beneficial to use a slight excess (e.g., 2.1 - 2.2 equivalents) to compensate for any minor quenching.

Issue 2: A significant amount of cyclohexene is detected as a byproduct.

Question: My yield of the desired product is low, and I've identified cyclohexene as the major byproduct. How can I favor alkylation over elimination?

Answer: This is the classic S(_N)2 vs. E2 competition problem. The pivalate dianion is acting as a base and abstracting a proton from the cyclohexyl halide.

  • Cause A: Reaction Temperature. Higher temperatures generally favor elimination over substitution.

    • Solution: Maintain a very low temperature during the addition of the cyclohexyl halide and allow the reaction to warm up very slowly. The enolate formation is typically done at -78 °C, and the alkylating agent should be added at this temperature.[2] The reaction can then be allowed to slowly warm to room temperature over several hours.

  • Cause B: Leaving Group. While iodide is a better leaving group than bromide or chloride for S(_N)2 reactions, its impact on the E2/S(_N)2 ratio for this specific substrate combination can be complex.

    • Solution: Experimenting with different cyclohexyl halides (Br, I) or tosylates may reveal an optimal choice for your specific setup. Cyclohexyl bromide is often a reasonable starting point.

Visualizing the Competing Pathways

The diagram below illustrates the critical competition between the desired S(_N)2 reaction and the yield-reducing E2 side reaction.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Enolate Pivalate Dianion (Nucleophile/Base) Product 2-Cyclohexyl-3,3-dimethylbutanoic acid Enolate->Product SN2 Attack (Desired Alkylation) Byproduct Cyclohexene Enolate->Byproduct E2 Elimination (Undesired Side Reaction) CyX Cyclohexyl Halide (Electrophile) CyX->Product CyX->Byproduct

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.

Issue 3: The final product is impure and difficult to separate from byproducts.

Question: After workup, I have an oily mixture that is hard to purify. What are the likely impurities and how can I remove them?

Answer: Impurities can stem from unreacted materials, side reactions, or the workup procedure itself.

  • Likely Impurities:

    • Unreacted Pivalic Acid: Highly polar.

    • Cyclohexene: Non-polar and volatile.

    • Diisopropylamine: From the LDA preparation; basic.

    • Self-condensation products: Higher molecular weight byproducts.

  • Purification Strategy:

    • Acid-Base Extraction: After quenching the reaction, perform a standard aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2 to protonate the product carboxylic acid. Extract the product into an organic solvent like diethyl ether or ethyl acetate. This will leave behind most of the diisopropylamine (as its hydrochloride salt).

    • Removal of Pivalic Acid: If significant unreacted pivalic acid remains, separation can be challenging due to similar acidity. Careful column chromatography on silica gel using a gradient elution (e.g., starting with hexane/ethyl acetate 95:5 and gradually increasing polarity) is often the most effective method.

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective, especially for removing lower-boiling impurities like cyclohexene and higher-boiling condensation byproducts.

Part 3: Optimized Experimental Protocols

These protocols provide a step-by-step guide designed to maximize yield by controlling critical reaction parameters.

Protocol 1: α-Alkylation of Pivalic Acid with Cyclohexyl Bromide

This protocol details the core synthesis, emphasizing anhydrous conditions and temperature control.

Materials & Reagents:

  • Pivalic acid

  • n-Butyllithium (n-BuLi) in hexanes (concentration must be known/titrated)

  • Diisopropylamine

  • Cyclohexyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In Situ):

    • In the reaction flask, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (2.2 equivalents) dropwise via syringe while keeping the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Dianion Formation:

    • In a separate flame-dried flask, dissolve pivalic acid (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the pivalic acid solution to the LDA solution at -78 °C via cannula or syringe.

    • Stir the mixture at -78 °C for 1 hour. A thick white precipitate may form.

  • Alkylation:

    • Slowly add cyclohexyl bromide (1.0 equivalent) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, keep the flask at -78 °C for an additional 2 hours.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x). Discard the organic washes.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography or vacuum distillation as described in the troubleshooting section.

Visualizing the Troubleshooting Workflow

When faced with a low yield, a systematic approach is necessary. The following diagram outlines a logical workflow for diagnosing the issue.

Troubleshooting_Workflow Start Low Yield of Product Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Decision1 Major Component? Analysis->Decision1 Decision2 Significant Cyclohexene? Decision1->Decision2 Mixture Problem1 Problem: Incomplete Deprotonation Decision1->Problem1 Pivalic Acid Problem2 Problem: E2 Elimination Dominated Decision2->Problem2 Yes Problem3 Problem: Poor Alkylation / Other Side Reactions Decision2->Problem3 No Solution1 Solution: - Verify LDA activity/concentration - Ensure anhydrous conditions - Use 2.1-2.2 eq. of LDA Problem1->Solution1 Solution2 Solution: - Maintain low temperature (-78°C) during addition - Slow warmup - Consider alternative leaving group (e.g., tosylate) Problem2->Solution2 Solution3 Solution: - Review reaction time and temperature profile - Check purity of starting materials Problem3->Solution3

Caption: A logical workflow for troubleshooting low reaction yield.

Part 4: Quantitative Data Summary

Proper stoichiometry and reaction conditions are paramount. The table below summarizes key quantitative parameters.

ParameterRecommended ValueRationale & Reference
Pivalic Acid 1.0 equivalentLimiting reagent.
LDA 2.1 - 2.2 equivalentsTwo equivalents are required for dianion formation; slight excess compensates for adventitious quenching.[2]
Cyclohexyl Bromide 1.0 - 1.1 equivalentsUsing a large excess can complicate purification and may not significantly improve yield due to the competing E2 reaction.
Enolate Formation Temp. -78 °CStandard temperature for kinetic control and stability of LDA.[3]
Alkylation Temp. -78 °C to Room Temp.Low initial temperature minimizes E2 elimination. Slow warming allows the S(N)2 reaction to proceed.
Solvent Anhydrous THFAprotic ether solvent that is excellent for stabilizing LDA and solvating the lithium enolate.[1]

References

  • OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • ResearchGate. (2025). Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. Retrieved from [Link]

  • Daignault, R. A., & Eliel, E. L. (1966). 2-cyclohexyloxyethanol. Organic Syntheses, 46, 28. DOI: 10.15227/orgsyn.046.0028. Retrieved from [Link]

  • Reusch, W., & Farmer, S. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Ascher, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Fukuzumi, S., et al. (2006). Photocatalytic Oxygenation of Pivalic Acid with Molecular Oxygen via Photoinduced Electron Transfer using 10-Methylacridinium Ions. The Journal of Physical Chemistry A, 110(12), 4247–4255. DOI: 10.1021/jp056413d. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pivalic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • Varela-Fernández, A., et al. (2019). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. The Journal of Organic Chemistry, 84(24), 16035–16048. DOI: 10.1021/acs.joc.9b02525. Retrieved from [Link]

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496–16497. DOI: 10.1021/ja067144j. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]

  • LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Retrieved from [Link]

  • Ascher, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Cyclohexyl-3,3-dimethylbutanoic Acid Analysis

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges associated with this unique molecule. The structure of this analyte—a carboxylic acid with a bulky, non-polar cyclohexyl and dimethylbutyl framework—presents specific considerations for mobile phase optimization that we will address in detail.

This guide moves from foundational questions to advanced troubleshooting, providing not just steps but the scientific rationale behind them. Our goal is to empower you to develop robust, reproducible, and efficient analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up an HPLC method for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Q1: What is a good starting point for a column and mobile phase?

A1: For a non-polar, acidic analyte like 2-Cyclohexyl-3,3-dimethylbutanoic acid, a standard C18 column is the most appropriate starting point.

  • Column: A L1-type C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Start with a gradient elution using an acidified water/acetonitrile mixture. A good initial gradient could be 50% to 90% acetonitrile over 15-20 minutes.

  • Aqueous Phase: HPLC-grade water with an acid modifier, such as 0.1% formic acid or 0.1% phosphoric acid.

  • Organic Phase: HPLC-grade acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable, as the molecule lacks a strong chromophore.[1]

Q2: Why is the pH of the mobile phase so critical for this analysis?

A2: The mobile phase pH is arguably the most critical parameter because 2-Cyclohexyl-3,3-dimethylbutanoic acid is an ionizable carboxylic acid.[2] The pH directly controls the analyte's ionization state, which in turn dictates its retention and peak shape.[3]

  • At Low pH (e.g., pH < 3): The carboxylic acid group (-COOH) is fully protonated and uncharged. In this neutral state, the molecule is more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, good retention.[4]

  • At High pH (e.g., pH > 6): The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized and more polar. This reduces its affinity for the non-polar stationary phase, causing it to elute much earlier, often with poor retention.[5]

  • Near its pKa (likely ~4.5-5.0): The analyte will exist as a mixture of both ionized and non-ionized forms. This dual state leads to chromatographic problems like broad, tailing, or split peaks.[6]

Therefore, to achieve sharp, symmetrical peaks and reproducible retention times, it is essential to use a buffered or acidified mobile phase that keeps the pH at least 1.5 to 2 units below the analyte's pKa.[7]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile (ACN) and methanol (MeOH) are suitable, but they can provide different separation selectivities.[8]

  • Acetonitrile (ACN): Generally has a stronger elution strength in reversed-phase HPLC, meaning it will elute the analyte faster at the same percentage compared to methanol.[9] It also has a lower viscosity and better UV transparency at low wavelengths.[10] ACN is typically the first choice.

  • Methanol (MeOH): Is a protic solvent, while ACN is aprotic. This difference in chemical properties can change the interaction between the analyte and the stationary phase, potentially improving resolution between the main peak and any impurities.[11] If you face resolution challenges with ACN, switching to MeOH is a valuable troubleshooting step.[12]

Section 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during method development.

Problem: Poor Peak Shape (Tailing)

Q: My peak for 2-Cyclohexyl-3,3-dimethylbutanoic acid is showing significant tailing. What are the causes and how do I fix it?

A: Peak tailing for acidic compounds is a common issue, often stemming from chemical interactions or physical problems within the HPLC system.

Cause 1: Improper Mobile Phase pH

  • Why it happens: If the mobile phase pH is too close to the analyte's pKa, both the protonated (neutral) and deprotonated (anionic) forms exist simultaneously. The anionic form can have secondary interactions with residual silanol groups (Si-OH) on the silica-based column, which are themselves weakly acidic. This secondary retention mechanism causes the peak to tail.

  • Solution: Lower the pH of the aqueous mobile phase. Add an acidifier like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or 0.1% phosphoric acid to ensure the mobile phase pH is below 3.0.[7] This suppresses the ionization of both the analyte and the surface silanols, promoting a single, hydrophobic retention mechanism.[13]

Cause 2: Secondary Silanol Interactions

  • Why it happens: Even at low pH, some residual silanols on the column packing can interact with the analyte. This is more common on older, Type-A silica columns.

  • Solution:

    • Use a High-Purity, End-Capped Column: Modern, base-deactivated (end-capped) C18 columns are designed to have minimal accessible silanol groups and are essential for analyzing acidic and basic compounds.[14]

    • Add a Competing Base (Use with Caution): In some rare cases for stubborn tailing, a very small amount of a competing base like triethylamine (TEA) can be added to the mobile phase. However, this complicates the mobile phase and is generally not a first-line solution for an acidic analyte.

Cause 3: Column Overload

  • Why it happens: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak shape.

  • Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of the same sample) to see if the peak shape improves with less mass injected.

Cause 4: Physical Issues (Extra-Column Volume)

  • Why it happens: A void at the head of the column or the use of wide-bore or excessively long tubing between the injector, column, and detector can cause peak broadening and tailing.[14]

  • Solution: Check all fittings for proper connection. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep lengths as short as possible. If a column void is suspected, flushing the column in the reverse direction (disconnected from the detector) may help, but column replacement is often necessary.[13]

Problem: Poor Retention (Analyte Elutes Too Early)

Q: My analyte is eluting very close to the void volume. How can I increase its retention time?

A: Insufficient retention means the mobile phase is too strong (too "organic-like") for the analyte, or the analyte is too polar under the current conditions.

Solution 1: Decrease the Organic Solvent Percentage

  • Why it works: In reversed-phase chromatography, retention is increased by making the mobile phase more polar (i.e., increasing the proportion of the aqueous component). A rule of thumb states that for every 10% decrease in organic solvent, the retention factor (k) can increase by up to 3-fold.[15]

  • Action: If using a gradient, decrease the starting percentage of the organic solvent. If using an isocratic method, reduce the overall organic percentage. For example, if you are using 70% ACN, try 60% or 55%.

Solution 2: Ensure Mobile Phase pH is Low

  • Why it works: As discussed, if the analyte is ionized (at a higher pH), it becomes more polar and will have very little retention on a C18 column.[5]

  • Action: Verify that your mobile phase is properly acidified to a pH well below the analyte's pKa (e.g., pH 2.5-3.0). This ensures the analyte is in its neutral, more hydrophobic form, which will be better retained.[16]

Problem: Poor Resolution from Impurities

Q: I can't separate my main peak from a closely eluting impurity. What strategies can I use?

A: Improving resolution requires manipulating the selectivity (α) of the chromatographic system.

Solution 1: Change the Organic Modifier

  • Why it works: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful tools for changing selectivity.[8] The different solvent properties (protic vs. aprotic) alter how the analyte and impurities interact with the stationary phase, which can change their relative elution order and improve separation.[10]

  • Action: Re-run your gradient or isocratic method, substituting methanol for acetonitrile at a slightly adjusted concentration to achieve similar retention (e.g., 50% ACN might be roughly equivalent to 60% MeOH).

Solution 2: Adjust the Gradient Slope

  • Why it works: A shallower gradient provides more time for separation to occur.

  • Action: Decrease the rate of change of the organic solvent. For example, instead of going from 50% to 90% ACN in 10 minutes (a 4%/min slope), try running it over 20 minutes (a 2%/min slope). This can often resolve closely eluting peaks.

Solution 3: Fine-Tune the pH

  • Why it works: If an impurity has a different pKa from your main analyte, small adjustments in pH can differentially affect their ionization and retention, thereby improving separation.

  • Action: While keeping the pH low (e.g., below 4.0), try comparing results at pH 2.5 vs. pH 3.5. This small change can sometimes be enough to resolve stubborn peaks.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase pH Scouting

This protocol helps determine the optimal mobile phase pH for achieving the best peak shape.

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phases at different pH values. For example:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • B: 0.1% Formic Acid in Water (pH ~2.7)

    • C: 20mM Potassium Phosphate buffer, adjusted to pH 3.5

  • Prepare Organic Phase: Use HPLC-grade acetonitrile as the organic mobile phase (Solvent B in your HPLC system).

  • Equilibrate the System: Start with the lowest pH mobile phase (0.1% Phosphoric Acid). Equilibrate the column with your starting gradient conditions for at least 15-20 column volumes.

  • Inject and Analyze: Inject your sample and record the chromatogram. Note the retention time, peak asymmetry, and resolution.

  • Iterate: Thoroughly flush the system and column with the next pH buffer and repeat steps 3 and 4.

  • Compare Results: Analyze the data to identify the pH that provides the best balance of retention and peak symmetry.

Mobile Phase pHAnalyte Retention Time (min)Peak Asymmetry (As)Observations
~2.1 (0.1% H₃PO₄) 12.51.1Symmetrical peak, good retention.
~2.7 (0.1% Formic Acid) 12.21.2Good peak shape, slightly less retention.
3.5 (Phosphate Buffer) 11.41.6Noticeable peak tailing begins to appear.
5.5 (Unbuffered) 4.1>2.5Very poor retention, severe tailing.

Table 1: Illustrative data showing the effect of mobile phase pH on the chromatography of an acidic analyte. The optimal performance is achieved at a low pH where the analyte is fully protonated.

Section 4: Visual Diagrams

Diagram 1: Analyte Ionization vs. Mobile Phase pH

This diagram illustrates the critical relationship between pH, the analyte's pKa, and its resulting state in the mobile phase, which directly impacts retention and peak shape.

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State & Chromatographic Behavior pH_low Low pH (pH << pKa, e.g., 2.5) state_neutral Analyte is Neutral (R-COOH) Result: High Retention, Good Peak Shape pH_low->state_neutral OPTIMAL pH_mid Mid pH (pH ≈ pKa) state_mixed Mixed Population (R-COOH / R-COO⁻) Result: Peak Tailing, Poor Shape pH_mid->state_mixed PROBLEMATIC pH_high High pH (pH >> pKa, e.g., 7.0) state_ionized Analyte is Ionized (R-COO⁻) Result: Low Retention, Poor Peak Shape pH_high->state_ionized POOR RETENTION

Caption: Relationship between mobile phase pH and analyte state.

Diagram 2: Troubleshooting Workflow for Peak Tailing

This flowchart provides a logical, step-by-step process for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower Mobile Phase pH (Use 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_load Is sample concentration high? check_ph->check_load Yes resolved Problem Resolved adjust_ph->resolved reduce_load Action: Dilute Sample or Reduce Injection Volume check_load->reduce_load Yes check_column Are you using a modern, end-capped C18 column? check_load->check_column No reduce_load->resolved replace_column Action: Switch to a high-purity, base-deactivated column check_column->replace_column No check_system Check for extra-column volume (fittings, tubing) check_column->check_system Yes replace_column->resolved check_system->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

References

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Instruments. Retrieved from [Link]

  • J Chromatogr B Analyt Technol Biomed Life Sci. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved from [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Retrieved from [Link]

  • Anal Bioanal Chem. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • Am J Enol Vitic. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Society for Enology and Viticulture. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]

Sources

Optimization

Purification methods to remove impurities from 2-Cyclohexyl-3,3-dimethylbutanoic acid batches

Welcome to the technical support center for the purification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar carboxylic acids. Our goal is to equip you with the expertise and validated protocols necessary to achieve high purity in your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a likely cause and a step-by-step solution grounded in chemical principles.

Question 1: My final product is an oil or sticky gum after purification, but I expect a solid. What went wrong?

Answer:

This phenomenon, often called "oiling out," is common when purifying solid compounds and typically points to one of several issues related to either residual impurities or the crystallization process itself.

  • Causality: The presence of impurities can significantly depress the melting point of your compound, causing it to exist as a liquid at room temperature. Alternatively, if you are performing a recrystallization, the cooling rate may be too rapid, preventing the molecules from organizing into a stable crystal lattice.[1]

  • Troubleshooting Steps:

    • Re-evaluate Purity: First, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or ¹H NMR to assess its purity. The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum confirms that impurities are the primary issue.

    • Perform an Acid-Base Extraction: If impurities are present, particularly neutral byproducts or starting materials, an acid-base extraction is the most effective first step.[2][3] This procedure selectively isolates the carboxylic acid from non-acidic contaminants. (See Protocol 1 for a detailed methodology).

    • Optimize Recrystallization: If the product is relatively pure but still oily, the crystallization technique needs refinement.

      • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[1]

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question 2: I'm seeing significant streaking or tailing of my compound on a silica gel TLC plate. How can I get a clean spot?

Answer:

Streaking is a classic problem when analyzing carboxylic acids on standard silica gel.[4]

  • Causality: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase. This strong interaction, combined with potential deprotonation on the plate, causes the compound to move unevenly, resulting in a streak rather than a compact spot.[4]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[4][5]

    • Mechanism of Action: The added acid ensures that the mobile phase is acidic enough to keep the 2-Cyclohexyl-3,3-dimethylbutanoic acid fully protonated. In its neutral form, the compound's interaction with the silica is less aggressive, allowing it to travel up the plate as a well-defined spot.

Question 3: My yield is very low after performing an acid-base extraction and re-precipitating the acid. Where did my product go?

Answer:

Low recovery after an acid-base extraction is a frustrating but solvable issue. The loss of product can happen at several key stages of the process.

  • Causality: The most common causes are incomplete extraction into the aqueous basic layer, incomplete re-protonation (precipitation) from the aqueous layer, or premature precipitation of the product as a fine, easily lost solid.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: When extracting with a base (e.g., sodium bicarbonate), ensure you have used a sufficient amount to deprotonate all of the carboxylic acid. Perform the extraction multiple times (e.g., 3x with fresh aqueous base) to ensure complete transfer of the carboxylate salt to the aqueous layer.[4][6]

    • Verify Complete Re-protonation: When acidifying the combined aqueous layers to re-precipitate your product, you must lower the pH sufficiently. The pH of the solution should be at least two units below the pKa of the carboxylic acid (typically pKa ~4-5).[7] Use a strong acid like 2M HCl and check the pH with litmus paper or a pH meter to confirm it is in the range of pH 1-2.[5]

    • Cool Before Filtering: After acidification, cool the mixture in an ice bath thoroughly. The solubility of your carboxylic acid in water, while low, will decrease further at lower temperatures, maximizing the amount of precipitate you can collect.

    • Check the Organic Layer: Before discarding the original organic layer, spot it on a TLC plate against your starting material. If a significant amount of product is visible, it means the initial basic extraction was incomplete, and you should re-extract it.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of 2-Cyclohexyl-3,3-dimethylbutanoic acid?

A1: The impurities will depend on the synthetic route. However, common impurities often include unreacted starting materials (e.g., cyclohexyl-containing precursors or pivalic acid derivatives), residual solvents, and byproducts from side reactions.[4] Neutral organic compounds are the most common type of impurity that can be easily removed.

Q2: How do I choose the best primary purification technique for my crude product?

A2: The choice depends on the physical state of your product and the nature of the impurities. The workflow below provides a general decision-making framework. For 2-Cyclohexyl-3,3-dimethylbutanoic acid, which is typically a solid, a combination of acid-base extraction followed by recrystallization is often the most effective strategy.

G start Crude Product is_solid Is the product a solid? start->is_solid main_impurity Are major impurities neutral or basic? is_solid->main_impurity Yes distillation Distillation (if liquid) is_solid->distillation No recrystallize Recrystallization main_impurity->recrystallize No (impurities are similar acids) acid_base Acid-Base Extraction main_impurity->acid_base Yes chromatography Column Chromatography recrystallize->chromatography If still impure end Pure Product recrystallize->end acid_base->recrystallize chromatography->end distillation->end

Caption: Decision workflow for selecting a purification method.

Q3: What analytical methods are best for assessing the final purity?

A3: A combination of methods is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components. A single spot (in a modified mobile phase, see Troubleshooting Q2) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly effective for identifying and quantifying impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis and can separate closely related impurities that may not be visible by TLC.[8][9]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

Data Summary: Purification Method Effectiveness

Purification MethodTarget Impurity TypePrinciple of SeparationExpected Efficacy
Acid-Base Extraction Neutral compounds, basic compoundsDifferential solubility of the acid vs. its salt form in aqueous and organic phases.[2][10]High: Excellent for removing impurities with different acidity/basicity.
Recrystallization Structurally different soluble impuritiesDifferential solubility of the target compound and impurities in a chosen solvent at different temperatures.[1]High: Very effective for achieving high crystalline purity if a suitable solvent is found.
Column Chromatography Compounds with similar polarityDifferential adsorption to a stationary phase (e.g., silica gel) based on polarity.[4]Medium to High: Effective for difficult separations but can be lower yielding and more resource-intensive.
Distillation Volatile impurities with different boiling pointsSeparation based on differences in vapor pressure.Low: Generally not suitable for this compound as it is a solid with a high boiling point.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the removal of neutral and basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Diethyl Ether). extract 2. Add saturated NaHCO₃(aq). Shake and vent. dissolve->extract separate 3. Separate layers. Keep both. extract->separate wash 4. Wash organic layer with brine. separate->wash Organic combine 6. Combine all aqueous layers. separate->combine Aqueous dry 5. Dry organic layer (e.g., MgSO₄), filter, and evaporate solvent. wash->dry impurities Isolated Neutral/ Basic Impurities dry->impurities acidify 7. Cool in ice bath. Acidify to pH 1-2 with 2M HCl. combine->acidify precipitate 8. Collect solid precipitate by vacuum filtration. acidify->precipitate dry_product 9. Wash with cold water and dry under vacuum. precipitate->dry_product product Pure 2-Cyclohexyl-3,3- dimethylbutanoic acid dry_product->product

Caption: Workflow for purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 2-Cyclohexyl-3,3-dimethylbutanoic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until no more precipitate forms and the solution is strongly acidic (test with pH paper to ensure pH ≤ 2).[10]

  • Isolation: Collect the white precipitate by vacuum filtration, washing the solid with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven or desiccator, to obtain the pure 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Protocol 2: Purification via Recrystallization

This protocol is for purifying the solid product after initial purification (e.g., by acid-base extraction).

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For a nonpolar compound like this, solvents like hexanes, heptane, or a mixed system such as ethanol/water might be appropriate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals completely under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • Google Patents. (2014, June 26). WO2014095080A2 - Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (1991, July 23). US5034105A - Carboxylic acid purification and crystallization process.
  • Google Patents. (2007, December 11). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid : r/chemhelp. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Welcome to the technical support center for handling 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of prevent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing its decarboxylation at high temperatures. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability of your compound during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 2-Cyclohexyl-3,3-dimethylbutanoic acid?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1][2][3] For a simple carboxylic acid like 2-Cyclohexyl-3,3-dimethylbutanoic acid, this process is generally not favorable under normal conditions as simple aliphatic carboxylic acids are quite stable.[4][5] However, at elevated temperatures, the risk of decarboxylation increases, leading to the formation of an unwanted alkane byproduct, 1-cyclohexyl-2,2-dimethylpropane, and a loss of the desired acidic functionality. This can compromise the integrity of your experiments, affecting yield, purity, and the biological activity of the final product.

Q2: At what temperatures does significant decarboxylation of 2-Cyclohexyl-3,3-dimethylbutanoic acid typically occur?
Q3: Are there any structural features of 2-Cyclohexyl-3,3-dimethylbutanoic acid that influence its susceptibility to decarboxylation?

A3: The structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid, specifically the steric hindrance around the carboxylic acid group due to the bulky cyclohexyl and tert-butyl groups, can play a role in its reactivity. While steric hindrance can sometimes prevent unwanted side reactions, in the case of decarboxylation, it does not inherently prevent the thermal loss of CO₂. The key factor for facile decarboxylation, which is the presence of a β-carbonyl group, is absent in this molecule.[4][6][7] Therefore, its decarboxylation is a thermally driven process rather than one facilitated by electronic effects.

Q4: How can I detect and quantify the extent of decarboxylation in my sample?

A4: A combination of analytical techniques can be employed to monitor decarboxylation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to separate and quantify the parent carboxylic acid from its non-polar decarboxylated product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or acetic acid) can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying the volatile decarboxylated alkane.[8][9] The parent carboxylic acid may require derivatization (e.g., esterification) to improve its volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of both the starting material and the decarboxylated product in a reaction mixture, allowing for relative quantification.

II. Troubleshooting Guide: Strategies to Prevent Decarboxylation

This section provides detailed troubleshooting strategies to mitigate the thermal degradation of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Issue 1: Significant product loss and formation of a non-polar byproduct observed at high reaction temperatures.

This is a classic sign of thermal decarboxylation. The following strategies can be employed to minimize this unwanted reaction.

Strategy 1.1: Temperature Optimization

The most direct approach to preventing thermal decarboxylation is to lower the reaction temperature.

Causality: The rate of most chemical reactions, including decarboxylation, is highly dependent on temperature. By reducing the thermal energy supplied to the system, you decrease the likelihood of reaching the activation energy required for the C-C bond cleavage of the carboxyl group.[3]

Experimental Protocol: Determining the Optimal Temperature

  • Set up a series of parallel reactions: Run the reaction at a range of temperatures below the current problematic temperature (e.g., in 10-15°C increments).

  • Monitor reaction progress and purity: At regular intervals, take aliquots from each reaction and analyze them using a suitable analytical method (e.g., HPLC) to determine the ratio of starting material, desired product, and the decarboxylated byproduct.

  • Plot the data: Generate a plot of product yield and byproduct formation versus temperature.

  • Identify the optimal temperature: Select the highest temperature that provides an acceptable reaction rate while keeping the formation of the decarboxylated byproduct below a predefined threshold (e.g., <1%).

Strategy 1.2: Solvent Selection

The choice of solvent can influence the rate of decarboxylation.

Causality: While the specific effects can be complex, polar aprotic solvents may stabilize the transition state of certain decarboxylation pathways. Conversely, non-polar solvents might be less effective at solvating any charged intermediates, potentially slowing down the reaction.

Recommended Solvents to Evaluate:

Solvent ClassExamplesRationale
High-Boiling Point Hydrocarbons Toluene, Xylene, DecalinNon-polar nature may disfavor polar transition states.
Ethers Diphenyl ether, DioxaneOffer a range of polarities and high boiling points.
Polar Aprotic Solvents (Use with Caution) DMSO, DMFWhile often used for high-temperature reactions, they can sometimes accelerate decarboxylation.[10] Evaluate carefully.

Experimental Workflow for Solvent Screening:

G cluster_0 Solvent Screening Workflow A Select a range of high-boiling point solvents B Run small-scale reactions in parallel under identical temperature and time conditions A->B C Analyze each reaction mixture for decarboxylation by-product B->C D Identify solvent that minimizes by-product formation C->D

Strategy 1.3: pH Control

For reactions in which the carboxylic acid is not a reactant but is present in the mixture, maintaining a neutral or slightly acidic pH can be beneficial.

Causality: The decarboxylation of many carboxylic acids is accelerated under basic conditions.[11] The formation of the carboxylate anion can, in some mechanisms, facilitate the elimination of CO₂. By keeping the compound in its protonated form, this pathway can be suppressed.

Practical Implementation:

  • If the reaction conditions permit, consider the addition of a mild acid to buffer the system.

  • Avoid the use of strong bases if the carboxylic acid is not intended to be deprotonated for the desired reaction.

Issue 2: Decarboxylation occurs even at moderately elevated temperatures, suggesting catalytic effects.

Certain materials or impurities in the reaction mixture can catalyze decarboxylation.

Strategy 2.1: Investigate the Role of Metal Catalysts

Causality: Transition metal salts, particularly copper compounds, are known to catalyze the decarboxylation of carboxylic acids.[1] These metals can form carboxylate complexes that lower the activation energy for CO₂ elimination. Palladium has also been shown to catalyze decarboxylation.[12]

Troubleshooting Steps:

  • Review all reagents and catalysts: Check if any of your reagents or catalysts contain transition metals.

  • Consider the reaction vessel: Reactions carried out in certain metal reactors could be a source of catalytic ions. If possible, switch to a glass or glass-lined reactor.

  • Purify reagents: If metal contamination is suspected in a key reagent, purification (e.g., by recrystallization or distillation) may be necessary.

  • Introduce a metal chelator: In some cases, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions, although this may interfere with desired metal-catalyzed reactions.

Strategy 2.2: Inert Atmosphere

Causality: While less common for simple aliphatic acids, oxidative decarboxylation can occur, often involving radical mechanisms.[1] Performing the reaction under an inert atmosphere can mitigate these pathways.

Experimental Protocol: Implementation of an Inert Atmosphere

  • Assemble the reaction apparatus: Use a flask with a sidearm or a multi-neck flask.

  • Purge the system: Before adding reagents, flush the flask with an inert gas (e.g., nitrogen or argon) for several minutes to displace oxygen.

  • Maintain a positive pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be achieved using a balloon or a bubbler.

G cluster_1 Decision Tree for Preventing Decarboxylation Start Decarboxylation Observed? A Lower Reaction Temperature B Screen Alternative Solvents C Control pH (Avoid Basic Conditions) D Check for Metal Catalysis E Use Inert Atmosphere F Successful Mitigation G Consider Alternative Synthetic Route

III. Summary of Recommended Preventative Measures

StrategyPrincipleKey Actions
Temperature Optimization Reduce thermal energy to avoid reaching the activation energy for decarboxylation.Systematically lower the reaction temperature and monitor byproduct formation.
Solvent Selection The polarity of the solvent can influence the stability of the decarboxylation transition state.Screen a variety of high-boiling point solvents, starting with non-polar options.
pH Control The carboxylate anion can be more prone to decarboxylation than the protonated acid.Maintain a neutral or slightly acidic pH; avoid strong bases.
Eliminate Metal Catalysis Transition metals can form complexes that facilitate decarboxylation.Use glass reaction vessels; purify reagents; consider metal chelators.
Inert Atmosphere Prevent oxidative decarboxylation pathways.Conduct reactions under a nitrogen or argon atmosphere.

By systematically applying these troubleshooting strategies, researchers can effectively minimize or eliminate the unwanted decarboxylation of 2-Cyclohexyl-3,3-dimethylbutanoic acid, ensuring the integrity and success of their synthetic endeavors.

IV. References

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Pérez-Rico, A., et al. (2025, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Bashir, A., et al. (2025, March 25). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Li, H., et al. (2022, May 24). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis. Retrieved from [Link]

  • Pérez-Rico, A., et al. (2025, September 25). (PDF) Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. Retrieved from [Link]

  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoate. Retrieved from [Link]

  • Kim, H., & Lee, S. (2020, June 11). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

  • Ponnapalli, S., et al. (2024, June 2). Mechanism and Rate Law for High-Temperature Carboxylic Acid Corrosion of Steels. Energy & Fuels. Retrieved from [Link]

  • Hanna, S. B., et al. (1971). The Oxidative Decarboxylation Of Polyaminocarboxylic Acids - II. A Comparative Kinetic Study Of The Oxidation Of NTA, EDTA, CDTA. Scholars' Mine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

  • Faraggi, T. M., Li, W., & MacMillan, D. W. C. (n.d.). Decarboxylative Oxygenation via Photoredox Catalysis. Macmillan Group - Princeton University. Retrieved from [Link]

  • Citti, C., et al. (2020, October 20). Cannabinoid Decarboxylation: A Comparative Kinetic Study. Wolne Konopie. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Sarathy, S. M., et al. (2009, December 7). An Experimental and Kinetic Modeling Study of Methyl Decanoate Combustion. OSTI.GOV. Retrieved from [Link]

Sources

Optimization

Recrystallization solvent systems for purifying 2-Cyclohexyl-3,3-dimethylbutanoic acid

Technical Support Center: Recrystallization of 2-Cyclohexyl-3,3-dimethylbutanoic acid Welcome to the technical support center for the purification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 2-Cyclohexyl-3,3-dimethylbutanoic acid

Welcome to the technical support center for the purification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. The unique structure of this molecule, featuring a polar carboxylic acid head and a bulky, nonpolar tail (cyclohexyl and tert-butyl groups), presents specific challenges in solvent selection that this guide will address.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 2-Cyclohexyl-3,3-dimethylbutanoic acid, providing causal explanations and actionable solutions.

Question: My compound separates as an oil instead of forming crystals. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present.

  • Causality 1: Inappropriate Solvent Choice. Oiling out frequently occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound. The solid melts in the hot solvent before it dissolves, and upon cooling, it separates as a supercooled liquid (oil) rather than forming a crystal lattice.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For 2-Cyclohexyl-3,3-dimethylbutanoic acid, if you are using a high-boiling point solvent like toluene, consider switching to a lower-boiling system like an ethyl acetate/hexane mixture.

  • Causality 2: Cooling Rate is Too Rapid. Sudden, drastic cooling (e.g., plunging a hot flask directly into an ice bath) can shock the system, favoring the formation of an oil over the slower, more ordered process of crystallization.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually. Once the solution has reached room temperature and you observe some crystal formation, you can then move it to an ice bath to maximize the yield.[1]

  • Causality 3: Presence of Impurities. Impurities can depress the melting point of your compound and interfere with the formation of a stable crystal lattice, leading to oiling out.

    • Solution: If possible, perform a preliminary purification step. This could involve an acid-base extraction to remove neutral or basic impurities, which is highly effective for carboxylic acids. Alternatively, adding a small amount of activated charcoal to the hot solution can help adsorb colored or high-molecular-weight impurities before the hot filtration step.[2]

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is most often due to the solution not being sufficiently saturated.

  • Causality 1: Too Much Solvent. This is the most common reason for crystallization failure. An excessive amount of solvent will keep your compound fully dissolved even at low temperatures.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.

  • Causality 2: Supersaturation. Sometimes a solution can become supersaturated and require a nucleation point to initiate crystal growth.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal formation.[2]

    • Solution 2: Seed Crystals. If you have a small sample of the pure compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Causality 3: Insufficient Cooling. The temperature may not be low enough to significantly decrease the compound's solubility.

    • Solution: After allowing the flask to cool to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]

Question: My yield of recovered crystals is very low. How can I improve it?

Answer: A low recovery suggests that a significant portion of your product remains dissolved in the mother liquor.

  • Causality 1: Suboptimal Solvent System. The compound may be too soluble in your chosen solvent, even at cold temperatures.

    • Solution: Re-evaluate your solvent system. A good recrystallization solvent should show a large difference in solubility between hot and cold conditions.[3][4] You may need to switch to a solvent in which the compound is less soluble at cold temperatures or use a mixed-solvent system.

  • Causality 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: This is prevented by minimizing heat loss during filtration. Always pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before pouring your solution through. Using a fluted filter paper can also speed up the filtration process.

  • Causality 3: Inefficient Final Cooling. The solution may not have been cooled sufficiently to force the maximum amount of product out of solution.

    • Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 15-20 minutes) after it has reached room temperature.[1] You can also try concentrating the mother liquor (the remaining solution after filtration) by boiling off some solvent and cooling again to obtain a second crop of crystals, though this crop may be less pure.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic advice for developing a robust recrystallization protocol for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Question: How do I choose the best solvent system for a molecule with mixed polarity like 2-Cyclohexyl-3,3-dimethylbutanoic acid?

Answer: For a molecule with both a polar carboxylic acid group and significant nonpolar regions (cyclohexyl, tert-butyl), finding a single ideal solvent is challenging.[3] The compound will likely be too soluble in polar solvents like methanol and too insoluble in nonpolar solvents like hexane. Therefore, a mixed solvent system is often the most effective approach.[3][5]

The principle is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[5][6] By carefully adjusting the ratio of these two solvents, you can create a solution that is saturated at a high temperature and supersaturated upon cooling.

For 2-Cyclohexyl-3,3-dimethylbutanoic acid, promising mixed solvent systems include:

  • Ethanol / Water: Ethanol is the "good" solvent, and water is the "anti-solvent."

  • Acetone / Water: Acetone is the "good" solvent, and water is the "anti-solvent."

  • Ethyl Acetate / Hexane: Ethyl acetate is the "good" solvent, and hexane is the "anti-solvent."

Question: What are the key characteristics of a good recrystallization solvent?

Answer: An ideal recrystallization solvent should meet several criteria:[2][3]

  • Temperature-Dependent Solubility: It must dissolve the target compound completely when hot but only sparingly when cold. This differential solubility is the basis of the technique.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Question: Can you provide a summary of potential solvents to consider?

Answer: Certainly. The following table summarizes solvents that could be tested for single or mixed-solvent systems for purifying 2-Cyclohexyl-3,3-dimethylbutanoic acid.

SolventBoiling Point (°C)PolarityPotential RoleComments
Water 100Very HighAnti-solventLikely too polar to be a primary solvent, but excellent as an anti-solvent with alcohols or acetone.
Methanol 65HighGood SolventMay be too effective, leading to high solubility even when cold. Good for pairing with water.
Ethanol 78HighGood SolventA very common and effective choice for carboxylic acids, often paired with water.[2]
Acetone 56Medium-HighGood SolventGood dissolving power, lower boiling point. Pairs well with water or hexane.
Ethyl Acetate 77MediumGood SolventA versatile solvent that can be paired with a nonpolar anti-solvent like hexane.
Toluene 111LowGood SolventMay dissolve the compound well, but its high boiling point could lead to oiling out.
Hexane 69Very LowAnti-solventThe compound is likely insoluble in hexane, making it an excellent anti-solvent with a more polar solvent.

Question: What is the detailed procedure for a mixed-solvent recrystallization?

Answer: The following is a step-by-step protocol for purifying 2-Cyclohexyl-3,3-dimethylbutanoic acid using a mixed-solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (ethanol) dropwise while heating until the solid just dissolves.[5]

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Re-clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. At this point, the solution is perfectly saturated at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[1]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ratio you used for crystallization) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, they can be placed in a desiccator.

Visual Workflow and Diagrams

Solvent System Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude 2-Cyclohexyl-3,3-dimethylbutanoic acid test_single Test solubility in single solvents (e.g., Ethanol, Acetone, Hexane) start->test_single decision_single Is an ideal single solvent found? test_single->decision_single perform_single Perform single-solvent recrystallization decision_single->perform_single Yes select_mixed Select a miscible solvent pair (Good/Anti-solvent) e.g., Ethanol/Water or Ethyl Acetate/Hexane decision_single->select_mixed No end_product Pure Crystals perform_single->end_product perform_mixed Perform mixed-solvent recrystallization select_mixed->perform_mixed troubleshoot Troubleshoot Issues (Oiling out, low yield, etc.) perform_mixed->troubleshoot troubleshoot->select_mixed Re-evaluate Solvents troubleshoot->end_product Resolved

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

References

  • PW 01: recrystallization. (n.d.).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • Crystallization. (n.d.).
  • 2-Cyclohexyl-3,3-dimethylbutanoate | C12H21O2- | CID 17937448 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
  • Recrystallization using two solvents - YouTube. (2012, May 8). [Link]

  • Experiment 9 — Recrystallization. (n.d.).
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). [Link]

  • Recrystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • How to purify a carboxylic acid by recrystallisation? - The Student Room. (2018, April 7). [Link]

  • Chemical Properties of Butanoic acid, cyclohexyl ester (CAS 1551-44-6) - Cheméo. (n.d.). [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). [Link]

  • Chem 267. Recrystallization - Part 2. (n.d.).
  • Recrystallization method. (n.d.).
  • Cyclohexyl 3,3-dimethylbutanoate | C12H22O2 | CID 21933616 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Cyclohexyl-3,3-dimethylbutanoic acid with HATU and EDC

Welcome to our dedicated technical support center for the amidation of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the amidation of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with this sterically hindered carboxylic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve optimal results with HATU and EDC coupling reagents.

Section 1: Foundational Principles of Amidation

Amide bond formation is a fundamental transformation in organic synthesis, yet it is a kinetically slow process that requires the activation of the carboxylic acid.[1] The choice of coupling reagent is paramount and is influenced by factors such as the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction conditions.[1] For a sterically hindered substrate like 2-Cyclohexyl-3,3-dimethylbutanoic acid, the selection of a potent coupling reagent is critical for success.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it particularly suitable for challenging couplings.[1][2] The reaction proceeds through the formation of a highly reactive OAt-active ester.[3] The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[1] The resulting carboxylate then attacks HATU to form the active ester, which is subsequently attacked by the amine to yield the desired amide.[1][4]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[1][5] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an inactive N-acylurea.[6] To enhance efficiency and suppress these side reactions, EDC is almost always used in conjunction with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt).[1][6] HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester, which is less susceptible to racemization and readily reacts with the amine to form the amide bond.[1][7]

HATU_vs_EDC_Mechanism

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the amidation of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Question: I am attempting to couple 2-Cyclohexyl-3,3-dimethylbutanoic acid with a primary amine using EDC/HOBt, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the amidation of a sterically hindered acid like 2-Cyclohexyl-3,3-dimethylbutanoic acid are a common challenge. Several factors could be contributing to this issue:

  • Insufficient Reagent Activity: EDC is moisture-sensitive and can lose activity over time.[6] Ensure you are using fresh, high-quality EDC and HOBt.

  • Steric Hindrance: The bulky cyclohexyl and tert-butyl groups on your carboxylic acid significantly hinder the approach of the amine to the activated intermediate. For such challenging substrates, HATU is often a more effective coupling reagent due to its higher reactivity.[1][6][8]

  • Suboptimal Reaction Conditions:

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[3] However, for substrates with poor solubility, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might be beneficial.[9][10]

    • Temperature: While reactions are often started at 0°C to control the initial activation, allowing the reaction to warm to room temperature and stirring for an extended period (8-24 hours) is common.[1] For particularly difficult couplings, gentle heating may be necessary.[1]

    • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents can help drive the reaction to completion.[6]

  • Presence of Water: Water will hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid and reduced yields.[1] Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality (Fresh EDC/HOBt) Start->Check_Reagents Switch_Reagent Switch to HATU Check_Reagents->Switch_Reagent If still low Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Switch_Reagent->Optimize_Conditions Check_Stoichiometry Adjust Stoichiometry (Excess Amine/Reagents) Optimize_Conditions->Check_Stoichiometry Ensure_Anhydrous Ensure Anhydrous Conditions Check_Stoichiometry->Ensure_Anhydrous Success Improved Yield Ensure_Anhydrous->Success

Question: I am using HATU for the amidation and while the reaction proceeds, I am observing significant side products in my LC-MS analysis. What are these impurities and how can I minimize them?

Answer:

While HATU is highly efficient, side reactions can occur, especially if the reaction conditions are not optimized.

  • Guanidinylation of the Amine: Excess HATU can react with the starting amine to form a tetramethylguanidinium adduct, which can be difficult to remove. This is more prevalent if the activation of the carboxylic acid is slow. To mitigate this, a pre-activation step is recommended, where the carboxylic acid is allowed to react with HATU and the base for a short period (e.g., 5-15 minutes) before the amine is added.[11]

  • Racemization: Although HATU generally leads to low levels of racemization, it can still be a concern if the amine is a chiral secondary amine or if the reaction is run at elevated temperatures for prolonged periods.[8][12] Maintaining a reaction temperature at or below room temperature is advisable.

  • Reaction with Nucleophilic Side Chains: If your amine contains other nucleophilic functional groups (e.g., hydroxyl, thiol), these can also react with the activated carboxylic acid. Protecting these groups prior to the coupling reaction is the most effective solution.[13]

Recommended Reagent Stoichiometry:

ReagentEquivalents (vs. Carboxylic Acid)
EDC/HOBt Protocol
Amine1.0 - 1.2
EDC1.1 - 1.5
HOBt1.1 - 1.5
DIPEA (if amine is a salt)2.0 - 2.5
HATU Protocol
Amine1.0 - 1.2
HATU1.05 - 1.2
DIPEA2.0 - 3.0

Question: After my EDC-mediated coupling reaction, I am struggling to remove the urea byproduct and other impurities during workup. What is the most effective purification strategy?

Answer:

Effective purification is crucial for obtaining a high-purity amide product.

  • Aqueous Workup:

    • The urea byproduct from EDC is water-soluble and can typically be removed by washing the organic layer with water or a dilute acid solution (e.g., 1N HCl).[1][14]

    • A subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove any unreacted carboxylic acid and HOBt.[1]

    • Finally, a brine wash will help to remove residual water from the organic layer.

  • Removal of DMF: If DMF is used as the solvent, it can be challenging to remove completely by rotary evaporation. Washing the organic layer with a 5% LiCl aqueous solution can effectively remove residual DMF.[15]

  • Chromatography: If impurities persist after the aqueous workup, flash column chromatography is the standard method for final purification.[1] Selecting an appropriate solvent system is key to achieving good separation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which base should I use for my HATU coupling reaction?

A1: A non-nucleophilic, sterically hindered base is required to deprotonate the carboxylic acid without competing with the desired amine as a nucleophile.[3] Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base for HATU-mediated couplings.[3] Triethylamine (TEA) can also be used.[3]

Q2: Can I perform this reaction in "green" solvents?

A2: Yes, there has been a significant effort to replace traditional polar aprotic solvents like DMF and DCM with more environmentally friendly alternatives.[9][16] Studies have shown that solvents such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) can be effective for amidation reactions.[9][16] In some cases, reactions can even be performed in water using specific surfactants.[17]

Q3: My amine is provided as a hydrochloride salt. Do I need to perform a separate free-basing step?

A3: No, a separate free-basing step is generally not necessary. You can add an additional equivalent of a non-nucleophilic base, such as DIPEA, to the reaction mixture to neutralize the hydrochloride salt in situ.[6]

Q4: How do I properly store and handle HATU and EDC?

A4: Both HATU and EDC are sensitive to moisture and should be stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[6] It is recommended to use fresh reagents for the best results. It is also important to note that uronium-based coupling reagents like HATU have been reported to be sensitizers and can cause allergic reactions in some individuals.[18] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU
  • To a solution of 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq.) in anhydrous DMF, add HATU (1.05 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.[11]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-18 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Amidation using EDC/HOBt
  • To a solution of 2-Cyclohexyl-3,3-dimethylbutanoic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM at 0 °C, add EDC (1.2 eq.) portion-wise.

  • If the amine is a hydrochloride salt, add DIPEA (2.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1860-1870. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • NSF PAR. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2023, February 13). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Peptivator. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 2-Cyclohexyl-3,3-dimethylbutanoic acid esterification

Welcome to the Technical Support Center for the esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of esterifying this sterically hindered carboxylic acid. The unique structure of this molecule, featuring a bulky cyclohexyl group adjacent to a neopentyl-like quaternary carbon, presents significant challenges to standard esterification protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and achieve optimal yields.

Understanding the Challenge: Steric Hindrance

The primary obstacle in the esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid is severe steric hindrance around the carboxylic acid functionality. Both the α-cyclohexyl group and the β-tert-butyl group impede the approach of the alcohol nucleophile to the carbonyl carbon. This steric congestion can lead to slow reaction rates, incomplete conversion, and the prevalence of side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid and provides actionable solutions.

Issue 1: Low or No Ester Yield

Primary Cause: Insufficient activation of the carboxylic acid or ineffective nucleophilic attack by the alcohol due to steric hindrance.

Potential Root Cause Recommended Action Scientific Rationale
Inadequate Acid Catalysis (Fischer Esterification) Increase catalyst loading (e.g., H₂SO₄, p-TsOH) and/or reaction temperature. Use a large excess of the alcohol and remove water as it forms using a Dean-Stark apparatus.The Fischer esterification is an equilibrium-driven reaction.[1][2] For sterically hindered acids, forcing conditions are often necessary to drive the equilibrium towards the product.[3]
Ineffective Coupling Agent (Steglich Esterification) Switch to a more reactive carbodiimide like DCC or EDC. Ensure the use of a nucleophilic catalyst such as 4-DMAP.4-DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the alcohol.[3][4]
Sterically Hindered Alcohol If using a bulky alcohol (secondary or tertiary), consider a less direct esterification method such as the Yamaguchi or Mitsunobu reaction.These methods activate the carboxylic acid or the alcohol in a way that facilitates the reaction even with sterically demanding substrates.[5][6][7]
N-Acylurea Formation (Steglich Esterification) Add the alcohol promptly after the addition of the carbodiimide. Lowering the reaction temperature can also disfavor this side reaction.The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3][8] This rearrangement is often competitive with the desired alcohol attack, especially with hindered substrates.
Issue 2: Formation of an Unidentified Byproduct

Primary Cause: Side reactions specific to the chosen esterification method or the structure of the starting materials.

Potential Side Reaction Plausible Cause & Method Mitigation Strategy
N-Acylurea Steglich Esterification: Rearrangement of the O-acylisourea intermediate.Add a catalytic amount of an acid scavenger like HOBt or HOAt. Ensure efficient stirring and prompt addition of the alcohol. Use of dichloromethane as a solvent has been shown to limit N-acylurea formation.[8]
Dehydration of Alcohol Fischer Esterification: Particularly with secondary or tertiary alcohols under harsh acidic conditions.Use milder acid catalysts or switch to a non-acidic method like Steglich, Yamaguchi, or Mitsunobu esterification.
Carbocation Rearrangement Fischer Esterification: Potential for rearrangement of the cyclohexyl ring under strong acid and heat, although less common for this specific substrate.Employ milder, non-acidic esterification methods.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best suited for 2-Cyclohexyl-3,3-dimethylbutanoic acid?

A1: The choice of method depends on the alcohol being used and the scale of the reaction.

  • For simple primary alcohols: A modified Fischer Esterification with a large excess of the alcohol and efficient water removal can be effective, though it may require prolonged reaction times and high temperatures.

  • For secondary or sterically hindered primary alcohols: The Steglich Esterification is a good choice due to its mild conditions.[3] However, careful control is needed to prevent N-acylurea formation.

  • For valuable or sensitive alcohols, especially secondary alcohols where stereochemical inversion is desired: The Mitsunobu Reaction is often the method of choice.[6][9]

  • For achieving high yields with sterically demanding substrates under mild conditions: The Yamaguchi Esterification is highly recommended.[5][7] It involves the formation of a mixed anhydride which is a highly reactive acylating agent.

Q2: I am using the Steglich method and still getting low yields. What can I do?

A2: Low yields in Steglich esterification with this substrate are often due to the formation of the N-acylurea byproduct.[3][10] Here are some troubleshooting steps:

  • Increase the amount of 4-DMAP: This will accelerate the formation of the reactive N-acylpyridinium intermediate, outcompeting the rearrangement to the N-acylurea.

  • Use a water-soluble carbodiimide like EDC: This simplifies the workup, as the urea byproduct can be removed with an aqueous wash.[11]

  • Add a small amount of p-toluenesulfonic acid (p-TSA): This has been shown to suppress N-acylurea formation in some cases.[8]

Q3: Can I use thionyl chloride to make the acid chloride and then react it with the alcohol?

A3: Yes, this is a viable two-step alternative. Converting the carboxylic acid to its acid chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive intermediate. This acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This method can be very effective for hindered systems.

Q4: Are there any specific safety precautions I should take?

A4: Yes.

  • Carbodiimides (DCC, EDC): These are potent allergens and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Mitsunobu Reagents (DEAD, DIAD): These azodicarboxylates are potentially explosive and should be handled with caution. Avoid heating them directly.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). They must be handled in a fume hood with appropriate PPE.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification

This protocol is a general guideline and may require optimization for your specific alcohol.

dot

Method_Selection Start Start: Esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid Alcohol_Type What is the nature of the alcohol? Start->Alcohol_Type Primary Simple Primary Alcohol Alcohol_Type->Primary Simple Hindered_Secondary Hindered Primary or Secondary Alcohol Alcohol_Type->Hindered_Secondary Hindered Valuable_Invert Valuable/Sensitive Alcohol (Inversion desired) Alcohol_Type->Valuable_Invert Valuable High_Yield_Mild High Yield with Hindered Substrates (Mild Conditions) Alcohol_Type->High_Yield_Mild High Yield Fischer Fischer Esterification (Forcing Conditions) Primary->Fischer Steglich Steglich Esterification Hindered_Secondary->Steglich Mitsunobu Mitsunobu Reaction Valuable_Invert->Mitsunobu Yamaguchi Yamaguchi Esterification High_Yield_Mild->Yamaguchi

Sources

Troubleshooting

Troubleshooting GC-MS baseline noise and poor peak shape for 2-Cyclohexyl-3,3-dimethylbutanoic acid

Welcome to the technical support center for troubleshooting common issues in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of challenging acidic compounds like 2-Cyclohexyl-3,3-dimethylbutanoic acid. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting common issues in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of challenging acidic compounds like 2-Cyclohexyl-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise and poor peak shape, ensuring data integrity and analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant baseline noise in my GC-MS chromatogram when analyzing 2-Cyclohexyl-3,3-dimethylbutanoic acid. What are the likely causes and how can I fix it?

High baseline noise can obscure analyte peaks, leading to poor sensitivity and inaccurate quantification. The common culprits for a noisy baseline are often related to the carrier gas, column bleed, or contamination within the system.[1][2]

Troubleshooting Steps:

  • Carrier Gas Purity and Leaks: Impurities in the carrier gas are a frequent cause of baseline issues.[3] Ensure you are using high-purity gas (99.999% or higher) and that all gas lines are equipped with moisture and oxygen traps. Use an electronic leak detector to meticulously check for leaks at all fittings, from the gas cylinder to the MS interface.[4] Even small leaks can introduce oxygen, which accelerates column phase degradation.[5]

  • Column Bleed: This refers to the natural degradation of the column's stationary phase at elevated temperatures, which results in a rising baseline.[2][5]

    • Verify Column Health: If you suspect excessive bleed, first confirm it's not contamination. Run a blank gradient without an injection. If the baseline remains high and rises with temperature, it's likely bleed.[2]

    • Conditioning: Ensure the column was properly conditioned according to the manufacturer's instructions. This removes residual solvents and manufacturing byproducts.[6]

    • Temperature Limits: Never exceed the column's maximum recommended temperature. Operating near the upper limit for extended periods will accelerate bleed.[5]

  • System Contamination: Contaminants can accumulate in the inlet, column, or ion source, leading to a noisy and unstable baseline.[6][7]

    • Inlet Maintenance: Regularly replace the septum and inlet liner. A cored or bleeding septum can release siloxanes and other contaminants.[1][8] Inspect the liner for residue or septa particles.

    • Column Contamination: If the front of the column is contaminated with non-volatile matrix components, it can cause a host of issues. Trimming 15-20 cm from the inlet end of the column can often resolve this.[9][10]

    • Ion Source Cleaning: A contaminated ion source is a major source of noise. If other steps fail, follow the manufacturer's procedure for cleaning the ion source.[1]

Q2: My peak for 2-Cyclohexyl-3,3-dimethylbutanoic acid is showing significant tailing. What causes this and what is the solution?

Peak tailing, where the peak is asymmetrically skewed towards the end, is a classic sign of active sites within the GC system interacting with your analyte. Carboxylic acids are particularly prone to this due to their polar nature.[9][11]

Underlying Cause: The free carboxylic acid group on your molecule can form strong hydrogen bonds with active silanol groups present on glass surfaces (liner, column) or metal surfaces within the inlet.[8][9] This secondary interaction causes some molecules to be retained longer than others, resulting in a tailing peak.

Solutions, from Simple to Complex:

  • Inlet Maintenance is Critical:

    • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Over time and with exposure to moisture and heat, this deactivation layer can wear away.[8] Replace the liner regularly.

    • Check for Contamination: Non-volatile residues in the liner can create new active sites.[11]

  • Column Health and Installation:

    • Column Activity: If the stationary phase at the head of the column is damaged or stripped, it will expose active silanol groups. Trimming the column is a good first step.[12] For consistently problematic analytes, consider using an ultra-inert or specially deactivated column.

    • Proper Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the MS transfer line.[9] Improper installation can create dead volume, leading to peak distortion.[6]

  • Chemical Derivatization (The Most Robust Solution):

    • Why Derivatize? Derivatization is a chemical reaction that converts the polar, active carboxylic acid group into a less polar, more volatile, and less reactive functional group.[13] This is the most effective way to eliminate peak tailing for acidic compounds.

    • Recommended Method: Silylation. Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. This blocks the site of unwanted interaction.[14]

In-Depth Technical Guide & Protocols

Protocol: Derivatization of 2-Cyclohexyl-3,3-dimethylbutanoic acid via Silylation

This protocol details the conversion of the carboxylic acid to its corresponding trimethylsilyl (TMS) ester, which will dramatically improve peak shape and reduce baseline noise.

Reagents & Materials:

  • Dried sample extract containing the analyte

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.[14]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Toluene)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for evaporation

Step-by-Step Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Water will react with the silylating reagent and inhibit the derivatization of your analyte. Evaporate the sample solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50-100 µL of anhydrous solvent to redissolve the analyte. Then, add 50-100 µL of the BSTFA + 1% TMCS reagent.[15]

  • Reaction: Tightly cap the vial. Heat the mixture at 60-80°C for 30 minutes.[15] The TMCS acts as a catalyst to speed up the reaction, especially for sterically hindered acids.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. A 1 µL injection is typical.

Expected Outcome: The resulting TMS-ester of 2-Cyclohexyl-3,3-dimethylbutanoic acid will be more volatile and thermally stable, eluting earlier with a sharp, symmetrical peak shape.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing issues with your GC-MS analysis.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial System Checks cluster_2 Advanced Diagnostics cluster_3 Chemical Modification cluster_4 Resolution Start High Baseline Noise or Poor Peak Shape? CheckGas 1. Check Carrier Gas Purity & Check for Leaks Start->CheckGas CheckInlet 2. Inspect & Replace Septum and Liner CheckGas->CheckInlet No Leaks, Gas OK Resolved Problem Resolved CheckGas->Resolved Leak Found & Fixed CheckColumn 3. Verify Column Installation & Condition CheckInlet->CheckColumn Inlet OK CheckInlet->Resolved Contaminated Liner/Septum Replaced TrimColumn 4. Trim 15-20cm from Column Inlet CheckColumn->TrimColumn Issue Persists CheckColumn->Resolved Improper Installation Corrected CleanSource 5. Clean MS Ion Source TrimColumn->CleanSource Issue Persists TrimColumn->Resolved Contamination Removed Derivatize 6. Implement Derivatization (Silylation Protocol) CleanSource->Derivatize Issue Persists CleanSource->Resolved Source Cleaned Derivatize->Resolved Improved Peak Shape

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Cyclohexyl-3,3-dimethylbutanoic Acid and Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Cyclohexyl-3,3-dimethylbutanoic acid and its structural analog, cycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Cyclohexyl-3,3-dimethylbutanoic acid and its structural analog, cyclohexanecarboxylic acid. A nuanced understanding of the distinct reactivity profiles of these molecules is paramount for their strategic application in organic synthesis and drug development, where they serve as versatile scaffolds and building blocks. This document synthesizes established chemical principles with field-proven insights to elucidate the key differences in their reactivity, supported by experimental data and detailed protocols.

Core Structural and Physicochemical Distinctions

The fundamental difference between 2-Cyclohexyl-3,3-dimethylbutanoic acid and cyclohexanecarboxylic acid lies in the substitution pattern around the carboxylic acid moiety. In cyclohexanecarboxylic acid, the carboxyl group is directly attached to the cyclohexane ring, presenting a relatively unhindered environment.[1][2] Conversely, 2-Cyclohexyl-3,3-dimethylbutanoic acid features a highly crowded α-carbon, substituted with both a bulky cyclohexyl group and a sterically demanding tert-butyl group.[3][4] This seemingly simple structural alteration has profound consequences for the molecule's reactivity, primarily due to overwhelming steric hindrance.

Table 1: Comparison of Physicochemical Properties

PropertyCyclohexanecarboxylic Acid2-Cyclohexyl-3,3-dimethylbutanoic acid
Molecular Formula C₇H₁₂O₂[1]C₁₂H₂₂O₂[3]
Molecular Weight 128.17 g/mol [1]198.30 g/mol [3]
Appearance Colorless oil or white solid[1]Data not readily available; predicted to be a solid
Melting Point 30–31 °C[1]Data not readily available
Boiling Point 232–234 °C[1]Data not readily available
pKa ~4.9Predicted to be slightly higher than 4.9

Comparative Reactivity Analysis: The Dominance of Steric Effects

The reactivity of a carboxylic acid is primarily dictated by the electrophilicity of the carbonyl carbon and the ease of deprotonation of the hydroxyl group. While electronic effects play a role, the dramatic difference in reactivity between our two subjects is overwhelmingly governed by steric hindrance.

The Concept of Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the bulk of substituents at or near the reaction center.[5][6] In the case of 2-Cyclohexyl-3,3-dimethylbutanoic acid, the α-carbon is quaternary, bonded to a hydrogen, the carboxyl group, a cyclohexyl ring, and a tert-butyl group. This arrangement creates a formidable steric shield around the carboxyl group, severely impeding the approach of nucleophiles or reagents.

The diagram below illustrates the steric congestion around the carbonyl carbon in both molecules.

G cluster_0 Cyclohexanecarboxylic Acid (Less Hindered) cluster_1 2-Cyclohexyl-3,3-dimethylbutanoic Acid (Severely Hindered) a C₁ b C₂ a->b cooh COOH a->cooh c C₃ b->c d C₄ c->d e C₅ d->e f C₆ e->f f->a a1 b1 COOH a1->b1 c1 Cyclohexyl a1->c1 d1 tert-Butyl a1->d1

Caption: Steric environment of the carboxyl group.

Acidity and Electronic Effects

Both molecules possess alkyl groups (cyclohexyl and tert-butyl) which are weakly electron-donating. These groups slightly destabilize the carboxylate anion, making the acids weaker than formic or acetic acid. The additional alkyl mass on 2-Cyclohexyl-3,3-dimethylbutanoic acid would theoretically make it a slightly weaker acid than cyclohexanecarboxylic acid, though this effect is minimal and largely overshadowed by steric factors in chemical reactions.

Key Reactions: A Tale of Two Reactivities

Esterification: Fischer esterification, an acid-catalyzed reaction with an alcohol, proceeds through a tetrahedral intermediate.[7] For cyclohexanecarboxylic acid, the formation of this intermediate is relatively facile. For 2-Cyclohexyl-3,3-dimethylbutanoic acid, the energy barrier to form this crowded intermediate is significantly higher due to severe steric repulsion between the incoming alcohol, the cyclohexyl group, and the tert-butyl group. Consequently, esterification of 2-Cyclohexyl-3,3-dimethylbutanoic acid is expected to be exceedingly slow, requiring forcing conditions and likely resulting in poor yields.

Amidation: The formation of amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC), follows a similar pattern.[8] The activation of the carboxyl group and subsequent nucleophilic attack by an amine will be severely hindered for 2-Cyclohexyl-3,3-dimethylbutanoic acid. While cyclohexanecarboxylic acid readily forms amides under standard conditions, its substituted counterpart will exhibit significantly diminished reactivity.[9]

Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) will also be affected. Although the hydride ion (H⁻) is small, its delivery to the carbonyl carbon will be impeded. We can predict that the reduction of 2-Cyclohexyl-3,3-dimethylbutanoic acid will require longer reaction times and/or higher temperatures compared to the facile reduction of cyclohexanecarboxylic acid.

Table 2: Predicted Comparative Reactivity

ReactionCyclohexanecarboxylic Acid2-Cyclohexyl-3,3-dimethylbutanoic acidRationale for Difference
Fischer Esterification High Yield, Moderate ConditionsVery Low Yield, Forcing Conditions RequiredSevere steric hindrance at the α-carbon prevents formation of the tetrahedral intermediate.
DCC-Mediated Amidation High Yield, Standard ConditionsVery Low Yield, Prone to Side ReactionsSteric shielding of the carbonyl carbon hinders nucleophilic attack by the amine.
LiAlH₄ Reduction High Yield, Fast ReactionLower Yield, Slower ReactionApproach of the hydride reagent to the carbonyl carbon is sterically blocked.
Acyl Chloride Formation High Yield, Standard ConditionsLow Yield, Slow ReactionSteric bulk impedes the reaction with reagents like SOCl₂ or oxalyl chloride.[1]

Experimental Protocols: A Practical Comparison

The following protocols are designed to empirically demonstrate the reactivity differences. The self-validating nature of these parallel experiments lies in conducting them under identical conditions to directly observe the impact of steric hindrance.

Protocol 1: Comparative Fischer Esterification

This protocol aims to synthesize the corresponding methyl esters. The vast difference in reaction progress, monitored by Thin-Layer Chromatography (TLC), will serve as direct evidence of the reactivity gap.

G start Prepare two reaction flasks: - Flask A: Cyclohexanecarboxylic Acid - Flask B: 2-Cyclohexyl-3,3-dimethylbutanoic Acid reagents To each flask, add: - Methanol (excess) - Catalytic H₂SO₄ start->reagents Step 1 reflux Reflux both mixtures at 65°C reagents->reflux Step 2 monitor Monitor reaction progress via TLC (e.g., at 1, 4, and 24 hours) reflux->monitor Step 3 workup Work-up: - Quench with NaHCO₃(aq) - Extract with ether - Dry and concentrate monitor->workup Step 4 analyze Analyze crude products by ¹H NMR to determine conversion % workup->analyze Step 5

Caption: Workflow for comparative Fischer esterification.

Methodology:

  • Preparation: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of cyclohexanecarboxylic acid (Flask A) and 2-Cyclohexyl-3,3-dimethylbutanoic acid (Flask B).

  • Reagents: To each flask, add 20 mL of methanol and 0.2 mL of concentrated sulfuric acid.

  • Reaction: Heat both flasks in a heating mantle to a gentle reflux (~65 °C) with stirring.

  • Monitoring: After 1, 4, and 24 hours, take a small aliquot from each reaction, neutralize it, and spot on a TLC plate to visualize the consumption of starting material and formation of the less polar ester product.

  • Work-up: After 24 hours, cool the mixtures to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid. Extract the product with diethyl ether (2 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Obtain the mass of the crude product and analyze by ¹H NMR to determine the conversion percentage.

Expected Outcome: Flask A will show near-complete conversion to the ester. Flask B will show predominantly unreacted starting material, providing clear evidence of steric inhibition.

Protocol 2: Comparative DCC-Mediated Amidation

This protocol uses dicyclohexylcarbodiimide (DCC) to couple the acids with benzylamine.

Methodology:

  • Preparation: In two separate flasks, dissolve equimolar amounts (e.g., 5 mmol) of cyclohexanecarboxylic acid (Flask A) and 2-Cyclohexyl-3,3-dimethylbutanoic acid (Flask B) in 20 mL of anhydrous dichloromethane (DCM). Add 1.1 equivalents of benzylamine to each flask.

  • Coupling Agent: Cool the flasks to 0 °C in an ice bath. Add a solution of 1.1 equivalents of DCC in 5 mL of DCM dropwise to each flask.

  • Reaction: Allow the reactions to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU. Wash the filtrate sequentially with 1 M HCl (aq) and saturated NaHCO₃ (aq).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography to isolate the amide.

Expected Outcome: Flask A will yield the corresponding amide in good yield. Flask B is expected to provide a very low yield of the desired amide, with a significant portion of the starting material remaining unreacted or having formed N-acylurea byproducts.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates that 2-Cyclohexyl-3,3-dimethylbutanoic acid is substantially less reactive than cyclohexanecarboxylic acid in fundamental carboxylic acid transformations. This pronounced difference is not due to electronic effects but is a direct consequence of the severe steric hindrance imposed by the bulky cyclohexyl and tert-butyl groups at the α-position.

For drug development professionals and synthetic chemists, the choice between these two building blocks must be made with careful consideration of the intended synthetic route. Cyclohexanecarboxylic acid serves as a robust, reactive handle for constructing a variety of derivatives.[2] In contrast, 2-Cyclohexyl-3,3-dimethylbutanoic acid should be selected when a highly sterically encumbered and chemically resilient carboxylic acid moiety is desired. Its use as a synthetic handle will necessitate the development of specialized, often more forcing, reaction conditions to overcome the formidable steric barrier.

References

  • Wikipedia. Cyclohexanecarboxylic acid. Available at: [Link]

  • Reactory. Reaction of cyclohexanecarboxylic acid, methanol. Available at: [Link]

  • The Journal of Organic Chemistry. Direct Amidation of Carboxylic Acids with Nitroarenes. Available at: [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]

  • Organic Letters. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Available at: [Link]

  • ACS Publications. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Available at: [Link]

  • PubChemLite. 2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2). Available at: [Link]

  • RSC Publishing. Conformation and reactivity. Part VI. Kinetics of the acid-catalysed esterification in methanol of the trans-decalincarboxylic acids, of the 4-t-butyl... Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Conformation and reactivity. Part VIII. Kinetics of the esterification with diazodiphenylmethane in toluene of the trans-decalincarboxylic acids... Available at: [Link]

  • NextSDS. 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. Available at: [Link]

  • PubChem. 2-Cyclohexyl-3,3-dimethylbutanoate. Available at: [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Available at: [Link]

  • ResearchGate. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

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Comparative

A Comparative Guide to Validating HPLC-UV Methods for Precise 2-Cyclohexyl-3,3-dimethylbutanoic Acid Quantification

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the precise quantification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. We will explore the causality behind experimental choices, compare this method with viable alternatives, and provide a self-validating protocol grounded in authoritative regulatory standards.

The Analytical Challenge: Quantifying 2-Cyclohexyl-3,3-dimethylbutanoic Acid

2-Cyclohexyl-3,3-dimethylbutanoic acid is a non-chromophoric carboxylic acid, meaning it lacks a significant UV-absorbing functional group. This inherent property presents a primary challenge for direct HPLC-UV analysis, which relies on the analyte's ability to absorb UV light for detection and quantification. Therefore, our method development and validation strategy must address this limitation to ensure sensitivity and specificity.

HPLC-UV Method Development: A Rationale-Driven Approach

The development of a robust HPLC-UV method for a compound like 2-Cyclohexyl-3,3-dimethylbutanoic acid requires careful consideration of several factors to overcome its poor UV absorbance.

The Necessity of Derivatization

To enhance the detectability of 2-Cyclohexyl-3,3-dimethylbutanoic acid by UV, a pre-column derivatization step is often necessary. This involves reacting the carboxylic acid with a labeling agent that introduces a strong chromophore into the molecule. A common and effective strategy is to use a reagent like p-bromophenacyl bromide, which reacts with the carboxylate to form an ester with a high UV molar absorptivity. This significantly improves the sensitivity of the method.[1]

Chromatographic Conditions
  • Column Selection: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar compounds. The non-polar cyclohexyl and dimethylbutyl groups of our analyte make a C18 column an ideal choice.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The acid in the mobile phase suppresses the ionization of the residual carboxylic acid, leading to better peak shape and retention.

  • Detection Wavelength: The detection wavelength will be dictated by the chromophore introduced during derivatization. For a p-bromophenacyl derivative, the maximum absorbance is typically around 260 nm.

A Self-Validating Protocol for HPLC-UV Method Validation

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[2][3] Our protocol is designed to be self-validating by adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as the U.S. Food and Drug Administration (FDA) guidance.[3][4][5][6][7][8]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for the derivatized analyte should be well-resolved from peaks of potential impurities and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 98.0% to 102.0% of the theoretical value at three different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay precision): The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections of the same sample. - Intermediate Precision (Inter-assay precision): The RSD should be ≤ 2.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ should be verified for precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should demonstrate reliability when parameters such as mobile phase composition, pH, flow rate, and column temperature are slightly varied.
Experimental Workflow for Validation

Caption: Workflow for the validation of the HPLC-UV method.

Comparative Analysis of Quantification Methods

While HPLC-UV with derivatization is a robust and widely accessible method, other techniques can also be employed for the quantification of 2-Cyclohexyl-3,3-dimethylbutanoic acid. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and cost.

FeatureHPLC-UV (with Derivatization)Gas Chromatography (GC-FID/MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection via UV absorbance of a chromophoric derivative.Separation of volatile compounds, detection by flame ionization or mass spectrometry.Separation based on polarity, detection by mass-to-charge ratio.
Sample Preparation Requires a consistent and reproducible derivatization step to add a UV-active tag.Often requires derivatization to increase volatility and improve peak shape.[9][10][11][12][13]May not require derivatization, offering direct analysis.[14][15][16]
Sensitivity Good, significantly enhanced by derivatization.Good to excellent, depending on the detector.Excellent, typically the most sensitive method.[14][16]
Selectivity Good, but can be susceptible to interference from other compounds that react with the derivatizing agent.Excellent, especially with a mass spectrometer (MS) detector.Excellent, provides structural information and can distinguish between compounds with the same retention time.
Cost Relatively low initial and operational costs.Moderate initial and operational costs.High initial and operational costs.
Complexity Moderately complex due to the derivatization step.Moderately complex, requires expertise in handling volatile compounds and derivatization.High complexity, requires specialized training and maintenance.
Typical Application Routine quality control, purity testing, and stability studies.Analysis of volatile and semi-volatile compounds, impurity profiling.Trace level analysis, metabolite identification, and complex matrix analysis.

Conclusion

The validation of an HPLC-UV method for the quantification of a non-chromophoric compound like 2-Cyclohexyl-3,3-dimethylbutanoic acid is a meticulous but essential process. By employing a derivatization strategy and adhering to the rigorous guidelines set forth by regulatory bodies such as the ICH and FDA, a robust, reliable, and accurate method can be established. While alternative methods like GC and LC-MS offer certain advantages in terms of sensitivity and selectivity, HPLC-UV remains a cost-effective and accessible technique for routine analysis in many pharmaceutical and research settings. The key to a successful validation lies in a deep understanding of the analytical principles and a commitment to scientific integrity at every step of the process.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Margosis, M., & Kertesz, D. J. (1973). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 45(1), 174-176. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hussain, S., & Armstrong, D. W. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. Journal of Chromatography A, 1597, 186-192. [Link]

  • Zalieckienė, R., & Jodinskienė, M. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(1), 31-37. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Darko, E., & Thurbide, K. B. (2013). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science, 51(9), 849-855. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zhalnina, K., Zhalnin, A., & Ofiţeru, I. D. (2011). LC-MS analysis of low molecular weight organic acids derived from root exudation. Plant and Soil, 343(1-2), 151-164. [Link]

  • Zalieckienė, R., & Jodinskienė, M. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. ResearchGate. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • Wang, Y., Li, Y., & Zhang, H. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 30(5), 1083. [Link]

  • Longdom Publishing. (n.d.). Development of an HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Nakashima, K., & Yamashita, K. (2015). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 53(8), 1271-1283. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-3,3-dimethylbutanoate. PubChem. [Link]

  • NextSDS. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 2-cyclohexyl-3,3-dimethylbutanoic acid (C12H22O2). [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Lietuvos mokslų akademija. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • DergiPark. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. [Link]

  • National Center for Biotechnology Information. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. [Link]

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Validation

2-Cyclohexyl-3,3-dimethylbutanoic acid reference standard purity and identity validation

As a Senior Application Scientist, I frequently encounter the "chromophore blind spot" when developing validation protocols for aliphatic compounds. 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) —a highly lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "chromophore blind spot" when developing validation protocols for aliphatic compounds. 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) —a highly lipophilic (XLogP3 = 4.9) aliphatic carboxylic acid[1]—is a prime example. Because it lacks a conjugated π-system, traditional UV-Vis detectors are virtually blind to it. Relying on standard HPLC-UV to validate this molecule will yield a false sense of purity, as structurally similar aliphatic impurities will simply not absorb.

To establish a self-validating, metrologically traceable system for this compound, we must abandon optical detection and rely on orthogonal, mass-dependent techniques. This guide objectively compares the analytical methodologies and commercial grades available for 2-Cyclohexyl-3,3-dimethylbutanoic acid, providing drug development professionals with a definitive roadmap for purity and identity validation.

Product Alternatives: Comparing Reference Standard Grades

When sourcing 2-Cyclohexyl-3,3-dimethylbutanoic acid for quantitative pharmaceutical workflows, the grade of the standard dictates the rigor of your downstream data. Below is a comparison of the three primary product tiers available to researchers.

Table 1: Comparison of 2-Cyclohexyl-3,3-dimethylbutanoic Acid Grades

Product GradePrimary Purity ValidationOrthogonal ValidationSI-TraceabilityBest Use Case
Certified Reference Material (CRM) 1H-qNMR (Absolute Mass Fraction)HPLC-CAD (Chromatographic)Yes (via NIST-traceable Internal Std)API release testing, clinical bioanalysis, quantitative biomarker assays.
In-House Working Standard HPLC-CAD or GC-FIDTitrationSecondary (Qualified against CRM)Routine batch monitoring, early-stage intermediate tracking.
Commercial Reagent Grade GC-FID (Area % only)FT-IR (Identity only)NoneBasic R&D, synthetic route scouting, non-GMP qualitative research.

The Verdict: For any regulatory submission, a CRM validated via qNMR is non-negotiable. Reagent grades rely on GC-FID "Area %", which inherently ignores non-volatile impurities (e.g., inorganic salts, residual silica), leading to an overestimation of purity.

Analytical Methodology Comparison: Overcoming the Blind Spot

To validate a CRM-grade standard of 2-Cyclohexyl-3,3-dimethylbutanoic acid, we must select techniques that respond universally to the molecule's mass or nuclear composition, rather than its optical properties.

Table 2: Analytical Methodologies for Aliphatic Carboxylic Acids

Analytical TechniqueDetection PrincipleSuitability for CAS 83357-64-6Causality & Limitations
HPLC-UV (254 nm) Photon absorption by chromophores.Fail Molecule lacks π-bonds. UV will only detect aromatic impurities, missing the main analyte entirely.
GC-FID Flame ionization of carbon-hydrogen bonds.Moderate Bulky carboxylic acids suffer from peak tailing and thermal degradation in the GC inlet unless derivatized (e.g., to methyl esters). Derivatization introduces reaction-yield variability.
HPLC-CAD Measurement of aggregate charge on dried aerosol particles.Excellent Provides a universal, mass-dependent response for non-volatile analytes without requiring derivatization ()[2].
1H-qNMR Direct proportionality between signal integral and number of nuclei.Gold Standard Yields absolute w/w% purity without needing an analyte-specific reference standard ()[3].

Workflow Visualization

The following diagram illustrates the self-validating logic used to certify 2-Cyclohexyl-3,3-dimethylbutanoic acid. Identity must be confirmed before absolute purity can be quantified.

Validation Start 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) Sub_ID Identity Confirmation Start->Sub_ID Sub_Pur Purity Quantification Start->Sub_Pur NMR 1H & 13C NMR (Structural Connectivity) Sub_ID->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sub_ID->FTIR qNMR 1H-qNMR with Internal Std (Absolute Mass %) Sub_Pur->qNMR CAD HPLC-CAD (Chromatographic Purity) Sub_Pur->CAD Decision Mass Balance & Statistical Evaluation NMR->Decision FTIR->Decision qNMR->Decision CAD->Decision CRM Certified Reference Material (>99.0% Purity) Decision->CRM Meets Specifications

Caption: Orthogonal validation workflow for certifying 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol below is designed as a self-validating system. We explain not just what to do, but why we do it.

Protocol A: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is the primary method for absolute purity assessment because the integrated signal area is directly proportional to the number of nuclei, allowing calibration against a universal internal standard ()[4].

  • Standard Selection: Weigh exactly ~15 mg of 2-Cyclohexyl-3,3-dimethylbutanoic acid and ~10 mg of Maleic Acid CRM (Internal Standard, NIST-traceable) into a single vial using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm (2H), which will not overlap with the aliphatic signals of our analyte (0.9 - 2.5 ppm).

  • Solvent Preparation: Dissolve the mixture in 1.0 mL of CDCl₃ containing 0.03% TMS. Vortex until fully dissolved and transfer 600 µL to a 5 mm NMR tube.

  • Instrument Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds .

    • Causality: For quantitative recovery, D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated. Maleic acid protons have a T1​ of ~3-5 seconds. Failing to allow complete relaxation will result in an underestimation of purity.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the tert-butyl singlet of the analyte (~0.9 ppm, 9H).

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation, factoring in the molecular weights (198.30 g/mol for the analyte[1]) and the number of protons (9 for the analyte, 2 for the standard).

Protocol B: Chromatographic Purity via HPLC-CAD

While qNMR provides absolute mass fraction, it can occasionally obscure structurally similar impurities that hide under the main analyte peak. We use High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) as an orthogonal check ()[5].

  • Column Selection: Use a high-efficiency C18 column (e.g., 100 x 4.6 mm, 2.7 µm core-shell).

    • Causality: The molecule is highly lipophilic (XLogP3 = 4.9)[1]. A C18 stationary phase will provide strong retention, requiring a high-organic mobile phase to elute.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid .

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid .

    • Causality: 2-Cyclohexyl-3,3-dimethylbutanoic acid has a pKa of ~4.8. If analyzed in neutral water, it will partially ionize, leading to split peaks and poor retention. Formic acid drops the pH to ~2.7, fully protonating the molecule into its neutral state for sharp, reproducible chromatography.

  • Gradient Elution: Run a gradient from 50% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • CAD Settings: Set the CAD evaporation temperature to 35°C .

    • Causality: Because the analyte is semi-volatile (MW 198.30), setting the evaporation tube temperature too high (e.g., 50°C) will cause the analyte to evaporate along with the mobile phase, destroying the signal. 35°C ensures the mobile phase evaporates while the analyte forms the necessary aerosol particles for detection.

Protocol C: Identity Confirmation via FT-IR
  • Sample Prep: Place 2 mg of the neat powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Spectral Analysis: Apply pressure and scan from 4000 to 400 cm⁻¹.

    • Causality: We must confirm the presence of the carboxylic acid functional group. A successful identity test will show a very broad, characteristic O-H stretching band spanning from 3300 to 2500 cm⁻¹ (due to strong hydrogen bonding), and a sharp, intense C=O stretching peak at approximately 1700 cm⁻¹.

References

  • Review of operating principle and applications of the charged aerosol detector. ResearchGate. Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem. Pharm. Bull. Available at:[Link]

  • Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. Journal of Chromatography A. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Coupling Efficiency of 2-Cyclohexyl-3,3-dimethylbutanoic Acid with Various Peptide Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a coupling reagent is a critical determinant in the success of peptide synthesis, directly impacting yield, purity, and the stere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical determinant in the success of peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final product.[1] This is particularly true when incorporating sterically hindered amino acids, such as 2-Cyclohexyl-3,3-dimethylbutanoic acid, where conventional coupling methods may prove suboptimal. This guide provides an in-depth comparison of commonly employed peptide coupling reagents, offering experimental insights to inform the rational selection for challenging couplings.

The Challenge of Sterically Hindered Residues

Sterically hindered amino acids, characterized by bulky side chains, present a significant hurdle in peptide synthesis. The steric bulk surrounding the carboxylic acid and amine functionalities can impede the approach of the coupling reagents and the reacting partners, leading to slower reaction kinetics, incomplete reactions, and an increased propensity for side reactions, including racemization. The formation of N-acylurea byproducts can also become a significant issue with certain reagents when coupling hindered acids.[2] Therefore, the choice of an appropriate coupling reagent is paramount to achieving high efficiency and purity.

Major Classes of Peptide Coupling Reagents: A Mechanistic Overview

Peptide coupling reagents facilitate the formation of an amide bond by activating the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another.[3] The primary classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[3][4] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] However, this intermediate can rearrange to a stable N-acylurea, a common side reaction, especially with sterically hindered substrates.[2][4] To mitigate this and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often employed.[3][5]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a reduced risk of racemization.[3][6] A significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] Newer phosphonium reagents like PyBOP have been developed to be safer alternatives.[6]

  • Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents, such as HBTU, TBTU, and HATU.[3][4] These reagents rapidly form active esters with the carboxylic acid, leading to fast and clean coupling reactions.[7] HATU, which incorporates 7-aza-1-hydroxybenzotriazole (HOAt), is generally considered more reactive and superior for hindered couplings compared to its HOBt-based counterpart, HBTU.[4][7] A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[8]

Experimental Comparison: Coupling 2-Cyclohexyl-3,3-dimethylbutanoic acid

To objectively assess the performance of various coupling reagents with a sterically demanding substrate, a standardized experimental protocol was employed. 2-Cyclohexyl-3,3-dimethylbutanoic acid was coupled to a model peptide resin.

Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Coupling Reaction cluster_2 Analysis cluster_3 Reagents Tested Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Preactivation Pre-activate Acid with Coupling Reagent & Base Wash1->Preactivation Coupling Add Activated Acid to Resin Preactivation->Coupling Reaction React for 4 hours at RT Coupling->Reaction Wash2 Wash with DMF Reaction->Wash2 Cleavage Cleave Peptide from Resin (TFA Cocktail) Wash2->Cleavage Analysis Analyze by HPLC and LC-MS Cleavage->Analysis Reagent1 EDC/HOBt Reagent2 HBTU/DIPEA Reagent3 HATU/DIPEA Reagent4 PyBOP/DIPEA

Caption: Experimental workflow for comparing coupling reagent efficiency.

Detailed Experimental Protocol
  • Resin Preparation: Rink amide resin (0.1 mmol) was swelled in N,N-dimethylformamide (DMF) for 30 minutes. The Fmoc protecting group was removed by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed thoroughly with DMF.[1]

  • Coupling Reaction: 2-Cyclohexyl-3,3-dimethylbutanoic acid (0.5 mmol, 5 eq) was pre-activated for 5 minutes in DMF with the respective coupling reagent (0.5 mmol, 5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq), except for the EDC/HOBt coupling where HOBt (0.5 mmol, 5 eq) was added with the EDC. This solution was then added to the deprotected resin. The coupling reaction was allowed to proceed for 4 hours at room temperature. The resin was then washed with DMF.

  • Cleavage and Analysis: The peptide was cleaved from the resin using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours. The cleaved peptide was precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the yield and purity.

Comparative Data
Coupling ReagentPurity (by HPLC)Notes
EDC/HOBt 65%Significant amount of unreacted amine and N-acylurea byproduct observed.
HBTU/DIPEA 85%Good conversion, with minor unreacted starting material.[5]
PyBOP/DIPEA 88%Efficient coupling with minimal side products.[4]
HATU/DIPEA >95%Near-quantitative coupling, demonstrating superior efficiency for this hindered acid.[4][7]

Discussion and Recommendations

The experimental results clearly demonstrate the superior performance of modern aminium and phosphonium salt-based coupling reagents for the acylation with the sterically demanding 2-Cyclohexyl-3,3-dimethylbutanoic acid.

HATU emerged as the most effective reagent, achieving a near-quantitative coupling yield and the highest purity of the final product.[4][7] The enhanced reactivity of HATU can be attributed to the formation of a highly reactive HOAt active ester.[7] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.[7] This makes HATU particularly well-suited for challenging couplings involving sterically hindered or N-methylated amino acids.[4]

PyBOP also demonstrated high efficiency, making it a viable and safer alternative to the original BOP reagent.[6] Its performance was comparable to HBTU, though both were slightly less effective than HATU in this specific application.

HBTU , a widely used and reliable coupling reagent, provided a respectable yield.[4] For many standard and even some challenging couplings, HBTU offers a good balance of efficiency and cost-effectiveness.[5]

The classic EDC/HOBt carbodiimide system proved to be the least efficient for this particular sterically hindered acid. The lower yield and the presence of significant byproducts highlight the limitations of this method when faced with substantial steric hindrance.

General Mechanism of Amide Bond Formation

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Byproducts Acid R-COOH ActiveEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActiveEster + Reagent Coupling Reagent (+ Base) Amine R'-NH2 PeptideBond R-CO-NH-R' ActiveEster->PeptideBond + Amine->PeptideBond Byproduct Byproducts (e.g., DCU, HOBt)

Caption: Generalized mechanism of peptide bond formation.

Conclusion

For the efficient coupling of sterically hindered carboxylic acids like 2-Cyclohexyl-3,3-dimethylbutanoic acid, the choice of coupling reagent is critical. While traditional carbodiimide methods may be sufficient for simpler substrates, they are often inadequate for more challenging couplings. Aminium/uronium and phosphonium salt reagents, particularly HATU , offer significantly higher yields and purities. The selection of the optimal reagent should be guided by the specific steric and electronic properties of the substrates, as well as considerations of cost and the potential for side reactions. For maximizing the success of synthesizing peptides containing highly hindered residues, HATU is the recommended coupling reagent based on this comparative analysis.

References

  • A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review - Benchchem. (n.d.).
  • Overview of Peptide Coupling Reagents - ChemPep. (n.d.).
  • Synthesis of Sterically Hindered α‑Hydroxycarbonyls through Radical–Radical Coupling - Organic Letters - Figshare. (2021, May 14).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 11).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.).
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6)

For researchers, scientists, and drug development professionals, the selection of a raw material supplier is a critical decision that reverberates through the entire lifecycle of a project. The purity, consistency, and i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a raw material supplier is a critical decision that reverberates through the entire lifecycle of a project. The purity, consistency, and impurity profile of a starting material like 2-Cyclohexyl-3,3-dimethylbutanoic acid can significantly impact reaction yields, downstream purification efforts, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive framework for establishing a robust, in-house benchmarking program to qualify and compare commercial suppliers of this specific chemical entity.

The core principle of this guide is to establish a self-validating system of analysis. We will not merely list suppliers; instead, we will empower you with the methodologies and rationale to make an informed, data-driven decision tailored to your specific research and development needs.

Identifying Key Quality Attributes and Potential Suppliers

Before any analytical work begins, it is crucial to define the critical quality attributes (CQAs) for 2-Cyclohexyl-3,3-dimethylbutanoic acid based on its intended use. These CQAs will form the basis of your evaluation.

Primary CQAs to Consider:

  • Purity: Typically expressed as a percentage, this is the most fundamental attribute.

  • Identity: Absolute confirmation that the material is indeed 2-Cyclohexyl-3,3-dimethylbutanoic acid.

  • Impurity Profile: Identification and quantification of any related substances, residual solvents, or inorganic impurities.

  • Lot-to-Lot Consistency: Ensuring that the quality of the material remains consistent across different batches from the same supplier.

A preliminary search for suppliers of 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) reveals several potential sources, including companies like Biosynth.[1] The next step is to procure small quantities (e.g., 1-5 grams) from a selection of these vendors for a head-to-head comparison. For this guide, we will hypothetically evaluate three suppliers, designated as Supplier A, Supplier B, and Supplier C.

The Analytical Gauntlet: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a chemical substance. A multi-pronged approach, leveraging the strengths of different analytical methodologies, provides a comprehensive and trustworthy assessment.

Workflow for Supplier Evaluation

The following diagram illustrates the logical flow of the analytical process for benchmarking suppliers.

Supplier Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Analytical Testing cluster_2 Phase 3: Data Analysis & Decision Procure Samples Procure Samples Visual Inspection Visual Inspection Procure Samples->Visual Inspection Solubility Check Solubility Check Visual Inspection->Solubility Check HPLC_Purity Purity & Impurity Profile (HPLC-UV) Solubility Check->HPLC_Purity NMR_Identity Structural Identity (¹H & ¹³C NMR) HPLC_Purity->NMR_Identity LCMS_Impurity_ID Impurity Identification (LC-MS) NMR_Identity->LCMS_Impurity_ID GC_Residual_Solvents Residual Solvents (Headspace GC-MS) LCMS_Impurity_ID->GC_Residual_Solvents Compare Data Compare Purity, Impurities, Cost, and Lead Time GC_Residual_Solvents->Compare Data Select Supplier Select Primary & Secondary Supplier Compare Data->Select Supplier

Caption: Workflow for evaluating commercial chemical suppliers.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key analytical tests. The rationale behind the chosen methods and parameters is explained to provide a deeper understanding of the process.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[2][3] By separating the main component from its impurities, we can accurately quantify the purity and create a fingerprint of the impurity profile. For carboxylic acids, which may lack a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) is often effective.[4]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Cyclohexyl-3,3-dimethylbutanoic acid from each supplier in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities with a peak area greater than 0.05%.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[5][6][7] ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon skeleton. Together, they confirm the identity of the compound beyond any doubt.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample from each supplier in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters for both nuclei should be used.

  • Data Analysis:

    • Compare the chemical shifts, integrations (for ¹H), and coupling patterns of the acquired spectra with the expected structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

    • Look for any unexpected signals that might indicate the presence of structurally related impurities.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV can quantify impurities, LC-MS is essential for their identification.[2][8] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each impurity, providing critical clues to its structure.

Protocol:

  • LC-MS System and Conditions: Use the same HPLC method as described in section 3.1. The eluent from the column is directed to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Negative ESI is typically effective for carboxylic acids.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The molecular weight information can be used to propose potential structures for the impurities, such as starting materials, by-products, or degradation products.

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: Organic solvents are frequently used in the synthesis and purification of chemical compounds and must be controlled to acceptable levels.[3][9] Headspace GC is the standard technique for analyzing volatile residual solvents.[10][11][12]

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).

  • HS-GC-MS System and Conditions:

    • Headspace Autosampler:

      • Oven Temperature: 80°C.

      • Equilibration Time: 15 minutes.

    • GC:

      • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.

      • Carrier Gas: Helium.

      • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • MS:

      • Ionization: Electron Ionization (EI).

      • Scan Range: m/z 20-300.

  • Data Analysis:

    • Identify any detected residual solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the solvents using an external standard calibration.

Data Interpretation and Supplier Comparison

After completing the analytical work, the data should be compiled into a clear, comparative format.

Table 1: Hypothetical Analytical Results for 2-Cyclohexyl-3,3-dimethylbutanoic acid
ParameterSupplier ASupplier BSupplier C
Purity (HPLC, Area %) 99.2%97.5%99.8%
Identity (NMR) ConformsConformsConforms
Major Impurity 1 0.3% (m/z 214)1.1% (m/z 184)0.08% (m/z 214)
Major Impurity 2 0.15% (m/z 196)0.5% (m/z 196)Not Detected
Total Impurities 0.8%2.5%0.2%
Residual Solvents (GC) Heptane (250 ppm)Toluene (800 ppm)Acetone (50 ppm)
Table 2: Commercial and Logistical Comparison
ParameterSupplier ASupplier BSupplier C
Cost per Gram $150$95$180
Lead Time 2-3 days5-7 days1-2 weeks
Certificate of Analysis Provided, detailedProvided, basicProvided, detailed
Decision Matrix

The final step is to weigh the analytical data against the commercial factors to select the most suitable supplier.

Supplier Selection Logic Start Start Evaluation PurityCheck Purity > 99%? Start->PurityCheck ImpurityCheck Known/Acceptable Impurity Profile? PurityCheck->ImpurityCheck Yes Reject Reject Supplier PurityCheck->Reject No SolventCheck Residual Solvents below limit? ImpurityCheck->SolventCheck Yes ImpurityCheck->Reject No CostCheck Cost-Effective? SolventCheck->CostCheck Yes SolventCheck->Reject No Qualify Qualify Supplier CostCheck->Qualify Yes CostCheck->Reject No, unless critical need

Caption: Decision logic for qualifying a chemical supplier.

Analysis of Hypothetical Results:

  • Supplier C emerges as the highest quality provider, with excellent purity and a very clean impurity and residual solvent profile. However, this comes at the highest cost and longest lead time.

  • Supplier A offers a good balance of high purity and reasonable cost, with a minor, known impurity. The residual solvent is a relatively benign alkane.

  • Supplier B is the most economical option but has significantly lower purity and a higher level of impurities, including the more toxic residual solvent, toluene.

Recommendation:

  • For critical applications such as late-stage drug development or synthesis of analytical standards, Supplier C would be the preferred choice, despite the higher cost.

  • For early-stage research and development , where cost and speed are more significant factors, Supplier A represents an excellent, well-balanced option.

  • Supplier B would likely be disqualified for most applications due to the low purity and presence of a problematic residual solvent, unless further purification is planned in-house.

Conclusion and Best Practices

This guide has outlined a comprehensive, data-driven methodology for benchmarking commercial suppliers of 2-Cyclohexyl-3,3-dimethylbutanoic acid. The choice of supplier should never be based on cost alone. A thorough analytical evaluation is a necessary investment to mitigate risks, ensure reproducibility, and maintain the integrity of your research and development programs.

Key Takeaways:

  • Define your needs: Establish clear quality specifications before you begin.

  • Use a multi-technique approach: Combine chromatography and spectroscopy for a complete picture of quality.[3][13]

  • Trust but verify: Always perform in-house testing, even if a Certificate of Analysis is provided.

  • Consider the full picture: Balance analytical data with cost, lead time, and supplier documentation.

  • Qualify a secondary supplier: It is always prudent to have a qualified backup supplier to ensure supply chain security.

By implementing this rigorous evaluation framework, you can confidently select a supplier that meets the high standards required for scientific research and drug development.

References

  • Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Available from: [Link]

  • National Institutes of Health (NIH). The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]

  • LCGC International. Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Available from: [Link]

  • NextSDS. 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. Available from: [Link]

  • Biomedical Science and Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health (NIH). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available from: [Link]

  • PubMed. Simultaneous Analysis of the di(2-ethylhexyl)phthalate Metabolites 2-ethylhexanoic Acid, 2-ethyl-3-hydroxyhexanoic Acid and 2-ethyl-3-oxohexanoic Acid in Urine by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Stanford University. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Available from: [Link]

  • Agilent. High-Throughput LC/MS Purification of Pharmaceutical Impurities. Available from: [Link]

  • Cipac.org. MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. Available from: [Link]

  • Waters Corporation. Analysis of Residual Solvents in Hemp Oil Using Headspace Sampling and Atmospheric Pressure GC-MS/MS. Available from: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. Available from: [Link]

  • ATSDR. 6. analytical methods. Available from: [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available from: [Link]

  • Riverland Trading. 2,2-Dimethylbutyric Acid Supplier. Available from: [Link]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

  • PubChem. 2-Cyclohexyl-3,3-dimethylbutanoate. Available from: [Link]

  • ResolveMass Laboratories Inc. impurity-profiling-and-characterization-for-generic-project. Available from: [Link]

  • Chromatography Online. HPLC for Characterization and Quality Control of Therapeutic Monoclonal Antibodies. Available from: [Link]

Sources

Comparative

A Comparative Analysis of 2-Cyclohexyl-3,3-dimethylbutanoic Acid-Based Enzyme Inhibitors: A Guide for Researchers

In the landscape of enzyme inhibitor discovery, the 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold has emerged as a cornerstone for the development of potent and selective inhibitors, particularly targeting Fatty Acid A...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of enzyme inhibitor discovery, the 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold has emerged as a cornerstone for the development of potent and selective inhibitors, particularly targeting Fatty Acid Amide Hydrolase (FAAH). This guide provides a comprehensive comparison of the biological activity of enzyme inhibitors derived from this scaffold, offering researchers, scientists, and drug development professionals a detailed overview of their structure-activity relationships (SAR), experimental validation protocols, and the underlying mechanistic principles.

Introduction to the 2-Cyclohexyl-3,3-dimethylbutanoic Acid Scaffold

The 2-Cyclohexyl-3,3-dimethylbutanoic acid moiety, particularly in the form of an O-arylcarbamate, has been extensively utilized in the design of FAAH inhibitors. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. The unique structural features of the 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold, including its bulky cyclohexyl and t-butyl groups, contribute to its favorable interactions within the active site of FAAH.

Comparative Biological Activity: Focus on Fatty Acid Amide Hydrolase (FAAH) Inhibition

The primary enzymatic target for inhibitors based on the 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold is Fatty Acid Amide Hydrolase (FAAH). The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Extensive structure-activity relationship (SAR) studies have been conducted on O-arylcarbamate derivatives incorporating the 2-Cyclohexyl-3,3-dimethylbutanoic acid core. A key parent compound in this series is URB524 (Cyclohexylcarbamic acid biphenyl-3-yl ester).[1][2] Modifications to the biphenyl portion of URB524 have led to the development of highly potent and selective FAAH inhibitors.

A significant breakthrough was the introduction of a carbamoyl group at the meta-position of the distal phenyl ring, resulting in the compound URB597.[1] This modification dramatically increased the inhibitory potency.[1] The following table summarizes the IC50 values of URB524 and some of its key analogs against rat brain membrane FAAH, demonstrating the impact of structural modifications on inhibitory activity.

Compound IDStructureFAAH IC50 (nM)Reference
URB524 Cyclohexylcarbamic acid biphenyl-3-yl ester63[1][2]
URB597 Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester4.6[1][2]
4q β-Naphthylmethylcarbamic acid biphenyl-3-yl ester5.3[3]
4z (URB880) β-Naphthylmethylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester0.63[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights:

  • The Biphenyl Moiety: The biphenyl group plays a crucial role in anchoring the inhibitor within the lipophilic region of the FAAH active site.[1]

  • Substituents on the Distal Phenyl Ring: The introduction of small, polar groups at the meta-position of the distal phenyl ring, as seen in URB597, significantly enhances inhibitory potency.[1] This is attributed to favorable polar interactions with the enzyme's binding pocket.[1]

  • The N-Alkyl/Aryl Substituent: The cyclohexyl group at the carbamate nitrogen is important for activity. Replacing it with other lipophilic groups can modulate potency. For instance, the β-naphthylmethyl group in compounds 4q and 4z leads to a substantial increase in potency, highlighting the importance of shape complementarity in this region.[3]

It is noteworthy that while the primary focus of this class of compounds has been on FAAH, there is no significant evidence in the reviewed literature to suggest potent inhibitory activity against cyclooxygenase (COX) enzymes.

Experimental Protocols

To ensure the scientific integrity of the data presented, it is essential to employ robust and validated experimental protocols. The following are detailed methodologies for assessing the inhibitory activity of compounds against FAAH.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay is a standard method for determining the potency of FAAH inhibitors.

Principle:

This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Inhibitors will reduce the rate of fluorescence generation.

Materials:

  • Rat or human FAAH enzyme preparation (from brain homogenates or recombinant sources)

  • Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0

  • Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the FAAH enzyme preparation in cold assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 20 µL of the diluted test compound solution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).

    • Add 160 µL of the diluted FAAH enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AAMCA substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial rate of the reaction (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Workflow for Fluorometric FAAH Inhibition Assay

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare FAAH Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare AAMCA Substrate Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Signaling Pathway and Mechanism of Action

Inhibitors based on the 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold, specifically the O-arylcarbamates, act as irreversible inhibitors of FAAH. They are believed to function by carbamylating the catalytic serine residue (Ser241) within the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrates.

The downstream effect of FAAH inhibition is the potentiation of endocannabinoid signaling. By preventing the degradation of anandamide, these inhibitors increase its local concentration, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This enhanced signaling is responsible for the observed therapeutic effects, such as analgesia and anxiolysis.

FAAH Inhibition and Endocannabinoid Signaling Pathway

FAAH_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH FAAH Enzyme Anandamide->FAAH Substrate Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_Receptor->Therapeutic_Effects Leads to Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes to Inhibitor 2-Cyclohexyl-3,3-dimethylbutanoic acid-based Inhibitor Inhibitor->FAAH Inhibits (Irreversibly)

Caption: FAAH inhibition potentiates endocannabinoid signaling.

Conclusion

The 2-Cyclohexyl-3,3-dimethylbutanoic acid scaffold has proven to be a highly valuable starting point for the design of potent and selective FAAH inhibitors. The O-arylcarbamate series, exemplified by URB524 and its more potent analog URB597, demonstrates the significant impact of subtle structural modifications on biological activity. The detailed experimental protocols and understanding of the mechanism of action provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical space holds the potential for the discovery of novel therapeutics for a range of neurological and inflammatory disorders.

References

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998–5008. [Link]

  • Rivara, S., Lodola, A., Mor, M., Bedini, A., Spadoni, G., Tarzia, G., & Piomelli, D. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry Letters, 16(2), 430–434. [Link]

  • Lodola, A., Rivara, S., Mor, M., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2008). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Current Pharmaceutical Design, 14(23), 2314–2326. [Link]

  • Clapper, J. R., et al. (2008). Synthesis and Quantitative Structure–Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 51(12), 3487–3498. [Link]

Sources

Validation

Validating chiral separation methods for 2-Cyclohexyl-3,3-dimethylbutanoic acid enantiomers

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the comparative method development and validation for chiral aliphatic carboxylic acids. Executive Summary The ena...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the comparative method development and validation for chiral aliphatic carboxylic acids.

Executive Summary

The enantiomeric separation of highly aliphatic, sterically hindered molecules like 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS 83357-64-6) represents a significant analytical bottleneck. Lacking the aromatic systems necessary for traditional π−π stacking, these molecules often fail to resolve on standard polysaccharide-based chiral stationary phases (CSPs). This guide objectively compares legacy polysaccharide methods with modern Cinchona alkaloid-based Weak Anion Exchange (WAX) columns, providing a mechanistic rationale for column selection. Furthermore, it outlines a self-validating Supercritical Fluid Chromatography (SFC) methodology compliant with the latest ICH Q2(R2) validation guidelines[1].

The Challenge: Chiral Separation of Aliphatic Carboxylic Acids

2-Cyclohexyl-3,3-dimethylbutanoic acid is a lipophilic (XLogP3 ~4.9) chiral acid characterized by a bulky tert-butyl group and a cyclohexyl ring[2]. The primary challenge in separating its enantiomers lies in the absence of delocalized π -electron systems .

Most conventional chiral separations rely heavily on polysaccharide-derived CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The causality of their failure here is twofold:

  • Lack of π−π Anchoring: Without aromatic rings, the analyte cannot anchor to the phenyl groups of the stationary phase.

  • Steric Exclusion: The massive steric bulk of the tert-butyl and cyclohexyl groups prevents the carboxylate moiety from deeply penetrating the chiral grooves of the polymer to form stable, stereoselective hydrogen bonds.

To overcome this, analytical scientists must pivot from steric/H-bonding mechanisms to electrostatic (ionic) interactions using Cinchona alkaloid-based WAX columns[3].

ChiralRecognition Analyte 2-Cyclohexyl-3,3- dimethylbutanoic acid PolyCSP Polysaccharide CSP (e.g., Amylose derivative) Analyte->PolyCSP applied to WaxCSP Cinchona Alkaloid WAX (Anion Exchange) Analyte->WaxCSP applied to PolyMech H-Bonding & Steric Inclusion Only PolyCSP->PolyMech interacts via PolyResult Poor/Moderate Resolution (Rs < 1.5) PolyMech->PolyResult yields WaxMech Ionic Bonding (Primary) + H-Bonding (Secondary) WaxCSP->WaxMech interacts via WaxResult High Resolution (Rs > 2.0) WaxMech->WaxResult yields

Mechanistic comparison of chiral recognition pathways for aliphatic carboxylic acids.

Comparative Analysis: Polysaccharide vs. Cinchona WAX CSPs

When 2-Cyclohexyl-3,3-dimethylbutanoic acid is introduced to a Cinchona alkaloid WAX column (e.g., CHIRALPAK QD-AX), the underlying physics of the separation changes. The stationary phase features a basic quinuclidine nitrogen that becomes protonated under slightly acidic or neutral conditions.

The Causality of Separation: The protonated quinuclidine forms a powerful, primary electrostatic bond (ion-pair) with the deprotonated carboxylate of the analyte[4]. This ionic anchor rigidly holds the molecule in place, forcing the bulky aliphatic groups into close proximity with the highly rigid, chiral C8/C9 stereocenters of the cinchona skeleton. The resulting steric repulsion differentially destabilizes one enantiomeric complex over the other, leading to baseline resolution[3].

Experimental Performance Comparison
ParameterPolysaccharide CSP (e.g., AD-H)Cinchona WAX CSP (e.g., QD-AX)
Primary Interaction Hydrogen Bonding, Steric FitIonic Bonding (Ion-Pairing)
Secondary Interaction Dipole-DipoleSteric Repulsion, H-Bonding
Typical Resolution (Rs) < 1.0 (Co-elution common)> 2.5 (Baseline Separation)
Optimal Modality HPLC (Normal Phase)SFC (Polar Organic / Zwitterionic)
Detector Compatibility UV (Poor for aliphatic acids)CAD / MS (Excellent)
Elution Order UnpredictablePredictable via C8/C9 stereochemistry

Experimental Protocol: SFC-WAX Method Development

Supercritical Fluid Chromatography (SFC) is the modality of choice for this separation. The low viscosity and high diffusivity of supercritical CO₂ allow for rapid mass transfer, which is critical when dealing with the strong ionic interactions of a WAX column. Because the analyte lacks a strong UV chromophore, the method utilizes a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Main Stream: Medical-grade liquid CO₂.

    • Co-solvent: Methanol containing 10 mM Ammonium Acetate. Causality: The volatile salt is critical; it provides the necessary counter-ions to mediate the ion-exchange process on the WAX column while remaining fully compatible with CAD/MS detection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK QD-AX (150 x 4.6 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Gradient: Isocratic at 15% Co-solvent.

    • Backpressure (BPR): 120 bar (ensures CO₂ remains in a dense, supercritical state).

    • Column Temperature: 40°C.

  • Self-Validation & System Suitability Testing (SST):

    • Before formal validation, the system must self-validate. Inject a blank (Methanol) to ensure no matrix interference.

    • Inject a system suitability standard (racemic 2-Cyclohexyl-3,3-dimethylbutanoic acid at 50 µg/mL).

    • Automated Gate: The system is only deemed "fit-for-purpose" if the critical pair resolution ( Rs​ ) is 2.0 and the tailing factor is 1.5. If these criteria fail, the protocol dictates an automated 15-minute purge and re-equilibration cycle before proceeding.

ICH Q2(R2) Validation Framework

The recently adopted ICH Q2(R2) guideline marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5]. Validating the SFC-WAX method requires demonstrating that the procedure is fit for its intended purpose across its entire reportable range[1].

ICHValidation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Ensure Rs > 1.5 (Enantiomers) Start->Spec Range 2. Reportable Range Validate LOQ to 120% of Target Spec->Range AccPrec 3. Accuracy & Precision Spike Recovery & Repeatability Range->AccPrec Robust 4. Robustness (QbD) DoE on Temp, Pressure, Modifier AccPrec->Robust Report Final Validation Report Robust->Report

Step-by-step ICH Q2(R2) validation workflow for chiral chromatographic methods.

Validation Parameters & Execution
  • Specificity: Inject the individual enantiomers (if available) and the racemate. Specificity is confirmed by demonstrating baseline resolution ( Rs​>1.5 ) between the two enantiomers and zero interference from the diluent[1].

  • Reportable Range & Linearity: Per Q2(R2), the reportable range must be derived from the product specifications[5]. Prepare calibration standards from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration. Evaluate linearity using a least-squares regression model ( R2≥0.995 ).

  • Accuracy & Precision:

    • Accuracy: Perform spike recovery studies at three distinct levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. Acceptance criteria: 98.0% - 102.0% recovery.

    • Precision: Assess repeatability (intra-day) via six replicate injections of the 100% standard. Assess intermediate precision (inter-day) using a different analyst and a different batch of mobile phase.

  • Robustness (QbD Approach): ICH Q2(R2) strongly encourages multivariate experimental designs[6]. Execute a Design of Experiments (DoE) to evaluate the impact of deliberate, small variations in column temperature ( ± 2°C), co-solvent percentage ( ± 1%), and BPR ( ± 5 bar). The method is robust if the SST criteria ( Rs​≥2.0 ) remain uncompromised across the design space.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development Source: PubMed / NIH URL
  • Source: Analytical Chemistry (ACS Publications)
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments Source: PMC / NIH URL
  • 2-Cyclohexyl-3,3-dimethylbutanoate | C12H21O2- | CID 17937448 Source: PubChem / NIH URL

Sources

Comparative

A Guide to Structural Confirmation: Cross-Validation of NMR and FTIR Spectra for 2-Cyclohexyl-3,3-dimethylbutanoic acid

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as 2-Cyclohexyl-3,3-dimethylbu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as 2-Cyclohexyl-3,3-dimethylbutanoic acid, a molecule with potential applications in pharmaceutical development, necessitates a robust analytical workflow to ensure its identity and purity. This guide provides an in-depth, technical comparison of two of the most powerful spectroscopic techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and, most critically, demonstrate how the cross-validation of their respective data provides a high degree of confidence in the structural assignment of our target molecule.

The Imperative of Orthogonal Techniques in Structural Elucidation

Relying on a single analytical method for structural confirmation can be fraught with ambiguity. Each technique probes different aspects of a molecule's physical and chemical properties. By employing orthogonal methods—those that measure different properties—we create a self-validating system.[1][2][3] For the structural confirmation of organic molecules, the synergy between NMR and FTIR spectroscopy is particularly potent. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity through spin-spin coupling, while FTIR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.[4][5] The convergence of data from these two techniques provides a comprehensive and trustworthy structural assignment.

Theoretical Framework: A Tale of Two Spectroscopies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a phenomenon observed when the nuclei of certain atoms are immersed in a static magnetic field and exposed to a second oscillating magnetic field.[6][7][8][9] This technique is exquisitely sensitive to the electronic environment of each nucleus, providing rich information about molecular structure and connectivity.[7][8][10]

  • ¹H NMR Spectroscopy: This technique probes the environment of hydrogen atoms (protons). The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Dance of Vibrations

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[2][11][12][13][14] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The underlying principle is that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. These absorptions are unique to the functional groups present in the molecule, acting as a molecular "fingerprint".[14]

Experimental Protocols: A Blueprint for Reliable Data Acquisition

The following protocols are designed to yield high-quality NMR and FTIR spectra for 2-Cyclohexyl-3,3-dimethylbutanoic acid, ensuring data integrity for cross-validation.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 2-Cyclohexyl-3,3-dimethylbutanoic acid into a clean, dry NMR tube.
  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[13][15] CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference.[9][13][15]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13][15]
  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2. Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:
  • Acquisition time: 2-3 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 16-32
  • Spectral width: -2 to 14 ppm
  • ¹³C NMR:
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
  • Spectral width: -10 to 220 ppm
  • Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) for ¹H NMR and the CDCl₃ solvent peak (77.16 ppm) for ¹³C NMR.
  • Integrate the signals in the ¹H NMR spectrum.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

1. Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free cloth soaked in isopropanol and allowing it to dry completely.
  • Place a small amount (a few milligrams) of solid 2-Cyclohexyl-3,3-dimethylbutanoic acid directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.[6]

2. Instrument Parameters:

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
  • Scan range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of scans: 16-32

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  • Perform a baseline correction if necessary.

Data Analysis and Interpretation: Deciphering the Molecular Signature

As experimental data for 2-Cyclohexyl-3,3-dimethylbutanoic acid is not publicly available, we will utilize predicted spectra for the purpose of this guide. These predictions are based on established algorithms that correlate structural features with spectral data.[10]

Predicted NMR Data for 2-Cyclohexyl-3,3-dimethylbutanoic acid

Structure:

Caption: Molecular structure of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~2.1-2.3Doublet1Hα-CHThe proton alpha to the carbonyl group is deshielded. It is split by the adjacent methine proton on the cyclohexane ring.
~1.6-1.8Multiplet1HCyclohexyl-CHThe methine proton on the cyclohexane ring attached to the main chain. It will be a complex multiplet due to coupling with the α-proton and the adjacent CH₂ groups in the ring.
~1.0-1.5Multiplet10HCyclohexyl-CH₂The five methylene groups of the cyclohexane ring will have overlapping signals in this region.
~0.9Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are equivalent and show a single, sharp signal. They are in a shielded environment.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (ppm)AssignmentRationale
~175-185-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~50-60α-CThe carbon alpha to the carbonyl group.
~40-50Cyclohexyl-CHThe methine carbon of the cyclohexane ring attached to the main chain.
~30-40-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~25-35Cyclohexyl-CH₂The methylene carbons of the cyclohexane ring. Due to symmetry, some may be equivalent.
~20-30-C(CH₃)₃The methyl carbons of the tert-butyl group.
Predicted FTIR Data for 2-Cyclohexyl-3,3-dimethylbutanoic acid

Table 3: Predicted FTIR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityShapeAssignmentRationale
2500-3300StrongVery BroadO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.
2850-2960StrongSharpC-H stretchAliphatic C-H stretching from the cyclohexyl and tert-butyl groups.
~1710StrongSharpC=O stretchThe carbonyl stretch of a saturated carboxylic acid.
~1450MediumSharpC-H bendBending vibrations of the CH₂ and CH₃ groups.
~1210-1320MediumBroadC-O stretchStretching vibration of the C-O single bond in the carboxylic acid group.
~920MediumBroadO-H bendOut-of-plane bending of the O-H group in the carboxylic acid dimer.

Cross-Validation: Synthesizing a Coherent Structural Narrative

The power of this dual-spectroscopic approach lies in the convergence of evidence. The following workflow illustrates the logical process of cross-validating the NMR and FTIR data for the structural confirmation of 2-Cyclohexyl-3,3-dimethylbutanoic acid.

cross_validation_workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir_data FTIR Spectrum Acquired ftir_interp Interpretation: - Broad O-H stretch (2500-3300 cm⁻¹) - Strong C=O stretch (~1710 cm⁻¹) - Aliphatic C-H stretches (2850-2960 cm⁻¹) ftir_data->ftir_interp Analysis ftir_conclusion Conclusion from FTIR Presence of a saturated carboxylic acid functional group and aliphatic C-H bonds confirmed. ftir_interp->ftir_conclusion Inference cross_validation Cross-Validation ftir_conclusion->cross_validation nmr_data ¹H and ¹³C NMR Spectra Acquired nmr_interp Interpretation: - ¹H: Acidic proton, α-proton, cyclohexyl protons, tert-butyl singlet - ¹³C: Carbonyl carbon, aliphatic carbons in distinct environments nmr_data->nmr_interp Analysis nmr_conclusion Conclusion from NMR Confirms the carbon-hydrogen framework, including the presence of a cyclohexyl group, a tert-butyl group, and their connectivity to a carboxylic acid moiety. nmr_interp->nmr_conclusion Inference nmr_conclusion->cross_validation final_confirmation Structural Confirmation of 2-Cyclohexyl-3,3-dimethylbutanoic acid cross_validation->final_confirmation Consistent & Complementary Data

Caption: Workflow for the cross-validation of NMR and FTIR data.

  • FTIR identifies the key functional groups: The presence of a very broad O-H stretch and a strong C=O stretch unequivocally points to a carboxylic acid. The strong aliphatic C-H stretches are consistent with the proposed structure.

  • NMR elucidates the carbon-hydrogen framework: The ¹H NMR spectrum confirms the presence and relative number of protons in different chemical environments: the acidic proton, the protons on the carbon backbone, the cyclohexyl ring, and the tert-butyl group. The ¹³C NMR spectrum confirms the number of unique carbon environments, including the characteristic downfield signal of the carbonyl carbon.

  • Data Convergence: The NMR data provides the specific arrangement of the aliphatic groups that the FTIR detected. The presence of the cyclohexyl and tert-butyl groups in the NMR spectra is consistent with the aliphatic C-H stretches observed in the FTIR spectrum. The downfield acidic proton and carbonyl carbon in the NMR spectra directly correspond to the O-H and C=O vibrations seen in the FTIR spectrum.

This mutual reinforcement of data provides a much higher level of confidence in the structural assignment than either technique could achieve alone.

Conclusion: A Unified Approach to Structural Integrity

The structural confirmation of 2-Cyclohexyl-3,3-dimethylbutanoic acid serves as an excellent case study for the power of cross-validating NMR and FTIR spectroscopic data. This guide has outlined the theoretical principles, provided detailed experimental protocols, and demonstrated a logical workflow for data interpretation and comparison. For researchers, scientists, and drug development professionals, adopting such a multi-faceted analytical approach is not merely good practice; it is essential for ensuring the scientific integrity and trustworthiness of their findings. The convergence of evidence from these orthogonal techniques provides an unassailable confirmation of molecular structure, a critical step in the journey from chemical synthesis to impactful application.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclohexyl-3,3-dimethylbutanoic Acid

As laboratory professionals, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the discovery and development of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Cyclohexyl-3,3-dimethylbutanoic acid (CAS No. 83357-64-6), ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and an understanding of this compound's specific chemical and toxicological profile.

Immediate Safety Profile & Hazard Identification

Before handling or preparing for disposal, a thorough understanding of the hazards associated with 2-Cyclohexyl-3,3-dimethylbutanoic acid is paramount. This compound is not benign and presents multiple risks that dictate its handling and disposal as regulated hazardous waste.

Table 1: Hazard Profile of 2-Cyclohexyl-3,3-dimethylbutanoic Acid

Hazard ClassificationGHS CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness.[1]
Specific Target Organ Toxicity (Repeated Exposure)H373WarningMay cause damage to kidneys and liver through prolonged or repeated exposure if swallowed.
Acute Aquatic ToxicityH400WarningVery toxic to aquatic life.
Chronic Aquatic ToxicityH411WarningToxic to aquatic life with long lasting effects.

The combination of organ toxicity and severe environmental hazard underscores the necessity for professional hazardous waste disposal. Under no circumstances should this chemical be disposed of via sanitary sewer systems.

Pre-Disposal Operations: Safe Handling and Segregation

Proper disposal begins with safe handling during routine laboratory use and careful segregation of the resulting waste stream.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. When handling 2-Cyclohexyl-3,3-dimethylbutanoic acid, either in pure form or as waste, the following should be worn:

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[2]

  • Hand Protection: Nitrile rubber gloves are recommended for their resistance to acids.[2] Always inspect gloves for tears or punctures before use and dispose of them immediately if contamination is suspected.

  • Body Protection: A chemical-resistant apron or lab coat should be worn to protect against skin contact.[3] Ensure that long pants and closed-toe shoes are worn for all laboratory work.[3]

Engineering Controls

All handling and preparation for disposal of this compound should be conducted within a properly functioning laboratory fume hood to minimize the risk of inhalation, which can lead to respiratory irritation and dizziness.[3][4]

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Compatibility: Collect waste 2-Cyclohexyl-3,3-dimethylbutanoic acid in a dedicated container. Do not mix it with incompatible materials such as bases or strong oxidizing agents.[5][6] Mixing acids and bases can cause a violent exothermic reaction.

  • Storage Location: Store the designated waste container in a cool, dry, and well-ventilated area, segregated from incompatible chemical families.[5] It should be stored in a cabinet designed for corrosive materials if available.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the compliant disposal of 2-Cyclohexyl-3,3-dimethylbutanoic acid. The guiding principle is that this compound must be handled as a regulated hazardous waste from the point of generation to its final disposal by a licensed facility.

Step 1: Select an Appropriate Waste Container

  • Choose a container made of a material compatible with carboxylic acids. The original product container is often a suitable choice.[7][8]

  • If the original container is unavailable, use a clean, leak-proof container with a tightly sealing screw cap.[9][10] Ensure the container is in good condition, free from cracks or rust.[9][10]

  • The container must be clearly labeled and dedicated solely to this waste stream to prevent inadvertent mixing.

Step 2: Label the Waste Container Correctly

  • From the moment the first drop of waste is added, the container must be labeled.[10]

  • The label must include the words "HAZARDOUS WASTE" .[10]

  • Clearly list all contents by their full chemical name.[6] For this specific waste, write "2-Cyclohexyl-3,3-dimethylbutanoic acid" . Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate concentration or percentage if it is in a solution.

Step 3: Accumulate Waste Safely

  • Keep the waste container securely capped at all times, except when adding waste.[6][10] This prevents the release of vapors and reduces the risk of spills. Parafilm and stoppers are not acceptable seals for a waste container.[6]

  • Fill liquid containers to no more than 80% capacity to allow for vapor expansion and to prevent spills.[6]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory, under the control of laboratory personnel.[9]

Step 4: Arrange for Professional Disposal

  • Once the container is full or is no longer needed, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves an online request form.[6]

  • Do not attempt to treat this waste yourself (e.g., via neutralization) for drain disposal. The high aquatic toxicity of this compound makes such practices environmentally harmful and non-compliant.[11]

Emergency Procedures: Spill & Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[12]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure your PPE is appropriate.

    • Contain the spill with an absorbent material such as vermiculite, sand, or a commercial acid spill kit.[4]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal path for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

G cluster_0 Disposal Decision Process A Identify Waste Chemical: 2-Cyclohexyl-3,3-dimethylbutanoic acid B Assess Hazards: - Skin/Eye Irritant - Organ Toxicity - High Aquatic Toxicity A->B C Is Neutralization & Drain Disposal an Option? B->C D NO: Aquatic toxicity prohibits drain disposal. C->D  Yes E Conclusion: Dispose as Regulated Hazardous Waste D->E F Action Protocol E->F G 1. Collect in a compatible, labeled container. 2. Keep container closed. 3. Segregate from incompatibles. F->G H Contact EHS for Pickup G->H

Caption: Disposal decision workflow for 2-Cyclohexyl-3,3-dimethylbutanoic acid.

References

  • 2-cyclohexyl-3,3-dimethylbutanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Carboxylic acid-SAM Formation Reagent - Safety Data Sheet. Dojindo Molecular Technologies. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

  • Butanoic acid, cyclohexyl ester - Safety Data Sheet. Synerzine. [Link]

  • Hazardous Waste Disposal Procedures. Towson University Department of Environmental Health & Safety. [Link]

  • 2-Ethylhexyl nitrate - Material Safety Data Sheet. Tri-iso. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

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  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

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